Eleutheroside D
Description
Structure
2D Structure
Properties
CAS No. |
79484-75-6 |
|---|---|
Molecular Formula |
C34H46O18 |
Molecular Weight |
742.7 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aS)-6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3/t15-,16+,21-,22-,23-,24-,25+,26+,27-,28-,29-,30-,33+,34+/m1/s1 |
InChI Key |
FFDULTAFAQRACT-LHJOJEKWSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)[C@H]3[C@H]4CO[C@@H]([C@H]4CO3)C5=CC(=C(C(=C5)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC |
melting_point |
269 - 270 °C |
physical_description |
Solid |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Biosynthesis of Eleutheroside D in Eleutherococcus
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Eleutherococcus senticosus (Rupr. & Maxim.) Maxim., commonly known as Siberian ginseng, is a medicinal plant renowned for its adaptogenic properties, which enhance resistance to stress and boost endurance.[1][2] The pharmacological activities of E. senticosus are attributed to a diverse group of secondary metabolites, prominently featuring the eleutherosides.[2][3] These compounds are structurally varied and include triterpenoid saponins and phenylpropanoid derivatives.[1][4]
Among the most significant phenylpropanoids are Eleutheroside D and Eleutheroside E, which are considered primary bioactive components.[4] this compound is a lignan, chemically identified as a dimer of sinapyl alcohol glucoside, and exists as an optical isomer of Eleutheroside E.[5][6] Its anti-inflammatory and hypoglycemic activities make it a compound of significant interest for therapeutic research.[5] This technical guide provides an in-depth overview of the this compound biosynthesis pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for research and development.
The this compound Biosynthesis Pathway
The biosynthesis of this compound is an extension of the general phenylpropanoid pathway, a central route in higher plants for the production of thousands of secondary metabolites, including lignans, flavonoids, and lignin.[7] The pathway originates with the amino acid L-phenylalanine and proceeds through a series of enzymatic conversions to produce monolignols, which are the building blocks for lignans like this compound.
The core pathway can be outlined as follows:
-
Initiation from L-Phenylalanine: The pathway begins with the deamination of L-phenylalanine by Phenylalanine ammonia-lyase (PAL) to form cinnamic acid.[7]
-
Hydroxylation Steps: Cinnamic acid is then hydroxylated by Cinnamate 4-hydroxylase (C4H) to produce p-coumaric acid. Subsequent enzymatic steps involving hydroxylases and O-methyltransferases (OMTs), such as Caffeoyl-CoA O-methyltransferase (CCOMT) and Caffeic acid O-methyltransferase (COMT) , lead to the formation of ferulic acid and ultimately sinapic acid.[7]
-
Activation and Reduction: Sinapic acid is activated to its CoA-thioester, which is then reduced in a two-step reaction catalyzed by Cinnamoyl-CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD) to yield sinapyl aldehyde and then sinapyl alcohol, respectively.[7]
-
Glucosylation: The monolignol sinapyl alcohol undergoes glucosylation, where a glucose molecule is attached, to form syringin, which is also known as Eleutheroside B.[7][8]
-
Oxidative Dimerization: The final step involves the oxidative coupling of two sinapyl alcohol glucoside (Eleutheroside B) molecules to form the lignan structure. This dimerization results in the formation of this compound and its stereoisomer, Eleutheroside E.[6][8]
Regulation of Eleutheroside Biosynthesis
The synthesis of secondary metabolites like eleutherosides is tightly regulated by a complex network of factors, including developmental cues and environmental stresses. While the specific signaling pathways controlling this compound are still under investigation, studies on related compounds in Eleutherococcus provide significant insights.
Transcriptomic analyses have identified several differentially expressed genes (DEGs) in the phenylpropanoid pathway, suggesting transcriptional regulation is a key control point.[7] Transcription factors, such as MYB and NAC family members, are known to play crucial roles in modulating the expression of biosynthetic genes in response to stimuli like drought stress.[7][9] Furthermore, epigenetic mechanisms, particularly DNA methylation, have been shown to influence the expression of key enzyme-coding genes for saponin synthesis in E. senticosus.[10] DNA demethylation of promoter regions can allow transcription factors to bind, thereby upregulating gene expression and leading to increased metabolite accumulation.[9][10]
Quantitative Data on Eleutheroside Content
Quantitative analysis of eleutherosides is critical for the standardization of herbal products and for research into their biosynthesis. The concentration of these compounds can vary significantly based on the plant part, geographical origin, and extraction method. Below is a summary of reported quantitative data for this compound and related compounds.
| Compound | Plant Material / Condition | Method | Reported Content / Yield | Reference |
| Eleutheroside B & E (Total) | Dried Root/Rhizome | Ph. Eur. Standard | ≥ 0.08% of dry weight | [1][11] |
| Eleutheroside B (Syringin) | Roots and Rhizomes | UAE with Tea Saponin | 1.06 ± 0.04 mg/g | [12] |
| Eleutheroside E | Roots and Rhizomes | UAE with Tea Saponin | 2.65 ± 0.12 mg/g | [12] |
| Eleutheroside E | Crude Extract (A. senticosus) | HPLC | 0.59% (5.9 mg/g) | [13] |
| Eleutheroside B (Syringin) | Crude Extract (A. senticosus) | HPLC | 0.04% (0.4 mg/g) | [13] |
| Eleutheroside E | Somatic Embryos (24°C) | HPLC | ~0.15 mg/g dry weight | [14] |
| Eleutheroside E | Somatic Embryos (12°C) | HPLC | ~0.25 mg/g dry weight | [14] |
Table 1: Summary of Quantitative Data for Key Eleutherosides in E. senticosus.
Key Experimental Protocols
Protocol: Extraction and Quantification of Eleutherosides
This protocol describes a general method for the extraction and quantification of Eleutherosides D, E, and B from E. senticosus plant material using High-Performance Liquid Chromatography (HPLC).
1. Sample Preparation and Extraction:
-
Air-dry and grind the root or rhizome material into a fine powder.
-
Accurately weigh 0.5 g of the powder and place it into a 100 mL Erlenmeyer flask.[12]
-
Add 10 mL of 70% ethanol (a 1:20 solid-to-liquid ratio).[12][15]
-
Perform ultrasonic-assisted extraction (UAE) at a controlled temperature (e.g., 50°C) for 40-60 minutes.[12] Alternatively, macerate with sonication for three 15-minute cycles.[16]
-
After extraction, centrifuge the mixture and collect the supernatant.
-
Filter the supernatant through a 0.45 µm membrane filter prior to HPLC analysis.[13]
2. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic or phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength between 210-280 nm.
-
Quantification: Prepare a standard curve using certified reference standards of this compound, E, and B. Calculate the concentration in the sample by comparing peak areas to the standard curve.
Protocol: Integrated Metabolomic and Transcriptomic Analysis
To identify candidate genes involved in the this compound pathway, an integrated multi-omics approach is highly effective. This workflow combines metabolomic and transcriptomic data to correlate gene expression with metabolite accumulation.[7]
1. Plant Material Collection: Collect samples from high- and low-eleutheroside producing E. senticosus plants for comparison.[7] 2. Metabolite Profiling:
-
Extract metabolites from ground tissue using a methanol/water solvent.
-
Analyze extracts using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS).[17]
-
Identify differentially accumulated metabolites (DAMs) between the high and low content groups. 3. Transcriptome Sequencing (RNA-Seq):
-
Extract total RNA from the same tissues.
-
Construct cDNA libraries and perform high-throughput sequencing.
-
Assemble the transcriptome and annotate the unigenes.
-
Identify differentially expressed genes (DEGs) related to the phenylpropanoid pathway. 4. Correlation Analysis:
-
Perform a Pearson correlation analysis to link the expression levels of DEGs with the accumulation levels of DAMs.[7]
-
This analysis helps identify candidate genes that are strongly associated with the biosynthesis of target eleutherosides. 5. Validation:
-
Validate the expression patterns of candidate genes using quantitative real-time PCR (qRT-PCR).[7]
Conclusion and Future Perspectives
The biosynthetic pathway of this compound in Eleutherococcus senticosus is rooted in the well-characterized phenylpropanoid pathway, culminating in the dimerization of its precursor, Eleutheroside B. While the general steps are understood, the specific enzymes, dirigent proteins, and regulatory factors that control the final stereospecific coupling to form this compound over its isomer remain areas for future investigation. The application of integrated omics approaches has been pivotal in identifying candidate genes, but functional characterization through enzyme assays and genetic engineering is required for definitive confirmation.[7] A deeper understanding of this pathway will not only advance plant biochemistry but also open avenues for metabolic engineering and biotechnological production of this valuable pharmacologically active compound.[1][18]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The traditional uses, secondary metabolites, and pharmacology of Eleutherococcus species | Semantic Scholar [semanticscholar.org]
- 4. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Metabolome and transcriptome analysis of eleutheroside B biosynthesis pathway in Eleutherococcus senticosus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eleutheroside - Wikipedia [en.wikipedia.org]
- 9. Metabolome and transcriptome analysis of eleutheroside B biosynthesis pathway in Eleutherococcus senticosus [ouci.dntb.gov.ua]
- 10. Identification of Eleutherococcus senticosus NAC transcription factors and their mechanisms in mediating DNA methylation of EsFPS, EsSS, and EsSE promoters to regulate saponin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tea saponin additive to extract eleutheroside B and E from Eleutherococcus senticosus by ultrasonic mediation and its application in a semi-pilot scale - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | A review of the extraction and purification methods, biological activities, and applications of active compounds in Acanthopanax senticosus [frontiersin.org]
- 16. Eleutherococcus Species Cultivated in Europe: A New Source of Compounds with Antiacetylcholinesterase, Antihyaluronidase, Anti-DPPH, and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of eleutheroside B metabolites derived from an extract of Acanthopanax senticosus Harms by high-resolution liquid chromatography/quadrupole time-of-flight mass spectrometry and automated data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biotechnological production of eleutherosides: current state and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis and Purification of Eleutheroside D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eleutheroside D (Ele-D), a prominent bioactive lignan glycoside isolated from the roots and rhizomes of Eleutherococcus senticosus (Siberian ginseng), has garnered significant attention within the scientific community for its potential therapeutic applications. As a dimer of sinapyl alcohol glucoside, its complex structure presents unique challenges and opportunities in chemical synthesis and purification. This technical guide provides a comprehensive overview of the current methodologies for synthesizing and purifying Ele-D, offering detailed experimental protocols and quantitative data to support researchers in their drug discovery and development endeavors. The document also delves into the known biological signaling pathways of Ele-D, providing a foundation for understanding its mechanism of action.
Chemical Synthesis of this compound
The total synthesis of this compound is a complex process that, to date, has not been fully elucidated in a single, streamlined protocol in publicly available literature. However, a plausible synthetic strategy can be devised based on the established synthesis of its monomeric precursor, syringin (Eleutheroside B), followed by a biomimetic oxidative dimerization to form the characteristic furofuran lignan core of this compound.
Part 1: Synthesis of Syringin (Eleutheroside B)
The synthesis of syringin serves as the foundational stage for obtaining the necessary sinapyl alcohol glucoside monomer. Several synthetic routes have been reported, with a common approach involving the following key steps:
Experimental Protocol: Synthesis of Syringin
-
Protection of Syringaldehyde: Commercially available syringaldehyde is first protected to prevent unwanted side reactions. This is typically achieved by acetylation of the phenolic hydroxyl group using acetic anhydride in the presence of a base like pyridine.
-
Wittig Reaction: The protected syringaldehyde is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the propenyl side chain.
-
Glycosylation: The resulting aglycone is glycosylated using a protected glucose donor, such as acetobromoglucose, under Koenigs-Knorr conditions or using other modern glycosylation methods. This step is crucial for introducing the glucose moiety.
-
Deprotection: Finally, all protecting groups are removed to yield syringin. This typically involves deacetylation under basic conditions.
| Step | Reagents and Conditions | Typical Yield (%) |
| Protection | Syringaldehyde, Acetic Anhydride, Pyridine | >95 |
| Wittig Reaction | Protected Syringaldehyde, (Carbethoxymethyl)triphenylphosphonium bromide, Base (e.g., NaH) | 70-80 |
| Reduction of Ester | Product from Wittig, LiAlH4, Dry THF | 85-95 |
| Glycosylation | Aglycone, Acetobromoglucose, Silver Carbonate or other promoter, Dichloromethane | 50-70 |
| Deprotection | Glycosylated intermediate, Sodium methoxide in methanol | >90 |
Part 2: Biomimetic Oxidative Dimerization to this compound
Theoretical Experimental Protocol: Dimerization of Syringin
-
Enzymatic Approach: This method aims to mimic the natural biosynthetic pathway.
-
Catalyst: Laccase or a peroxidase/H₂O₂ system. Dirigent proteins (DIRs) are known to control the stereoselectivity of such couplings in plants.[1][2]
-
Reaction Conditions: Syringin is dissolved in a suitable buffer solution (e.g., phosphate or acetate buffer, pH 4-6). The oxidase and, if necessary, a mediator are added, and the reaction is stirred in the presence of oxygen (for laccase) or with the slow addition of hydrogen peroxide (for peroxidase).
-
Stereoselectivity: The use of specific dirigent proteins would be necessary to achieve the desired stereochemistry of this compound.[2] Without them, a mixture of stereoisomers, including Eleutheroside E (an optical isomer of this compound), is likely to be formed.[3]
-
-
Chemical Oxidation Approach: This method employs chemical oxidants to initiate the radical coupling.
-
Oxidizing Agent: One-electron oxidants such as ferric chloride (FeCl₃), manganese(III) acetate, or copper(II) salts can be used.
-
Reaction Conditions: Syringin is dissolved in an appropriate organic solvent (e.g., methanol, acetonitrile, or a mixture with water). The oxidant is added, and the reaction is stirred at room temperature or with gentle heating.
-
Challenges: Controlling the regioselectivity and stereoselectivity of the coupling is a significant challenge with this method, often leading to a complex mixture of products.
-
Logical Workflow for this compound Synthesis
References
- 1. Enantioselective total synthesis of furofuran lignans via Pd-catalyzed asymmetric allylic cycloadditon of vinylethylene carbonates with 2-nitroacrylates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Comprehensive Analysis of Eleutherococcus senticosus (Rupr. & Maxim.) Maxim. Leaves Based on UPLC-MS/MS: Separation and Rapid Qualitative and Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Eleutheroside D: A Comprehensive Technical Guide to its Molecular Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eleutheroside D, a prominent bioactive lignan glycoside isolated from the roots and rhizomes of Eleutherococcus senticosus (Siberian Ginseng), has garnered significant interest within the scientific community. As an optical isomer of the extensively studied Eleutheroside E, this compound is considered one of the most pharmacologically active constituents of this renowned adaptogenic herb.[1] This technical guide provides an in-depth exploration of the molecular structure and absolute stereochemistry of this compound. It summarizes key physicochemical properties and outlines the methodologies for its isolation and characterization. Furthermore, this document delves into its known biological activities, offering insights into its potential therapeutic applications.
Molecular Structure and Stereochemistry
This compound is a complex molecule characterized by a central furofuran lignan core, symmetrically substituted with two sinapyl alcohol moieties, each of which is glycosidically linked to a glucose unit.
1.1. Systematic Name and Molecular Formula
The unequivocal structure of this compound is defined by its IUPAC name: (2R,3R,4S,5S,6R)-2-[4-[6-[3,5-dimethoxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol.[1]
The corresponding molecular formula is C₃₄H₄₆O₁₈ .[2]
1.2. Stereochemical Configuration
The stereochemistry of this compound is critical to its biological function and its distinction from its diastereomer, Eleutheroside E. The absolute configurations of the chiral centers in the glucose units and the furofuran ring are explicitly defined in its IUPAC name. The furofuran ring possesses a meso configuration.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its extraction, purification, formulation, and pharmacokinetic profiling. The available quantitative data is summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 742.7 g/mol | PubChem[2] |
| Molecular Formula | C₃₄H₄₆O₁₈ | PubChem[2] |
| XLogP3 | -1.4 | PubChem[2] |
| Polar Surface Area | 254 Ų | PubChem[2] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. | ChemFaces |
Experimental Protocols
3.1. Isolation and Purification of this compound
This compound is naturally present in the roots and rhizomes of Eleutherococcus senticosus. The general workflow for its isolation and purification involves the following steps:
Methodology Detail:
-
Extraction: The dried and powdered plant material is typically extracted with 70% ethanol under reflux conditions. This is followed by filtration and concentration of the filtrate under reduced pressure to yield a crude extract.
-
Macroporous Resin Chromatography: The crude extract is subjected to column chromatography using a macroporous adsorption resin. The column is washed with water to remove impurities, and the eleutherosides are subsequently eluted with a gradient of ethanol.
-
Preparative High-Performance Liquid Chromatography (HPLC): The fractions enriched with this compound are further purified by preparative HPLC on a C18 column to yield the pure compound.
3.2. Structural Elucidation
The definitive structure of this compound has been established through a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula.
Note: To date, there is no publicly available X-ray crystallographic data for this compound to definitively confirm its three-dimensional structure in the solid state.
Biological Activity and Potential Signaling Pathways
This compound is reported to possess significant anti-inflammatory and hypoglycemic properties.[3][4] While the precise molecular mechanisms of this compound are still under investigation, studies on its isomer, Eleutheroside E, and other related eleutherosides provide valuable insights into its potential modes of action.
4.1. Anti-inflammatory Activity
Preclinical studies suggest that eleutherosides exert their anti-inflammatory effects by modulating the production of inflammatory mediators. It is hypothesized that this compound may influence key inflammatory signaling pathways.
4.2. Hypoglycemic Activity
This compound is also recognized for its potential in managing hyperglycemia. The proposed mechanisms, largely inferred from studies on Eleutheroside E and other constituents of E. senticosus, involve the enhancement of insulin sensitivity and glucose uptake in peripheral tissues.
Conclusion and Future Directions
This compound stands out as a pivotal bioactive compound from Eleutherococcus senticosus with a well-defined molecular structure and stereochemistry. Its reported anti-inflammatory and hypoglycemic activities warrant further investigation to elucidate its precise mechanisms of action and to differentiate its pharmacological profile from that of its isomer, Eleutheroside E. Future research should prioritize obtaining comprehensive experimental data, including specific optical rotation and detailed NMR assignments, to facilitate its development as a potential therapeutic agent. Moreover, in-depth studies into its interaction with cellular targets and signaling pathways will be crucial in unlocking its full therapeutic potential for the management of inflammatory and metabolic disorders.
References
Eleutheroside D: A Technical Guide to its Mechanism of Action in Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eleutheroside D, a lignan glycoside also known as Liriodendrin, is a constituent of Acanthopanax senticosus (Siberian ginseng). While extensive research has focused on other eleutherosides, emerging evidence suggests that this compound possesses anti-inflammatory properties. This technical guide provides a detailed overview of the current understanding of this compound's mechanism of action in inflammatory pathways, drawing from studies on Liriodendrin and its aglycone, syringaresinol. The information is presented to support further research and drug development efforts targeting inflammatory diseases.
Core Mechanism of Action: Inhibition of Pro-inflammatory Pathways
The primary anti-inflammatory mechanism of this compound appears to be centered on the downregulation of key signaling pathways that orchestrate the inflammatory response. The available data points towards the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway as a central node of its action.
Regulation of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of gene transcription for a multitude of pro-inflammatory mediators. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.
This compound (as Liriodendrin) has been shown to inhibit the activation of the NF-κB pathway.[1] This inhibition is thought to occur through the suppression of IκB phosphorylation, thereby preventing NF-κB nuclear translocation and subsequent gene expression.[1]
Downregulation of Pro-inflammatory Cytokines and Mediators
A direct consequence of NF-κB inhibition is the reduced production of pro-inflammatory cytokines and enzymes. Studies on Liriodendrin have demonstrated its ability to decrease the levels of key inflammatory mediators.
| Inflammatory Mediator | Effect of Liriodendrin (this compound) | Experimental Model | Reference |
| TNF-α | Decreased mRNA levels | Mouse model of radiation enteritis | [1] |
| IL-6 | Decreased mRNA levels | Mouse model of radiation enteritis | [1] |
| Nitric Oxide (NO) | Potent inhibition of LPS-induced production by its hydrolysate, syringaresinol | Macrophage cell line | [2] |
| Prostaglandin E2 (PGE2) | Potent inhibition of LPS-induced production by its hydrolysate, syringaresinol | Macrophage cell line | [2] |
In vivo, the oral administration of Liriodendrin has been shown to exert anti-inflammatory effects, which are attributed to its biotransformation to syringaresinol.[2] Syringaresinol demonstrates a more potent inhibition of pro-inflammatory markers compared to Liriodendrin itself.[2]
Experimental Protocols
The following are generalized methodologies based on the cited literature for studying the anti-inflammatory effects of compounds like this compound.
In Vitro Anti-inflammatory Assay in Macrophages
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a specified time (e.g., 1-2 hours) before LPS stimulation.
-
Assays:
-
Nitric Oxide (NO) Production: Measured in the cell culture supernatant using the Griess reagent assay.
-
Pro-inflammatory Cytokine Measurement (TNF-α, IL-6): Quantified in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis: To assess the phosphorylation status of key signaling proteins in the NF-κB pathway (e.g., IκBα, p65) and MAPK pathway (e.g., p38, ERK, JNK). Cells are lysed after treatment, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies.
-
In Vivo Anti-inflammatory Models
-
Animal Model: Male BALB/c mice or Sprague-Dawley rats.
-
Induction of Inflammation:
-
Carrageenan-induced paw edema: Subplantar injection of carrageenan into the paw to induce acute local inflammation.
-
Acetic acid-induced vascular permeability: Intraperitoneal injection of acetic acid to induce an increase in vascular permeability.
-
-
Treatment: Oral administration of this compound at various doses (e.g., 5 and 10 mg/kg) prior to the induction of inflammation.
-
Outcome Measures:
-
Paw volume: Measured using a plethysmometer at different time points after carrageenan injection.
-
Vascular permeability: Quantified by measuring the amount of Evans blue dye extravasated into the peritoneal cavity.
-
Future Directions
The current understanding of this compound's anti-inflammatory mechanisms is still in its early stages. Future research should focus on:
-
Directly investigating this compound: Conducting comprehensive studies specifically on this compound to confirm the effects observed with Liriodendrin.
-
Elucidating the role of syringaresinol: Further exploring the in vivo metabolism of this compound to syringaresinol and the specific mechanisms of action of this metabolite.
-
Exploring other inflammatory pathways: Investigating the potential effects of this compound on other key inflammatory pathways such as the MAPK, JAK-STAT, and NLRP3 inflammasome pathways.
-
Quantitative dose-response studies: Establishing clear dose-dependent effects of this compound on various inflammatory markers.
Conclusion
This compound, also known as Liriodendrin, demonstrates promising anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway and the subsequent reduction of pro-inflammatory cytokine production. Its in vivo efficacy appears to be linked to its metabolite, syringaresinol. While more research is needed to fully elucidate its mechanisms of action, this compound represents a potential candidate for the development of novel anti-inflammatory therapeutics. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to further explore the therapeutic potential of this natural compound.
References
The Pharmacological Landscape of Eleutheroside D: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eleutheroside D is a lignan glycoside isolated from the roots and rhizomes of Eleutherococcus senticosus, commonly known as Siberian ginseng. As a member of the eleutheroside family of compounds, it has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive review of the current understanding of the pharmacological properties of this compound, with a focus on its core mechanisms of action. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development. While research on this compound is ongoing, this guide synthesizes the available preclinical data and outlines the experimental methodologies used to investigate its effects.
Pharmacological Properties
This compound has been reported to possess a range of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer properties.[1][2] The primary mechanisms underlying these effects are believed to involve the modulation of key signaling pathways and the regulation of inflammatory and apoptotic processes.
Anti-inflammatory Activity
Preclinical studies suggest that eleutherosides, as a group, exert anti-inflammatory effects by modulating the production of inflammatory mediators.[3][4][5] While specific quantitative data for this compound is limited, studies on related eleutherosides, such as Eleutheroside B and E, have shown inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][4] The proposed mechanism involves the inhibition of signaling pathways such as the nuclear factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways.[6][7][8]
Table 1: Anti-inflammatory and Antioxidant Effects of Eleutherosides (B and E)
| Compound | Model | Parameter Measured | Key Findings | Reference |
| Eleutheroside B | Rat high altitude cerebral edema model | IL-1β, IL-6, TNF-α levels in brain tissue | Significant decrease in cytokine levels after treatment. | [6][7] |
| Eleutheroside E | D-galactose-induced senescence in human skin fibroblasts | Superoxide Dismutase (SOD) activity | Dose-dependently increased SOD activity. | [9] |
| Eleutheroside E | D-galactose-induced senescence in human skin fibroblasts | Malondialdehyde (MDA) levels | Dose-dependently decreased MDA levels. | [9] |
Neuroprotective Effects
The neuroprotective potential of eleutherosides has been investigated in various in vitro and in vivo models.[8][10] Studies on Eleutheroside B have indicated a protective role against neuronal damage by mitigating oxidative stress and neuroinflammation.[6][7] The mechanism is linked to the inhibition of the JAK2/STAT3 signaling pathway.[6][7] While direct evidence for this compound is still emerging, the structural similarity to other neuroprotective eleutherosides suggests it may share similar mechanisms.
Anti-cancer Activity
Several studies have explored the anti-cancer properties of extracts from Eleutherococcus senticosus, which contain this compound.[11] However, specific IC50 values for purified this compound against various cancer cell lines are not consistently reported in publicly available literature. Research on extracts has indicated cytotoxic effects against leukemic and other cancer cell lines, but these effects cannot be solely attributed to this compound.[11][12]
Signaling Pathways
The pharmacological effects of eleutherosides are often attributed to their ability to modulate intracellular signaling cascades. Based on studies of related compounds, the following pathways are of significant interest for understanding the mechanism of action of this compound.
PI3K/AKT Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a crucial regulator of cell survival, growth, and proliferation.[9][13] Dysregulation of this pathway is implicated in various diseases, including cancer and neurodegenerative disorders. Studies on Eleutheroside E have shown that it can attenuate the hyperactivation of the PI3K/AKT pathway, suggesting a potential mechanism for its therapeutic effects.[9][13]
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is critical for cytokine signaling and plays a key role in inflammation and immunity.[6][7] Inhibition of this pathway has been identified as a mechanism for the anti-inflammatory and neuroprotective effects of Eleutheroside B.[6][7]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the pharmacological properties of natural compounds like this compound.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[14][15][16][17][18]
Workflow:
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and appropriate vehicle controls).
-
Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Western Blot Analysis for Signaling Protein Phosphorylation
Western blotting is used to detect specific proteins in a sample and to assess their expression and phosphorylation status.[19][20][21][22][23]
Workflow:
Protocol:
-
Sample Preparation: Lyse cells treated with this compound and control samples in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-AKT, total AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an HRP substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Immunofluorescence Staining for NF-κB Nuclear Translocation
Immunofluorescence is used to visualize the subcellular localization of proteins, such as the translocation of NF-κB from the cytoplasm to the nucleus upon activation.[24][25][26][27][28]
Workflow:
Protocol:
-
Cell Culture: Grow cells on glass coverslips and treat with an inflammatory stimulus (e.g., LPS) with or without this compound.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilization: Permeabilize the cell membranes with a detergent like 0.1% Triton X-100 in PBS to allow antibody entry.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., PBS containing BSA and/or normal serum).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against the NF-κB p65 subunit.
-
Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with a fluorescent dye like DAPI and mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope and analyze the nuclear translocation of NF-κB.
Conclusion and Future Directions
This compound, a constituent of Eleutherococcus senticosus, shows promise as a pharmacologically active compound with potential anti-inflammatory, neuroprotective, and anti-cancer properties. However, the current body of research is largely focused on the broader effects of E. senticosus extracts or other more abundant eleutherosides. There is a clear need for more focused research on purified this compound to elucidate its specific mechanisms of action and to quantify its therapeutic efficacy.
Future research should prioritize:
-
Quantitative in vitro and in vivo studies to determine the precise dose-dependent effects of this compound on various disease models.
-
Head-to-head comparisons with other eleutherosides to understand the structure-activity relationships within this class of compounds.
-
In-depth mechanistic studies to confirm the modulation of signaling pathways like PI3K/AKT and JAK/STAT by this compound.
-
Pharmacokinetic and toxicological profiling to assess its drug-like properties and safety profile.
A more thorough understanding of the pharmacological properties of this compound will be crucial for its potential development as a novel therapeutic agent. This guide serves as a foundational resource to direct and inspire such future investigations.
References
- 1. Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalscienceresearchjournals.org [globalscienceresearchjournals.org]
- 3. Eleutherococcus root: a comprehensive review of its phytochemistry and pharmacological potential in the context of its adaptogenic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. vitabase.com [vitabase.com]
- 6. Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model [frontiersin.org]
- 8. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | A review of the extraction and purification methods, biological activities, and applications of active compounds in Acanthopanax senticosus [frontiersin.org]
- 11. Phenolic Profile, Antioxidant, Anti-Enzymatic and Cytotoxic Activity of the Fruits and Roots of Eleutherococcus senticosus (Rupr. et Maxim.) Maxim - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sciprofiles.com [sciprofiles.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. MTT assay overview | Abcam [abcam.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. 4.5. NF-κB Immunohistochemistry and Immunofluorescence [bio-protocol.org]
- 25. pubcompare.ai [pubcompare.ai]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Hypoglycemic Potential of Eleutherosides in Diabetic Models: A Technical Overview
A Note on Eleutheroside D: Extensive literature review indicates a notable scarcity of specific in vivo studies focusing on the hypoglycemic effects of isolated this compound in diabetic models. While this compound is recognized as an active lignan from Eleutherococcus senticosus with purported hypoglycemic activities, the current body of scientific research does not provide sufficient quantitative data or detailed experimental protocols to construct an in-depth guide on its specific effects.[1]
Therefore, this technical guide will focus on the well-documented hypoglycemic effects of its closely related and extensively studied isomers and co-constituents from the same plant: Eleutheroside E and Eleutheroside B (Syringin) . The data and methodologies presented herein are derived from studies on these compounds and serve as a robust proxy for understanding the potential anti-diabetic mechanisms of eleutherosides.
Introduction to Eleutherosides and Diabetes
Eleutherococcus senticosus, commonly known as Siberian ginseng, is a medicinal plant whose extracts have been traditionally used to combat fatigue and stress.[2] Modern research has identified a group of active compounds known as eleutherosides, which are believed to be responsible for many of its pharmacological effects.[3] Among these, certain eleutherosides have demonstrated significant potential in the management of diabetes mellitus by improving glucose metabolism and insulin sensitivity.[3][4] This document synthesizes the key findings from preclinical in vivo studies on Eleutheroside E and Eleutheroside B in established diabetic animal models.
Quantitative Data from In Vivo Diabetic Models
The following tables summarize the key quantitative outcomes from a pivotal study on Eleutheroside E in a type 2 diabetic mouse model (db/db mice).[5]
Table 1: Effects of Eleutheroside E on Metabolic Parameters in db/db Mice
| Parameter | Diabetic Control (DM) | Eleutheroside E (EE) Group (0.003% of diet) | % Change vs. DM |
| Fasting Blood Glucose (mg/dL) | 480.3 ± 25.7 | 350.1 ± 30.2 | ↓ 27.1% |
| Fasting Serum Insulin (ng/mL) | 4.5 ± 0.8 | 2.1 ± 0.3 | ↓ 53.3% |
| HOMA-IR | 125.1 ± 22.5 | 42.1 ± 6.8* | ↓ 66.3% |
*P < 0.05 when compared to the DM group. Data adapted from Ahn et al., 2013.[5]
Table 2: Effects of Eleutheroside E on Oral Glucose Tolerance Test (OGTT) in db/db Mice
| Time Point | Diabetic Control (DM) - Blood Glucose (mg/dL) | Eleutheroside E (EE) Group - Blood Glucose (mg/dL) |
| 0 min | ~450 | ~350 |
| 30 min | ~600 | ~500 |
| 60 min | ~650 | ~550 |
| 120 min | ~550 | ~450 |
*P < 0.05 when compared to the DM group at corresponding time points. Approximate values extrapolated from graphical data in Ahn et al., 2013.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on studies investigating Eleutheroside E and B.
Animal Model and Treatment (Eleutheroside E)
-
Animal Model: Five-week-old male db/db mice, a genetic model of type 2 diabetes and metabolic syndrome, were used.[5]
-
Acclimation: Mice were acclimated for one week prior to the commencement of the study.[5]
-
Dietary Intervention: The mice were divided into groups and fed specific diets for 5 weeks:[5]
-
Control Group (DM): AIN-76 based diet.
-
Eleutheroside E Group (EE): AIN-76 based diet containing 0.003% Eleutheroside E.
-
-
Monitoring: Body weight and 4-hour fasting blood glucose levels were monitored on a weekly basis.[5]
Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Fasting: Mice were fasted for 4 hours.[5]
-
Glucose Administration: D-glucose was administered intraperitoneally at a dose of 2 g/kg of body weight.[5]
-
Blood Sampling: Blood was collected from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration to measure blood glucose levels.[5]
Insulin Tolerance Test (IPITT)
-
Fasting: Mice were fasted for 4 hours.[5]
-
Insulin Administration: Human insulin was administered intraperitoneally at a dose of 1.2 IU/kg of body weight.[5]
-
Blood Sampling: Blood glucose was measured from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes after insulin injection.[5]
Streptozotocin (STZ)-Induced Diabetic Rat Model (for Eleutheroside B/Syringin studies)
-
Animal Model: Wistar rats are commonly used.
-
Induction of Diabetes: Diabetes is induced by a single intraperitoneal or intravenous injection of Streptozotocin (STZ), a chemical toxic to pancreatic β-cells. A common dose for rats is 60 mg/kg.[6]
-
Confirmation of Diabetes: Hyperglycemia is typically confirmed 48-72 hours after STZ injection by measuring fasting blood glucose levels.
-
Treatment: Following confirmation of diabetes, animals are treated with the test compound (e.g., Syringin/Eleutheroside B) via oral gavage or injection for a specified period.[6]
Signaling Pathways and Mechanisms of Action
Eleutherosides exert their hypoglycemic effects through multiple mechanisms, primarily by enhancing insulin signaling and modulating hepatic glucose metabolism.
Enhancement of Insulin Signaling
Eleutheroside E has been shown to improve insulin sensitivity.[7] The proposed mechanism involves the potentiation of the insulin signaling cascade in peripheral tissues like muscle and fat. This leads to increased glucose uptake from the bloodstream.[5]
Regulation of Hepatic Glucose Metabolism
Studies on Eleutheroside E indicate that it helps control blood glucose by regulating key enzymes in the liver. It upregulates glycolysis (glucose breakdown for energy) and downregulates gluconeogenesis (glucose synthesis).[7]
Experimental Workflow Visualization
The logical flow of an in vivo study to assess hypoglycemic effects can be visualized as follows.
Conclusion
While direct, comprehensive in vivo data on this compound is currently lacking in published literature, the evidence from closely related compounds like Eleutheroside E and Eleutheroside B is compelling. These eleutherosides demonstrate significant hypoglycemic and anti-diabetic effects in preclinical models. Their mechanisms of action, which include enhancing insulin signaling and favorably modulating hepatic glucose metabolism, highlight them as promising candidates for further investigation in the development of novel therapeutics for diabetes. Future research should aim to isolate and evaluate the in vivo efficacy and specific molecular targets of this compound to fully characterize the anti-diabetic potential of the entire class of eleutheroside compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Eleutheroside E, An Active Component of Eleutherococcus senticosus, Ameliorates Insulin Resistance in Type 2 Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoglycemic effect of syringin from Eleutherococcus senticosus in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eleutheroside E, An Active Component of Eleutherococcus senticosus, Ameliorates Insulin Resistance in Type 2 Diabetic db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Eleutheroside D and Cellular Receptors: A Technical Overview of Potential Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eleutheroside D (Ele-D), a prominent lignan glycoside isolated from the roots of Eleutherococcus senticosus (Siberian ginseng), has garnered scientific interest for its potential pharmacological activities, including anti-inflammatory and hypoglycemic effects.[1] Despite its classification as one of the most pharmacologically active eleutherosides alongside its optical isomer Eleutheroside E (Ele-E), direct evidence detailing its specific interactions with cellular receptors remains limited in publicly available scientific literature. This technical guide synthesizes the current understanding of eleutheroside interactions with cellular signaling pathways, drawing primarily from studies on the closely related and more extensively researched Ele-E and Eleutheroside B (Ele-B). This information serves as a foundational resource for researchers investigating the mechanism of action of Ele-D, offering insights into potential receptor targets and downstream signaling cascades.
Introduction to this compound
This compound is chemically a dimer of sinapyl alcohol glucoside and an optical isomer of Eleutheroside E.[2] Eleutherosides are a diverse group of compounds that are considered the main active constituents of Eleutherococcus senticosus, a plant with a long history of use in traditional medicine as an adaptogen.[3][4] While the bioactivity of the whole extract is attributed to the synergistic action of its various components, individual eleutherosides have been shown to possess distinct pharmacological properties. This guide focuses on the potential molecular interactions of Ele-D at the cellular level, a critical aspect for understanding its therapeutic potential and for the development of novel drug candidates.
Putative Cellular Receptor Interactions and Signaling Pathways
PI3K/AKT Signaling Pathway
Studies on Eleutheroside E have demonstrated its ability to modulate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and metabolism. In human skin fibroblasts, Eleutheroside E has been shown to attenuate senescence by downregulating the phosphorylation of PI3K and AKT.[5] Furthermore, molecular docking studies have predicted a strong binding affinity of Ele-E to key proteins in this pathway, including AKT1 and PI3Kγ.[5][6] Given the structural similarity between Ele-D and Ele-E, it is plausible that Ele-D may exert similar effects on the PI3K/AKT pathway.
References
An In-depth Technical Guide to the Natural Sources and Isolation of Eleutheroside D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eleutheroside D is a bioactive lignan found within the medicinal plant Eleutherococcus senticosus, commonly known as Siberian ginseng.[1][2] As an optical isomer of Eleutheroside E, it is considered one of the principal pharmacologically active constituents of this well-regarded adaptogenic herb.[2] this compound has garnered significant interest within the scientific community for its potential therapeutic applications, notably its anti-inflammatory and hypoglycemic properties.[1] This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of the potential signaling pathways underlying its biological activities. All quantitative data are presented in structured tables for ease of comparison, and key experimental protocols are described in detail.
Natural Sources of this compound
The primary and most well-documented natural source of this compound is the plant species Eleutherococcus senticosus (Rupr. & Maxim.) Maxim., which is also known by its synonym Acanthopanax senticosus (Rupr. & Maxim.) Harms.[3] This hardy, woody shrub belongs to the Araliaceae family and is native to Northeastern Asia, including regions of China, Japan, Korea, and Russia.[4]
The bioactive compounds in E. senticosus, including this compound, are distributed throughout the plant, but are found in the highest concentrations in the rhizomes and roots.[3][5] These underground parts are the most commonly utilized portions of the plant for medicinal preparations and for the extraction of eleutherosides.[3][6] The European Pharmacopoeia specifies the use of the rhizome with roots for standardized extracts.[3]
Quantitative Content of Eleutherosides in Eleutherococcus senticosus
While specific quantitative data for this compound is not widely reported in publicly available literature, data for the more extensively studied Eleutherosides B and E, as well as total eleutheroside content, provide a valuable benchmark for the potential yield of this compound. The concentration of these compounds can vary depending on the geographical origin of the plant, cultivation methods, and the specific plant part being analyzed.
| Plant Part | Compound(s) | Reported Content (mg/g of dry weight, unless otherwise noted) | Reference(s) |
| Roots and Rhizome | Sum of Eleutheroside B and E | Minimum of 0.8 mg/g (0.08%) | [3][6][7] |
| Fruits (Ethanol Extract) | Eleutheroside B | 0.356 mg/g of extract | [8] |
| Fruits (Ethanol Extract) | Eleutheroside E | 0.298 mg/g of extract | [8] |
| Fruits | Eleutheroside B | 0.66 mg/g | [8] |
| Fruits | Eleutheroside E | 0.74 mg/g | [8] |
| Somatic Embryo Cultures | Eleutheroside B | Up to 2330 µg/L of medium | [9] |
| Somatic Embryo Cultures | Eleutheroside E | Varies with culture conditions | [9] |
Isolation and Purification of this compound
The isolation of this compound from E. senticosus involves a multi-step process that begins with extraction from the plant material, followed by a series of chromatographic purification steps. The following protocols are representative methodologies based on established techniques for the isolation of eleutherosides.
Experimental Workflow for this compound Isolation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. Eleutherococcus senticosus: Studies and effects [scirp.org]
- 6. Eleuthero Root and Rhizome [doi.usp.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Spectroscopic and Mechanistic Insights into Eleutheroside D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Eleutheroside D, a bioactive lignan found in Eleutherococcus senticosus. Detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are presented, along with the experimental protocols utilized for their acquisition. Furthermore, a putative signaling pathway associated with the biological activity of related eleutherosides is illustrated to provide context for further research.
Spectroscopic Data
The structural elucidation of this compound has been primarily accomplished through NMR and MS techniques. The following sections summarize the key quantitative data obtained from these analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. The ¹H and ¹³C NMR spectral data for this compound, also known as (+)-syringaresinol-4-O-β-D-glucoside, are presented below.
Table 1: ¹H NMR Spectroscopic Data for this compound (syringaresinol-β-D-glucoside) in CD₃OD [1]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2, H-6 | 6.65 | s | |
| H-7 | 4.77 | d | 4.6 |
| H-8 | 3.14 | m | |
| H-9a | 3.91 | m | |
| H-9b | 4.28 | m | |
| H-2', H-6' | 6.65 | s | |
| H-7' | 4.72 | d | 4.5 |
| H-8' | 3.14 | m | |
| H-9'a | 3.91 | m | |
| H-9'b | 4.28 | m | |
| OCH₃ | 3.86 | s | |
| OCH₃' | 3.84 | s | |
| H-1'' | 4.85 | d | 7.5 |
| H-2'' | 3.47 | m | |
| H-3'' | 3.40 | m | |
| H-4'' | 3.40 | m | |
| H-5'' | 3.20 | m | |
| H-6''a | 3.76 | m | |
| H-6''b | 3.65 | dd | 12.0, 5.2 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (syringaresinol-β-D-glucoside) in CD₃OD (100 MHz) [1]
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 139.62 |
| C-2, C-6 | 104.96 |
| C-3, C-5 | 154.49 |
| C-4 | 135.72 |
| C-7 | 87.26 |
| C-8 | 55.57 |
| C-9 | 72.93 |
| OCH₃ | 56.90 |
| C-1' | 133.17 |
| C-2', C-6' | 104.66 |
| C-3', C-5' | 149.44 |
| C-4' | 136.35 |
| C-7' | 87.65 |
| C-8' | 55.78 |
| C-9' | 72.99 |
| OCH₃' | 57.16 |
| C-1'' | 105.43 |
| C-2'' | 75.78 |
| C-3'' | 77.90 |
| C-4'' | 71.43 |
| C-5'' | 78.40 |
| C-6'' | 62.67 |
Mass Spectrometry (MS)
Experimental Protocols
The following sections detail the methodologies for the spectroscopic analysis of eleutherosides, which are applicable to the study of this compound.
NMR Spectroscopy Protocol
The NMR spectra for syringaresinol-β-D-glucoside were recorded on a 100 MHz instrument using deuterated methanol (CD₃OD) as the solvent.[1] Chemical shifts are reported in parts per million (ppm) relative to the solvent signal.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol for Eleutheroside Analysis
A common approach for the analysis of eleutherosides involves Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry.
-
Chromatography: Separation is typically achieved on a C18 reversed-phase column. A gradient elution with a mobile phase consisting of water and acetonitrile, both with a small percentage of formic acid (e.g., 0.1%), is often employed.
-
Mass Spectrometry: Detection is performed using an electrospray ionization (ESI) source, which can be operated in both positive and negative ion modes. The mass analyzer, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole, is used to acquire full scan mass spectra and product ion spectra (MS/MS) for fragmentation analysis.
Signaling Pathway
This compound is an optical isomer of Eleutheroside E. While specific signaling pathways for this compound are not extensively documented, research on Eleutheroside E provides valuable insights into the potential mechanisms of action for this class of compounds. Eleutheroside E has been shown to be involved in pathways related to inflammation and cellular stress. The following diagram illustrates a general workflow for identifying potential protein targets of a small molecule like this compound, a crucial step in elucidating its signaling pathway.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound and a framework for investigating its biological activities. The detailed data and protocols presented herein are intended to support further research and development efforts in the fields of natural product chemistry and pharmacology.
References
Bioavailability and Pharmacokinetics of Eleutheroside D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eleutheroside D, also known as Liriodendrin, is a lignan diglycoside found in plants of the Eleutherococcus genus, most notably Eleutherococcus senticosus (Siberian ginseng). It is an optical isomer of Eleutheroside E and is considered one of the principal bioactive constituents responsible for the adaptogenic and various pharmacological activities of these plants, including anti-inflammatory and hypoglycemic effects.[1] A thorough understanding of the bioavailability and pharmacokinetic profile of this compound is critical for its development as a potential therapeutic agent.
This technical guide provides a comprehensive overview of the current knowledge on the bioavailability and pharmacokinetics of this compound. Due to the limited direct pharmacokinetic data available for this compound, this guide also incorporates data from its optical isomer, Eleutheroside E, to provide a more complete picture, with the clear delineation that these are distinct molecules. This document details experimental methodologies, presents quantitative data in a structured format, and visualizes relevant biological pathways to support further research and development.
Bioavailability and Pharmacokinetics
Direct and comprehensive in vivo pharmacokinetic studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound are currently scarce in publicly available literature. However, studies on its optical isomer, Eleutheroside E, and related compounds provide valuable insights.
Absorption
The oral bioavailability of Eleutheroside E in rats has been reported, and due to their structural similarity, it can be cautiously inferred that this compound may exhibit comparable absorption characteristics.
Table 1: Oral Bioavailability of Eleutheroside E in Rats
| Compound | Animal Model | Dosage | Bioavailability (%) |
| Eleutheroside E | Rat | Not Specified | 3.82 ± 0.86 |
Data for Eleutheroside E is presented as a surrogate for this compound due to the lack of direct data. Isomeric differences may lead to variations in bioavailability.
Studies on liriodendrin (this compound) suggest that it is absorbed after oral administration, as evidenced by its in vivo anti-inflammatory and antinociceptive effects in animal models.[2] The primary mechanism of absorption for many lignan glycosides involves passive diffusion across the intestinal epithelium. In vitro studies using Caco-2 cell monolayers, a model of the human intestinal barrier, can be employed to investigate the permeability of this compound.
Distribution
Following absorption, this compound is expected to be distributed throughout the body. Studies on the tissue distribution of Eleutheroside E in rats after intravenous administration of an Eleutherococcus injection revealed its presence in the liver, kidney, spleen, and heart.[3] It is plausible that this compound follows a similar distribution pattern.
Metabolism
In vivo and in vitro studies indicate that this compound (liriodendrin) undergoes significant metabolism. After oral administration, it is suggested to be hydrolyzed to its aglycone, (+)-syringaresinol, which is considered a primary active metabolite.[2] Furthermore, studies with human intestinal bacteria have shown that liriodendrin is metabolized to (+)-syringaresinol-β-D-glucopyranoside and subsequently to (+)-syringaresinol.[4][5]
The metabolism of the related compound, Eleutheroside E, has been shown to involve cytochrome P450 enzymes, with weak inhibition of CYP2C9 and CYP2E1 observed in rat liver microsomes.[6]
Excretion
The primary routes of excretion for this compound and its metabolites have not been definitively established. Generally, lignan metabolites are excreted in both urine and feces.
Quantitative Pharmacokinetic Data
Table 2: Pharmacokinetic Parameters of Eleutheroside E in Rats (Oral Administration)
| Parameter | Isolated Eleutheroside E | Eleutheroside E in Water Extract |
| Tmax (h) | 0.42 ± 0.14 | 2.75 ± 2.17 |
| Cmax (µg/L) | 91.33 ± 12.53 | 75.50 ± 26.62 |
| t1/2 (h) | 1.13 ± 0.43 | 1.49 ± 0.18 |
| AUC0-∞ (µg·h/L) | 135.19 ± 32.27 | 375.14 ± 87.90 |
Data derived from studies on Eleutheroside E. These values should be interpreted with caution as they may not be directly transferable to this compound.
Experimental Protocols
Detailed experimental protocols from the specific pharmacokinetic studies cited for Eleutheroside E were not available. Therefore, this section provides representative, detailed methodologies for key experiments used in pharmacokinetic and bioavailability research, based on established practices.
In Vivo Pharmacokinetic Study in Rats (Oral Administration)
This protocol outlines a typical procedure for determining the pharmacokinetic profile of a compound after oral administration to rats.
Animals: Male Sprague-Dawley rats (250-300 g) are used. Animals are housed in a controlled environment and fasted overnight before the experiment with free access to water.
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered orally via gavage at a specific dose (e.g., 50 mg/kg).
Blood Sampling: Blood samples (approximately 0.3 mL) are collected from the jugular vein or tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The plasma is then stored at -80°C until analysis.
Sample Analysis: The concentration of this compound in plasma samples is determined using a validated LC-MS/MS method.
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, and oral bioavailability (if intravenous data is available) are calculated using non-compartmental analysis with appropriate software (e.g., WinNonlin).
In Vivo Pharmacokinetic Study Workflow
Caco-2 Cell Permeability Assay
This assay is used to predict the intestinal permeability of a compound.
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to form a confluent monolayer with well-developed tight junctions.
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker such as Lucifer yellow.
Transport Experiment:
-
The culture medium is removed from the apical (AP) and basolateral (BL) sides of the Transwell inserts and the monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
The test compound (this compound) at a known concentration is added to the donor chamber (AP side for absorption studies, BL side for efflux studies).
-
Samples are collected from the receiver chamber at specified time intervals (e.g., 30, 60, 90, and 120 minutes).
-
The concentration of the compound in the collected samples is quantified by LC-MS/MS.
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Caco-2 Permeability Assay Workflow
Analytical Method: LC-MS/MS for Quantification in Plasma
This protocol describes a general method for the quantification of this compound in plasma.
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Detection Mode: Multiple Reaction Monitoring (MRM) in negative or positive ion mode. Specific transitions for this compound and the internal standard need to be optimized.
Signaling Pathways
This compound (liriodendrin) and its isomer Eleutheroside E have been shown to modulate several key signaling pathways, which likely contribute to their pharmacological effects.
NF-κB Signaling Pathway
Liriodendrin has been reported to inhibit the activation of the NF-κB signaling pathway.[7] This pathway is a central regulator of inflammation, and its inhibition by liriodendrin likely underlies its anti-inflammatory properties. Liriodendrin can prevent the phosphorylation and degradation of IκBα, thereby retaining NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.
Inhibition of NF-κB Pathway by Liriodendrin
Heat Shock Factor 1 (HSF1) Activation
Liriodendrin has been identified as an agonist of Heat Shock Factor 1 (HSF1). HSF1 is a transcription factor that regulates the expression of heat shock proteins (HSPs), which are crucial for cellular protection against stress. Activation of HSF1 by liriodendrin can lead to a cytoprotective response.
Activation of HSF1 by Liriodendrin
Conclusion
The bioavailability and pharmacokinetic profile of this compound (liriodendrin) are not yet fully characterized. The available data, primarily from its optical isomer Eleutheroside E and in vitro studies, suggest that it is orally absorbed and undergoes significant metabolism to its active aglycone, syringaresinol. The lack of direct in vivo pharmacokinetic data for this compound represents a significant knowledge gap that needs to be addressed to support its clinical development. Future research should focus on conducting comprehensive ADME studies in relevant animal models to determine its precise pharmacokinetic parameters and to further elucidate its metabolic pathways and excretion routes. The provided experimental protocols and information on its molecular targets offer a foundation for such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo anti-inflammatory and antinociceptive effects of liriodendrin isolated from the stem bark of Acanthopanax senticosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of eleutheroside E and eleutheroside B in rat plasma and tissue by high-performance liquid chromatography using solid-phase extraction and photodiode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of liriodendrin and syringin by human intestinal bacteria and their relation to in vitro cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. Effects of eleutheroside B and eleutheroside E on activity of cytochrome P450 in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study on the protective effect and mechanism of Liriodendrin on radiation enteritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Eleutheroside D from Eleutherococcus senticosus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eleutherococcus senticosus, commonly known as Siberian ginseng, is a medicinal plant rich in a variety of bioactive compounds, including a group of phenylpropanoid derivatives known as eleutherosides. Among these, Eleutheroside D is a significant component, recognized for its potential pharmacological activities.[1][2] This document provides detailed protocols for the extraction, purification, and quantification of this compound from the roots and rhizomes of E. senticosus. The methodologies described herein are compiled from various scientific studies and are intended to serve as a comprehensive guide for laboratory applications.
Eleutherosides are broadly classified into different groups based on their chemical structures.[2] this compound, along with Eleutheroside E, belongs to the lignan glycoside category.[2][3] The effective extraction and isolation of this compound are crucial for further pharmacological investigation and potential drug development.
Extraction Protocols
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. Various techniques have been developed, ranging from conventional solvent extraction to more advanced methods like ultrasound-assisted extraction. Eleutherosides, being hydrophilic, are typically extracted using polar solvents such as water, ethanol, or methanol.[4]
Conventional Solvent Extraction
This method involves the use of solvents at elevated temperatures to extract the target compounds.
Protocol:
-
Sample Preparation: The roots and rhizomes of E. senticosus are air-dried and ground into a fine powder (e.g., 50-mesh sieve).[5]
-
Extraction:
-
Mix the powdered plant material with 50% ethanol at a solid-to-liquid ratio of 1:1.5 (g/mL).[5]
-
Alternatively, for a higher yield of total eleutherosides, a 70% ethanol solution with a material-to-liquid ratio of 1:6 can be used.[4]
-
Soak the mixture for 5 hours at room temperature or extract at a temperature of 80°C.[4][5]
-
-
Filtration: Separate the extract from the solid plant material by filtration.
-
Concentration: Concentrate the filtrate using a rotary vacuum evaporator at 50°C.[5]
-
Drying: Lyophilize the concentrated extract to obtain a dry powder.[5]
Ultrasound-Assisted Extraction (UAE)
UAE utilizes ultrasonic waves to enhance the extraction efficiency by disrupting plant cell walls, thereby improving solvent penetration.
Protocol:
-
Sample Preparation: Prepare the plant material as described in the conventional solvent extraction method.
-
Extraction:
-
Mix the powdered material with the chosen solvent (e.g., 75% methanol) at a specified liquid-to-solid ratio (e.g., 20 mL/g).[6][7]
-
Place the mixture in an ultrasonic bath.
-
Apply ultrasonic irradiation at a power of 250 W for approximately 40 minutes.[6][8]
-
The extraction can be performed at room temperature.[7]
-
-
Post-Extraction: Follow the filtration, concentration, and drying steps as outlined in the conventional method.
Purification Protocol
Following crude extraction, purification is necessary to isolate this compound from other co-extracted compounds. Macroporous resin chromatography is an effective technique for this purpose.
Protocol:
-
Resin Selection and Preparation:
-
Select a suitable macroporous resin (e.g., HPD100C) based on its adsorption and desorption characteristics for the target eleutherosides.[9]
-
Pre-treat the resin according to the manufacturer's instructions.
-
-
Adsorption:
-
Dissolve the crude extract in deionized water to a specific concentration.
-
Load the sample solution onto the packed resin column at a flow rate of approximately 2 bed volumes (BV)/h.[9]
-
-
Washing: Wash the column with deionized water to remove impurities.
-
Desorption (Elution):
-
Final Processing: Concentrate the eluate under vacuum and then lyophilize to obtain the purified this compound fraction.[9]
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard analytical technique for the accurate quantification of this compound.
Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound standard in methanol.
-
Dissolve the extracted and purified sample in HPLC-grade methanol and filter through a 0.45 µm membrane filter.[10]
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[10]
-
Mobile Phase: A gradient elution using a mixture of 1% phosphoric acid in water (A) and acetonitrile (B).[5]
-
Example Gradient: 5-40% B (0-40 min), 40% B (40-50 min), 40-5% B (50-60 min).[5]
-
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 216 nm.[5]
-
Column Temperature: 35°C.[5]
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Identify the this compound peak based on the retention time of the standard.
-
Quantification: Construct a calibration curve using the standard solutions of known concentrations. Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Quantitative Data Summary
The following tables summarize the extraction conditions and yields for eleutherosides from E. senticosus as reported in various studies. Note that data specifically for this compound is limited, and the conditions are often optimized for Eleutherosides B and E.
Table 1: Conventional Extraction Parameters and Yields
| Plant Part | Solvent | Solid-to-Liquid Ratio (g/mL) | Temperature (°C) | Time (h) | Yield | Reference |
| Roots/Rhizomes | 70% Ethanol | 1:6 | 80 | 5 | Not Specified for D | [4] |
| Powder | 50% Ethanol | 1:1.5 | Room Temp | 5 | 4.13% (crude extract) | [5] |
Table 2: Ultrasound-Assisted Extraction (UAE) Parameters and Yields
| Plant Part | Solvent | Liquid-to-Solid Ratio (mL/g) | Ultrasonic Power (W) | Time (min) | Yield (Eleutheroside B & E) | Reference |
| Roots/Rhizomes | 0.3% Tea Saponin Solution | 20 | 250 | 40 | B: 1.06 mg/g, E: 2.65 mg/g | [6][8] |
| Roots | 75% Methanol | 10 | Not Specified | 3 x 15 | 5.7-10.7% (crude extract) | [7] |
Visualizations
The following diagrams illustrate the experimental workflow and the classification of eleutherosides.
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Classification of major eleutherosides found in Eleutherococcus senticosus.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and application of a rapid HPLC method for simultaneous determination of hyperoside, isoquercitrin and eleutheroside E in Apocynum venetum L. and Eleutherococcus senticosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A review of the extraction and purification methods, biological activities, and applications of active compounds in Acanthopanax senticosus [frontiersin.org]
- 5. Eleutheroside E, An Active Component of Eleutherococcus senticosus, Ameliorates Insulin Resistance in Type 2 Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Eleutherococcus Species Cultivated in Europe: A New Source of Compounds with Antiacetylcholinesterase, Antihyaluronidase, Anti-DPPH, and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Note: Quantification of Eleutheroside D using HPLC-UV
AN-HPLC-028
Introduction
Eleutheroside D is one of the bioactive lignan glycosides found in the roots and rhizomes of Eleutherococcus senticosus, commonly known as Siberian ginseng. As a key marker compound, its accurate quantification is crucial for the quality control of raw materials and finished herbal products. This application note presents a detailed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the determination of this compound.
Target Audience
This document is intended for researchers, scientists, and drug development professionals involved in the analysis and quality control of natural products and herbal medicine.
Method Overview
The described method utilizes reverse-phase HPLC to separate this compound from other components in the sample matrix. Quantification is achieved by UV detection, comparing the peak area of the analyte to that of a certified reference standard. The protocol has been adapted from established and validated methods for related eleutherosides, particularly Eleutheroside E, and is expected to provide a robust and reliable means for the quantification of this compound.[1][2][3][4]
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.[1][3]
-
Mobile Phase:
-
Solvent A: Water with 0.1% phosphoric acid
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-10 min: 10-20% B
-
10-25 min: 20-30% B
-
25-30 min: 30-10% B (return to initial conditions)
-
30-35 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 25 °C
-
Injection Volume: 20 µL
2. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to final concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
3. Sample Preparation
-
Plant Material (e.g., E. senticosus root powder):
-
Accurately weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 50 mL of 70% ethanol.
-
Extract using ultrasonication for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Liquid Formulations (e.g., Tinctures, Extracts):
-
Dilute the liquid formulation with methanol to bring the expected concentration of this compound within the range of the calibration curve.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
4. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (methanol) to ensure no system contamination.
-
Inject the series of working standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
After each injection, run a wash cycle to prevent carryover.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Data Presentation
The following table summarizes the expected validation parameters for an HPLC-UV method for a related compound, Eleutheroside E. Similar performance is anticipated for this compound, but it is imperative that these parameters are experimentally verified for this compound in your laboratory.
| Parameter | Expected Value (based on Eleutheroside E) | Reference |
| Linearity (R²) | > 0.999 | [2][3] |
| Linearity Range | 0.5 - 100 µg/mL | [3][5] |
| Limit of Detection (LOD) | ~0.1 µg/mL | [5] |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | [5] |
| Precision (RSD%) | < 2% | [5] |
| Accuracy (Recovery %) | 98 - 105% | [2][5] |
Mandatory Visualization
Caption: Workflow for the quantification of this compound by HPLC-UV.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quality control of roots of Eleutherococcus senticosus by HPLC. | Semantic Scholar [semanticscholar.org]
- 5. Development and application of a rapid HPLC method for simultaneous determination of hyperoside, isoquercitrin and eleutheroside E in Apocynum venetum L. and Eleutherococcus senticosus - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput UPLC-MS/MS Analysis of Eleutherosides D and E in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of Eleutherosides D and E. These bioactive lignan glycosides, found in Eleutherococcus senticosus (Siberian Ginseng), are of significant interest for their potential therapeutic properties. The described protocol is applicable to the analysis of Eleutherosides D and E in plant extracts and biological matrices, such as rat plasma, making it a valuable tool for phytochemical analysis, quality control, and pharmacokinetic studies.
Introduction
Eleutherosides are a diverse group of compounds isolated from Eleutherococcus senticosus, a plant recognized for its adaptogenic properties.[1] Among these, Eleutherosides D and E, which are diastereomers, are considered key active constituents.[1] Accurate and sensitive quantification of these compounds is crucial for understanding their pharmacological effects and for the standardization of herbal products. UPLC-MS/MS offers superior resolution, sensitivity, and specificity for the analysis of complex mixtures, making it the ideal platform for this application. This document provides a comprehensive protocol for the extraction and analysis of Eleutherosides D and E.
Experimental Protocols
Sample Preparation
a) Plant Material (e.g., Eleutherococcus senticosus roots, leaves)
A detailed extraction procedure for phenolic and saponin compounds from Eleutherococcus senticosus leaves involves ultrasonically extracting the powdered material with methanol.[2] The resulting filtrate is then evaporated to dryness and the residue is redissolved in methanol before analysis.[2] For purification, solid-phase extraction (SPE) can be employed to remove interfering substances.
b) Biological Matrices (e.g., Rat Plasma)
For pharmacokinetic studies, a simple and efficient protein precipitation method is effective for extracting Eleutherosides from plasma.[3]
-
To a 50 µL aliquot of plasma, add 150 µL of methanol containing the internal standard (e.g., polygonin).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Collect the supernatant and inject a small volume (e.g., 2 µL) into the UPLC-MS/MS system.[2]
UPLC-MS/MS Method
The following parameters have been established for the sensitive and specific detection of Eleutherosides D and E.
a) Chromatographic Conditions
| Parameter | Value |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent C18 column[3] |
| Mobile Phase A | Water with 0.1% ammonium hydroxide[3] |
| Mobile Phase B | Acetonitrile[3] |
| Flow Rate | 0.2 mL/min[3] |
| Column Temperature | 35°C[2] |
| Injection Volume | 2 µL[2] |
| Gradient Elution | A gradient program should be optimized to ensure separation from other components. A typical gradient might start at a low percentage of organic phase, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.[2][3] |
b) Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative[2][3] |
| Ion Source Temperature | 550°C[2] |
| IonSpray Voltage | -4500 V[2] |
| Curtain Gas | 10 psi[2] |
| Ion Source Gas 1 | 55 psi[2] |
| Ion Source Gas 2 | 55 psi[2] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[2][3] |
MRM Transitions for Quantification
The following MRM transitions should be used for the quantification of Eleutheroside E and, due to its isomeric nature, Eleutheroside D.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Eleutheroside E | 741.0 | 579.0[3] |
| This compound | 741.0 | 579.0 |
| Internal Standard (Polygonin) | 389.0 | 227.0[3] |
Quantitative Data
The developed UPLC-MS/MS method has been successfully applied to quantify Eleutheroside E in various samples. One study reported the content of Eleutheroside E in an intractum from the fruit of E. senticosus to be 0.96 mg/g.[4] Another comparative analysis indicated that the concentration of Eleutherosides D and E is significantly higher in the roots compared to the leaves and pulp of the plant.
For pharmacokinetic analysis in rats, the method demonstrated excellent linearity over a concentration range of 1-2000 ng/mL for both Eleutheroside B and E, with a lower limit of quantification (LLOQ) of 1 ng/mL.[3] The intra- and inter-day precision were below 12%, and the accuracy was within -2.80% to 5.70%.[3] The extraction recovery from plasma was found to be over 80%.[3]
Visualizations
Caption: Experimental workflow for the UPLC-MS/MS analysis of Eleutherosides D and E.
Conclusion
The UPLC-MS/MS method presented provides a highly sensitive, specific, and reliable approach for the quantitative analysis of Eleutherosides D and E in both plant materials and biological fluids. This detailed protocol and the accompanying data serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of these important bioactive compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Comprehensive Analysis of Eleutherococcus senticosus (Rupr. & Maxim.) Maxim. Leaves Based on UPLC-MS/MS: Separation and Rapid Qualitative and Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of Eleutheroside B and Eleutheroside E in rat plasma by high performance liquid chromatography-electrospray ionization mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UHPLC-DAD/ESI-TOF-MS Phytochemical Characterization and Evaluation of the Impact of Eleutherococcus senticosus Fruit Intractum on Biochemical, Hepatological, and Blood Parameters in Balb/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
Eleutheroside D: Application Notes and Protocols for In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eleutheroside D is a lignan glycoside isolated from the roots of Eleutherococcus senticosus, also known as Siberian ginseng. It is recognized for its potential anti-inflammatory and hypoglycemic properties, making it a compound of interest for in vitro research in various fields, including immunology, metabolic diseases, and oncology.[1] These application notes provide an overview of the in vitro uses of this compound, along with detailed protocols for key experimental assays to facilitate its investigation in a cell culture setting.
Biological Activities in Vitro
While specific in vitro studies on this compound are limited, research on related eleutherosides and extracts from Eleutherococcus senticosus suggests several potential biological activities that can be explored in cell culture:
-
Anti-inflammatory Effects: Eleutherosides, as a class of compounds, have been shown to modulate inflammatory pathways.[2][3] In vitro studies can be designed to investigate the effect of this compound on the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cell lines like macrophages (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).
-
Hypoglycemic Activity: The potential of this compound to influence glucose metabolism can be assessed in vitro.[1] Experiments using cell lines such as C2C12 myotubes or 3T3-L1 adipocytes can determine its effect on glucose uptake and insulin signaling pathways.[4]
-
Anticancer Potential: The anticancer properties of Eleutherococcus extracts have been reported, suggesting that this compound could be investigated for its effects on cancer cell viability, proliferation, and apoptosis in various cancer cell lines.
-
Neuroprotective Effects: Other eleutherosides have demonstrated neuroprotective properties in vitro.[2][5] Studies using neuronal cell lines (e.g., SH-SY5Y) can be conducted to evaluate the potential of this compound to protect against neurotoxicity and oxidative stress.
Data Presentation: Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table provides examples of data from studies on related eleutherosides and Eleutherococcus senticosus extracts. These values should be considered as a starting point for designing experiments with this compound, and optimal concentrations should be determined empirically for each cell line and assay.
| Compound/Extract | Cell Line | Assay | Parameter | Value | Reference |
| Eleutheroside E | Human Skin Fibroblasts (HSFs) | Cell Viability (CCK-8) | Effective Concentration | 50 µmol/L and 200 µmol/L | [6] |
| Eleutheroside B | Rat High Altitude Cerebral Edema Model | Western Blot | Effective Concentration | 50 mg/kg and 100 mg/kg | [2] |
| E. senticosus Fruit Intractum | Leukemic Cell Lines (HL-60, etc.) | Cytotoxicity (Trypan Blue) | EC50 | 52 µg/mL | [7] |
| E. senticosus Root Extract | HL-60 | Cytotoxicity | IC50 | 270 µg/mL | [8] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a general method to assess the effect of this compound on cell viability and to determine its cytotoxic concentrations.
Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability using the MTT assay.
Materials:
-
This compound (stock solution prepared in DMSO)
-
Mammalian cell line of choice (e.g., HeLa, HepG2, RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, until a purple precipitate is visible.[9]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells).
Western Blot Analysis for Signaling Pathway Proteins
This protocol describes a general method for analyzing the effect of this compound on the expression and phosphorylation of proteins in key signaling pathways, such as the PI3K/AKT or MAPK pathways. This protocol is based on methodologies used for Eleutheroside E and B.[2][6]
Workflow for Western Blot Analysis
Caption: General workflow for Western Blot analysis.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol can be used to measure changes in the mRNA expression of target genes (e.g., inflammatory cytokines) following treatment with this compound.
Workflow for qPCR Analysis
Caption: Workflow for quantitative real-time PCR (qPCR).
Materials:
-
Cells treated with this compound
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Forward and reverse primers for target genes (e.g., TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Protocol:
-
Treat cells with this compound and extract total RNA using a suitable kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Set up the qPCR reaction with SYBR Green master mix, cDNA, and primers.
-
Run the qPCR program on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the untreated control.
Signaling Pathways
Based on studies of related eleutherosides, this compound may modulate several key signaling pathways. The following diagrams illustrate hypothesized pathways that can be investigated.
Hypothesized Anti-inflammatory Signaling Pathway
Caption: Hypothesized inhibition of inflammatory pathways by this compound.
Hypothesized PI3K/Akt Survival Pathway
Caption: Potential modulation of the PI3K/Akt pathway by this compound.
Conclusion
This compound presents a promising area for in vitro research due to its potential therapeutic properties. The protocols and information provided herein serve as a comprehensive guide for initiating studies on this compound. Researchers are encouraged to adapt and optimize these methods for their specific cell systems and experimental goals. Further investigation is warranted to fully elucidate the mechanisms of action of this compound and its potential applications in drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eleutheroside E, An Active Component of Eleutherococcus senticosus, Ameliorates Insulin Resistance in Type 2 Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eleutheroside E alleviates cerebral ischemia-reperfusion injury in a 5-hydroxytryptamine receptor 2C (Htr2c)-dependent manner in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Phytochemical Content and Pharma-Nutrition Study on Eleutherococcus senticosus Fruits Intractum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eleutherococcus Species Cultivated in Europe: A New Source of Compounds with Antiacetylcholinesterase, Antihyaluronidase, Anti-DPPH, and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Developing a Stable Formulation of Eleutheroside D: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for developing a stable pharmaceutical formulation of Eleutheroside D, a bioactive lignan glycoside isolated from Eleutherococcus senticosus. Given the inherent instability of many natural glycosides, a systematic approach to formulation development is crucial to ensure product quality, efficacy, and shelf-life. These guidelines will outline the necessary steps, from understanding the molecule's vulnerabilities to establishing a robust, stable dosage form.
Physicochemical Properties and Known Instabilities of this compound
This compound is a dimer of sinapyl alcohol glucoside. As a phenolic glycoside, it is susceptible to degradation through two primary pathways:
-
Hydrolysis: The glycosidic bond is prone to cleavage under acidic or basic conditions, and potentially enzymatic degradation. This would result in the loss of the sugar moieties and the formation of the aglycone.
-
Oxidation: The phenolic hydroxyl groups in the structure of this compound are susceptible to oxidation, which can be catalyzed by light, heat, and the presence of metal ions. This degradation can lead to the formation of colored byproducts and a loss of biological activity.
Currently, there is a lack of specific quantitative data in the public domain regarding the degradation kinetics of this compound under various stress conditions. Therefore, the initial and most critical step in formulation development is to perform comprehensive forced degradation studies.
Forced Degradation Studies Protocol
Forced degradation studies are essential to identify the degradation pathways of this compound and to develop a stability-indicating analytical method.
Objective: To determine the intrinsic stability of this compound and identify its degradation products under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the this compound solution to the following conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Store the solid drug substance and a solution at 60°C for 1, 3, and 7 days.
-
Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][2] A control sample should be protected from light.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method (see Section 3).
-
Data Analysis: Quantify the remaining this compound and any degradation products. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 N HCl | 60°C | 2, 4, 8, 24 hours |
| Base Hydrolysis | 0.1 N NaOH | 60°C | 2, 4, 8, 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 2, 4, 8, 24 hours |
| Thermal (Solid) | - | 60°C | 1, 3, 7 days |
| Thermal (Solution) | - | 60°C | 1, 3, 7 days |
| Photostability | ICH Q1B compliant light source | Room Temperature | As per guidelines |
Development of a Stability-Indicating HPLC Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying this compound in the presence of its degradation products.
Objective: To develop and validate an HPLC method that can resolve this compound from all potential degradation products and formulation excipients.
Protocol:
-
Instrumentation: A standard HPLC system with a UV or photodiode array (PDA) detector.
-
Column Selection: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase Optimization:
-
Start with a gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Analyze the stressed samples from the forced degradation studies.
-
Adjust the gradient profile, mobile phase composition, and pH to achieve adequate separation (resolution > 1.5) between the this compound peak and all degradation product peaks.
-
-
Detection Wavelength: Use a PDA detector to identify the optimal wavelength for detecting this compound and its degradation products. A wavelength of around 220 nm has been reported for the detection of eleutherosides.
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its degradation products and excipients.
-
Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be detected and quantified with acceptable precision and accuracy.
-
Robustness: Evaluate the reliability of the method with respect to deliberate small variations in method parameters (e.g., pH, mobile phase composition, column temperature).
-
Excipient Compatibility Studies
Objective: To screen for compatible excipients that do not cause degradation of this compound.
Protocol:
-
Excipient Selection: Choose a range of commonly used pharmaceutical excipients from different functional classes (e.g., diluents, binders, disintegrants, lubricants, antioxidants, chelating agents).
-
Binary Mixtures: Prepare binary mixtures of this compound with each excipient, typically in a 1:1 or 1:5 ratio (drug:excipient). A control sample of pure this compound should also be prepared.
-
Stress Conditions: Store the binary mixtures and the control sample under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2 and 4 weeks).
-
Analysis: At each time point, analyze the samples using the validated stability-indicating HPLC method. Compare the purity and degradation profile of this compound in the binary mixtures to the control.
-
Data Interpretation: An excipient is considered incompatible if it causes significant degradation of this compound compared to the control.
Table 2: Example of Excipient Compatibility Screening Data
| Excipient | Ratio (Drug:Excipient) | Storage Condition | Time (weeks) | Assay of this compound (%) | Total Impurities (%) | Observations |
| Control | - | 40°C/75% RH | 4 | 99.5 | 0.5 | No change |
| Lactose Monohydrate | 1:5 | 40°C/75% RH | 4 | 98.9 | 1.1 | Compatible |
| Microcrystalline Cellulose | 1:5 | 40°C/75% RH | 4 | 99.2 | 0.8 | Compatible |
| Magnesium Stearate | 1:1 | 40°C/75% RH | 4 | 92.1 | 7.9 | Incompatible |
| Ascorbic Acid | 1:1 | 40°C/75% RH | 4 | 99.8 | 0.2 | Compatible |
| Disodium EDTA | 1:1 | 40°C/75% RH | 4 | 99.6 | 0.4 | Compatible |
Formulation Development Strategies
Based on the findings from the forced degradation and excipient compatibility studies, the following strategies can be employed to develop a stable formulation of this compound.
pH and Buffer Selection
For liquid or semi-solid formulations, the pH of the formulation is a critical parameter.
-
pH-Rate Profile: Conduct a study to determine the degradation rate of this compound at various pH values (e.g., pH 2 to 8) at a constant temperature. This will identify the pH of maximum stability.
-
Buffer System: Select a pharmaceutically acceptable buffer system that can maintain the pH within the optimal range throughout the product's shelf life.
Use of Stabilizers
-
Antioxidants: To mitigate oxidative degradation, consider the inclusion of antioxidants. Common choices for pharmaceutical formulations include ascorbic acid, sodium metabisulfite, and butylated hydroxytoluene (BHT). The selection should be based on compatibility and the intended route of administration.
-
Chelating Agents: Metal ions can catalyze oxidative degradation. The addition of a chelating agent such as disodium edetate (EDTA) can sequester these metal ions and improve stability.
Protection from Light
If photostability studies indicate that this compound is light-sensitive, the formulation should be packaged in light-resistant containers (e.g., amber glass vials or bottles, opaque plastic containers).
Visualization of Workflows and Pathways
Experimental Workflow for Formulation Development
Caption: Workflow for developing a stable this compound formulation.
Potential Degradation Pathway of this compound
Caption: Potential degradation pathways for this compound.
Logic Diagram for Stabilizer Selection
Caption: Decision tree for selecting appropriate stabilizers.
Conclusion
The development of a stable formulation for this compound requires a systematic and data-driven approach. By thoroughly investigating its degradation pathways through forced degradation studies, developing a robust stability-indicating analytical method, and carefully screening for compatible excipients, researchers can design a formulation that protects the active ingredient from degradation. The use of appropriate stabilizers such as antioxidants and chelating agents, along with control of pH and protection from light, will be key to achieving a commercially viable and therapeutically effective product. The protocols and guidelines presented here provide a comprehensive framework for initiating and executing the successful development of a stable this compound formulation.
References
Application Notes and Protocols: Eleutheroside D as a Reference Standard for Herbal Medicine Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eleutheroside D (Ele-D) is a key bioactive lignan glycoside found in the roots and rhizomes of Eleutherococcus senticosus (Rupr. & Maxim.) Maxim., also known as Siberian Ginseng. As a prominent constituent, Ele-D, an optical isomer of Eleutheroside E, is utilized as a reference standard for the quality control and standardization of herbal medicines derived from this plant.[1][2] E. senticosus has a long history of use in traditional medicine for its adaptogenic properties, which include enhancing physical and mental endurance and strengthening the immune system.[3] Modern pharmacological studies have indicated that eleutherosides, including Ele-D, possess anti-inflammatory and hypoglycemic activities.[1][2] Accurate and reliable quantification of this compound is therefore crucial for ensuring the consistency, efficacy, and safety of E. senticosus products.
These application notes provide detailed protocols for the quantitative analysis of this compound in herbal medicine using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this compound are not extensively published, the provided protocols are based on established methods for its isomer, Eleutheroside E, and other related compounds found in E. senticosus. It is essential to perform in-house validation of these methods for their intended use.
Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | (1R,2S,5R,6R)-2,6-bis(4-(β-D-glucopyranosyloxy)-3-methoxyphenyl)-3,7-dioxabicyclo[3.3.0]octane |
| Molecular Formula | C₃₄H₄₆O₁₈ |
| Molecular Weight | 742.72 g/mol |
| CAS Number | 79484-75-6 |
| Appearance | White to off-white powder |
| Solubility | Soluble in methanol, ethanol; sparingly soluble in water |
Experimental Protocols
Protocol for Quantitative Analysis of this compound by HPLC-UV
This protocol is adapted from established methods for the analysis of Eleutheroside E and other phenolic compounds in E. senticosus.[4]
2.1.1. Equipment and Reagents
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Syringe filters (0.45 µm)
-
This compound reference standard (≥98% purity)
-
HPLC-grade acetonitrile, methanol, and water
-
Phosphoric acid (analytical grade)
-
Herbal material (e.g., powdered E. senticosus root)
2.1.2. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.
2.1.3. Preparation of Sample Solutions
-
Accurately weigh 1.0 g of the powdered herbal material into a centrifuge tube.
-
Add 25 mL of 70% methanol.
-
Vortex for 1 minute and then extract in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue one more time.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in 5 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter before HPLC analysis.
2.1.4. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in waterB: 0.1% Phosphoric acid in acetonitrile |
| Gradient Elution | 5% B (0-3 min)5-12% B (3-8 min)12-15% B (8-11 min)15% B (11-25 min)15-100% B (25-35 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
2.1.5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
The content of this compound in the herbal material is calculated using the following formula: Content (mg/g) = (C × V × D) / W Where:
-
C = Concentration of this compound from the calibration curve (mg/mL)
-
V = Final volume of the sample solution (mL)
-
D = Dilution factor (if any)
-
W = Weight of the herbal material (g)
-
Protocol for Quantitative Analysis of this compound by LC-MS/MS
This protocol provides a highly sensitive and selective method for the quantification of this compound, adapted from methods for other eleutherosides.[5][6]
2.2.1. Equipment and Reagents
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system with an Electrospray Ionization (ESI) source
-
All equipment and reagents listed in the HPLC-UV protocol, with the use of LC-MS grade solvents.
2.2.2. Preparation of Standard and Sample Solutions
Follow the same procedures as described in the HPLC-UV protocol (Sections 2.1.2 and 2.1.3), but use LC-MS grade methanol and water. Dilute the final sample extract as needed to fall within the linear range of the assay.
2.2.3. LC-MS/MS Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |
| Gradient Elution | 2% B (0-1 min)2-10% B (1-3 min)10-20% B (3-5 min)20-55% B (5-9 min)55-98% B (9-19 min)98% B (19-22 min)98-2% B (22-23 min) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 2 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MS Parameters | Capillary Voltage: -4500 VSource Temperature: 550°C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
2.2.4. MRM Transitions
Since this compound is an isomer of Eleutheroside E, similar MRM transitions can be anticipated. The precursor ion would be [M-H]⁻. The product ions would result from the fragmentation of the glycosidic bonds and the lignan core. These transitions must be optimized by infusing a pure standard of this compound.
2.2.5. Data Analysis
The quantification is performed using the peak area ratio of the analyte to an internal standard (if used) versus the concentration of the calibration standards. The content of this compound in the herbal material is calculated similarly to the HPLC-UV method.
Method Validation Data (Representative)
The following tables summarize representative validation parameters for the analysis of eleutherosides (B and E) using LC-MS/MS, which can serve as a benchmark for the validation of an this compound method.[5][7][8]
Table 1: Linearity, LOD, and LOQ
| Compound | Linear Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| Eleutheroside B | 0.01 - 1.0 | > 0.999 | 0.003 | 0.01 |
| Eleutheroside E | 0.01 - 1.0 | > 0.999 | 0.003 | 0.01 |
Table 2: Precision
| Compound | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) |
| Eleutheroside B | < 4.0 | < 6.0 |
| Eleutheroside E | < 4.0 | < 6.0 |
Table 3: Accuracy (Recovery)
| Compound | Spiked Level | Recovery (%) |
| Eleutheroside B | Low, Medium, High | 91.5 - 103.6 |
| Eleutheroside E | Low, Medium, High | 91.5 - 103.6 |
Visualizations
Experimental Workflow
Caption: General workflow for the quantification of this compound.
Anti-Inflammatory Signaling Pathway
The anti-inflammatory effects of E. senticosus extracts and their constituents, such as eleutherosides, are partly mediated through the inhibition of pro-inflammatory signaling pathways like NF-κB and MAPKs.[9][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (刺五加苷 D) - 仅供科研 | Bioactive Lignan | MCE [medchemexpress.cn]
- 3. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and application of a rapid HPLC method for simultaneous determination of hyperoside, isoquercitrin and eleutheroside E in Apocynum venetum L. and Eleutherococcus senticosus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive Analysis of Eleutherococcus senticosus (Rupr. & Maxim.) Maxim. Leaves Based on UPLC-MS/MS: Separation and Rapid Qualitative and Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous quantification method for eleutheroside B, eleutheroside E, chiisanoside, and sesamin using reverse-phase high-performance liquid chromatography coupled with ultraviolet detection and integrated pulsed amperometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caringsunshine.com [caringsunshine.com]
- 10. Eleutherococcus root: a comprehensive review of its phytochemistry and pharmacological potential in the context of its adaptogenic effect - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPTLC Analysis of Eleutherosides
Topic: High-Performance Thin-Layer Chromatography (HPTLC) for Eleutheroside D and other major Eleutherosides.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eleutherococcus senticosus, commonly known as Siberian ginseng, is an adaptogenic herb valued for its various health benefits. The primary bioactive compounds responsible for its therapeutic effects are a group of glycosides known as eleutherosides. Among these, Eleutherosides B and E are the most studied and are often used as markers for standardization of E. senticosus extracts. While the user requested information specifically for this compound, the available scientific literature predominantly focuses on the HPTLC analysis of Eleutherosides B, E, and E1. This is likely due to their higher concentration in the plant material and their established pharmacological significance.
This document provides a comprehensive overview and detailed protocols for the HPTLC analysis of the major eleutherosides (B, E, and E1), which can serve as a foundational method for the separation and potential quantification of this compound. The methodologies described are compiled from validated scientific studies.
Experimental Protocols
Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Cleanup
A robust sample preparation is crucial for accurate and reproducible HPTLC analysis. The following protocol is a widely accepted method for extracting and purifying eleutherosides from plant material.[1][2][3]
1.1. Extraction:
-
Weigh 15 g of air-dried and powdered root material of Eleutherococcus spp. and place it in a round-bottomed flask.
-
Add 150 mL of 75% ethanol and allow it to soak for 24 hours.
-
Sonicate the mixture in an ultrasonic bath for 15 minutes at room temperature.
-
Filter the extract. Re-extract the plant material with an additional 100 mL of 75% ethanol for 15 minutes with sonication.
-
Combine the filtrates to obtain the crude extract.
1.2. Solid-Phase Extraction (SPE) Cleanup:
-
Activate a C18 SPE microcolumn (500 mg, 3 mL) by passing 2 mL of 99.8% ethanol, followed by 2 mL of distilled water, and finally 2 mL of 75% ethanol.
-
Apply 12 mL of the crude extract onto the activated SPE column.
-
Wash the column with a suitable solvent to remove interfering compounds (the specific washing solvent may need optimization).
-
Elute the eleutherosides with 4 mL of 75% ethanol.
-
Concentrate the collected eluate to a final volume of 0.6 mL under a stream of nitrogen. This purified and concentrated sample is now ready for HPTLC analysis.
HPTLC Chromatographic Conditions
Two primary HPTLC methods are commonly employed for the separation of eleutherosides: a normal-phase method on silica gel and a reversed-phase method.
2.1. Method 1: Normal-Phase HPTLC
-
Stationary Phase: HPTLC plates with silica gel 60 F254.[4]
-
Mobile Phase: Chloroform: methanol: water (70:30:4, v/v/v).[4]
-
Sample Application: Apply standard solutions and sample extracts as 8 mm bands.
-
Development: Develop the plate in a suitable chamber until the mobile phase front has migrated a sufficient distance.
-
Drying: Dry the plate at room temperature.
2.2. Method 2: Reversed-Phase HPTLC
-
Mobile Phase: Methanol: distilled water: acetic acid (6:3:1, v/v/v).[1]
-
Sample Application: Apply standard solutions and sample extracts as bands of appropriate volume (e.g., 1-20 µL for standards, 5 µL for samples).[1]
-
Development: Develop the plate in a horizontal DS chamber to a distance of 90 mm.[1]
-
Drying: Dry the plate at room temperature for 20 minutes before derivatization.[1]
Derivatization and Detection
Derivatization is essential for the visualization and quantification of eleutherosides.
3.1. Liebermann-Burchard Reagent:
-
Preparation: Carefully add 5 mL of sulfuric acid to 5 mL of ice-cold acetic anhydride. Mix this solution with 40-50 mL of ice-cold 95% ethanol.[1][3]
-
Application: Immerse the dried HPTLC plate in the reagent for 1 second.
-
Detection: Visualize the chromatograms under UV light at 254 nm and 365 nm, as well as under white light.
3.2. Sulfuric Acid Reagent:
-
Preparation: Prepare a 10% solution of sulfuric acid in methanol.[6][7]
-
Application: Dip the plate in the reagent.
-
Detection: Visualize under UV 254 nm and white light.
Densitometric Analysis
For quantitative analysis, a TLC scanner is used to measure the absorbance or fluorescence of the separated bands.
-
Scanning Wavelength: Scan the plates at a suitable wavelength, for example, 250 nm for reversed-phase separation.[5]
-
Slit Dimensions: Use appropriate slit dimensions, such as 1 mm x 0.1 mm.[5]
-
Calibration: Prepare calibration curves by applying different amounts of standard solutions (e.g., 1 µg to 10 µg per band).[1]
Quantitative Data Summary
The following tables summarize the validation parameters for the quantitative HPTLC analysis of Eleutherosides B and E, as reported in the literature.
Table 1: Rf Values of Major Eleutherosides in a Reversed-Phase System.
| Compound | Rf Value |
| Eleutheroside B | 0.58 |
| Eleutheroside E | 0.47 |
| Eleutheroside E1 | 0.33 |
| (Source: Based on data from a reversed-phase HPTLC method with a mobile phase of methanol:distilled water:acetic acid (6:3:1, v/v/v))[1] |
Table 2: Validation Parameters for the HPTLC-Densitometric Method.
| Parameter | Eleutheroside B | Eleutheroside E | Eleutheroside E1 |
| Linearity Range (µ g/band ) | 1 - 10 | 1 - 10 | 1 - 10 |
| Correlation Coefficient (r) | > 0.99 | > 0.99 | > 0.99 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPTLC analysis of eleutherosides.
Caption: Workflow for HPTLC analysis of Eleutherosides.
Logical Relationship for Method Selection
The choice between normal-phase and reversed-phase HPTLC depends on the specific analytical goals.
Caption: Logic for selecting HPTLC separation mode.
References
- 1. academic.oup.com [academic.oup.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. akjournals.com [akjournals.com]
- 4. Database error - AHPA Botanical Identity References Compendium [botanicalauthentication.org]
- 5. researchgate.net [researchgate.net]
- 6. HPTLC Association | HPTLC ATLAS [hptlc-association.org]
- 7. High-Performance Thin-Layer Chromatography: A Fast and Efficient Fingerprint Analysis Method for Medicinal Plants [sigmaaldrich.com]
Application of Eleutheroside D in Anti-Diabetic Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eleutheroside D is a lignan glycoside isolated from the roots and stems of Eleutherococcus senticosus, also known as Siberian ginseng.[1] This plant has a long history of use in traditional medicine for its adaptogenic properties, and recent scientific interest has focused on the anti-diabetic potential of its bioactive constituents.[1] While research into the specific anti-diabetic effects of this compound is still emerging, its structural relationship to other pharmacologically active eleutherosides, such as Eleutheroside E, suggests it may hold significant therapeutic promise.[2] this compound is an optical isomer of Eleutheroside E and is purported to have hypoglycemic activities.[2]
This document provides a comprehensive overview of the current understanding and potential applications of eleutherosides from E. senticosus in anti-diabetic research, with a focus on the methodologies and signaling pathways that are relevant for investigating this compound. Due to the limited specific data on this compound, this report heavily references studies on the more extensively researched Eleutheroside E and whole extracts of E. senticosus to provide a foundational framework for future research on this compound.
Quantitative Data Summary
The following tables summarize quantitative data from in vitro and in vivo studies on Eleutheroside E and E. senticosus extract, which can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Effects of Eleutheroside E on Glucose Uptake
| Cell Line | Compound | Concentration | Treatment Duration | Key Findings | Reference |
| C2C12 myotubes | Eleutheroside E | 10 µM | 24 hours | Significantly amplified insulin-stimulated glucose uptake. | [3] |
| 3T3-L1 adipocytes | Eleutheroside E | 10 µM | 24 hours | Increased basal glucose uptake and improved TNF-α-mediated suppression of glucose uptake. | [3] |
Table 2: In Vivo Effects of Eleutheroside E and E. senticosus Extract in db/db Mice
| Treatment Group | Diet Concentration | Duration | Fasting Blood Glucose | Serum Insulin | HOMA-IR | Reference |
| Diabetic Control | - | 5 weeks | Elevated | Elevated | Elevated | [3][4] |
| E. senticosus Extract (Low) | 0.05% | 5 weeks | Significantly decreased | Significantly decreased | Significantly reduced | [3][4] |
| E. senticosus Extract (High) | 0.1% | 5 weeks | Significantly decreased | Significantly decreased | Significantly reduced | [3][4] |
| Eleutheroside E | 0.003% | 5 weeks | Significantly decreased | Significantly decreased | Significantly reduced | [3][4] |
Key Signaling Pathways in Anti-Diabetic Action
The anti-diabetic effects of the constituents of E. senticosus are believed to be mediated through several key signaling pathways that regulate glucose homeostasis. The activation of the AMP-activated protein kinase (AMPK) pathway is a central mechanism.[5][6] Activated AMPK can lead to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, thereby increasing glucose uptake into skeletal muscle and adipose tissues.[5][7]
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Eleutheroside E, An Active Component of Eleutherococcus senticosus, Ameliorates Insulin Resistance in Type 2 Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eleutheroside E, An Active Component of Eleutherococcus senticosus, Ameliorates Insulin Resistance in Type 2 Diabetic db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Natural products targeting AMPK signaling pathway therapy, diabetes mellitus and its complications [frontiersin.org]
- 7. mdpi.com [mdpi.com]
Protocol for Assessing the Anti-inflammatory Activity of Eleutheroside D
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
Eleutheroside D is a lignan glycoside isolated from the roots and stems of Eleutherococcus senticosus (Siberian ginseng).[1][2] This natural compound, along with other eleutherosides, has garnered significant interest for its potential therapeutic properties, including adaptogenic, anti-fatigue, and immunomodulatory effects.[3][4] Preclinical studies suggest that various eleutherosides possess anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[5][6] This document provides a detailed protocol for assessing the anti-inflammatory activity of this compound, focusing on common in vitro and in vivo models. The protocols outlined here are designed to enable researchers to evaluate the efficacy and elucidate the mechanism of action of this compound as a potential anti-inflammatory agent.
Mechanism of Action Overview
The anti-inflammatory effects of eleutherosides are believed to be mediated through the inhibition of key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While specific data on this compound is limited, studies on closely related compounds like Eleutheroside B and E suggest that they can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as other inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[5][6] The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is another critical signaling cascade in inflammation that may be modulated by eleutherosides.[7][8]
Data Presentation
Table 1: In Vitro Anti-inflammatory Activity of Eleutherosides
| Assay | Cell Line | Inflammatory Stimulus | Compound | Concentration/Dose | Outcome Measure | Result | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Eleutheroside B | Not Specified | NO Inhibition | Inhibition of NO production observed | [5] |
| Prostaglandin E2 (PGE2) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Eleutheroside B | Not Specified | PGE2 Inhibition | Inhibition of PGE2 production observed | [5] |
| Cytokine Production (TNF-α) | Collagen-Induced Arthritis Mice | Collagen | Eleutheroside E | Not Specified | TNF-α Inhibition | Marked decrease in TNF-α production | [6] |
| Cytokine Production (IL-6) | Collagen-Induced Arthritis Mice | Collagen | Eleutheroside E | Not Specified | IL-6 Inhibition | Marked decrease in IL-6 production | [6] |
Table 2: In Vivo Anti-inflammatory Activity of Eleutherosides
| Animal Model | Species | Inflammatory Agent | Compound | Administration Route | Dose | Outcome Measure | Result | Reference |
| Carrageenan-Induced Paw Edema | Rat | Carrageenan | Ellagic Acid (as a representative anti-inflammatory compound) | Intraperitoneal | 1-30 mg/kg | Paw Volume Reduction | Dose-dependent reduction in paw edema | [9] |
| Collagen-Induced Arthritis | Mouse | Collagen | Eleutheroside E | Not Specified | Not Specified | Reduced Arthritis Score and Incidence | Attenuated severity of arthritis | [6] |
Note: Data for a representative anti-inflammatory compound is included for the carrageenan-induced paw edema model due to the lack of specific data for this compound in the available literature.
Experimental Protocols
In Vitro Assessment of Anti-inflammatory Activity
The murine macrophage cell line, RAW 264.7, is a standard model for in vitro inflammation studies.
-
Cell Line: RAW 264.7 (ATCC® TIB-71™)
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[10]
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.[10] The medium should be changed every 2-3 days, and cells should be subcultured upon reaching 80-90% confluency.
This assay measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[11]
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1-2 hours.[11] Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NMMA, a known NOS inhibitor).
-
Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 18-24 hours.[11][12]
-
Nitrite Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[12]
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.[11]
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control. Determine the IC50 value of this compound.
This protocol quantifies the inhibitory effect of this compound on the production of pro-inflammatory cytokines.
-
Cell Seeding and Treatment: Follow steps 1-3 of the Nitric Oxide Production Assay.
-
Supernatant Collection: After the incubation period, centrifuge the plates to pellet any detached cells and collect the supernatant.
-
ELISA Procedure:
-
Use commercially available ELISA kits for murine TNF-α and IL-6.
-
Follow the manufacturer's instructions for the assay procedure, which typically involves coating a 96-well plate with a capture antibody, adding the cell supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentration of TNF-α and IL-6 in the supernatants based on a standard curve. Determine the percentage of cytokine inhibition and the IC50 value for this compound.
In Vivo Assessment of Anti-inflammatory Activity
-
Species: Male Sprague-Dawley or Wistar rats (180-220 g) are commonly used.
-
Housing: House the animals in standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.
-
Acclimatization: Allow the animals to acclimatize to the laboratory environment for at least one week before the experiment.
-
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
This is a widely used model for acute inflammation.[13][14][15]
-
Animal Grouping: Randomly divide the rats into groups (n=6-8 per group):
-
Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose)
-
This compound (various doses, e.g., 10, 25, 50 mg/kg)
-
Positive Control (e.g., Indomethacin or Diclofenac, 10 mg/kg)
-
-
Drug Administration: Administer this compound or the control substances orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.[9]
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[9]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[9]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Mandatory Visualizations
Signaling Pathways
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Study on the protective effects and mechanisms of eleutherococcus senticosus on korsakoff syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eleutheroside E from pre-treatment of Acanthopanax senticosus (Rupr.etMaxim.) Harms ameliorates high-altitude-induced heart injury by regulating NLRP3 inflammasome-mediated pyroptosis via NLRP3/caspase-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caringsunshine.com [caringsunshine.com]
- 6. vitabase.com [vitabase.com]
- 7. Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 14. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 15. inotiv.com [inotiv.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Eleutheroside D Extraction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of Eleutheroside D from plant material, primarily Eleutherococcus senticosus (Siberian Ginseng).
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which plant materials is it found?
This compound is a phenylpropanoid glycoside found in the roots and rhizomes of Eleutherococcus senticosus.[1] It is one of several eleutherosides, a group of bioactive compounds responsible for the medicinal properties of this plant.
Q2: Which solvents are most effective for extracting this compound?
Eleutherosides, including this compound, are hydrophilic and are thus best extracted using polar solvents.[1] Commonly used and effective solvents include:
Q3: What are the most common methods for this compound extraction?
Several methods can be employed for the extraction of eleutherosides. These include:
-
Ultrasonic-Assisted Extraction (UAE): This method uses sound waves to disrupt cell walls and enhance solvent penetration, often leading to higher yields in shorter times.
-
Microwave-Assisted Extraction (MAE): Microwaves are used to heat the solvent and plant material, accelerating the extraction process.
-
Enzyme-Assisted Extraction: Enzymes like pectinase and cellulase can be used to break down the plant cell wall, increasing the release of eleutherosides.[1]
-
Deep Eutectic Solvents (DES): These are novel "green" solvents that can be highly efficient in extracting eleutherosides.[1]
-
Conventional Reflux Extraction: This is a more traditional method involving heating the plant material with the solvent over an extended period.
Q4: How can I quantify the yield of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying this compound.[3] A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water, often with a small amount of acid like phosphoric acid. Detection is usually performed using a UV detector.[3][4]
Troubleshooting Guide
| Issue | Possible Causes | Suggested Solutions |
| Low or No this compound Yield | 1. Incorrect Plant Material: The concentration of eleutherosides can vary depending on the plant part, age, and geographical origin.[1][5] 2. Ineffective Solvent: The polarity of the solvent may not be optimal. 3. Insufficient Extraction Time or Temperature: The extraction parameters may not be sufficient to extract the compound effectively. 4. Degradation of this compound: Prolonged exposure to high temperatures or certain pH conditions can lead to degradation. 5. Improper Sample Preparation: The plant material may not be ground to a fine enough powder, limiting solvent access. | 1. Verify the identity and quality of your plant material. Use roots and rhizomes for the highest concentration of eleutherosides. 2. Experiment with different polar solvents and aqueous mixtures (e.g., 50-75% ethanol). 3. Optimize extraction time and temperature. For UAE, try varying the sonication time and power. 4. Avoid excessively high temperatures and prolonged extraction times. Consider using methods like UAE which can be effective at lower temperatures. 5. Ensure the plant material is finely powdered to maximize surface area for extraction. |
| Inconsistent Extraction Yields | 1. Variability in Plant Material: Natural variation in the phytochemical content of the plant. 2. Inconsistent Extraction Parameters: Small variations in temperature, time, or solvent-to-solid ratio between experiments. 3. Inaccurate Quantification: Issues with the HPLC method, such as detector drift or improper standard preparation. | 1. Homogenize a large batch of plant material to be used for all related experiments. 2. Carefully control all extraction parameters. Use calibrated equipment. 3. Validate your HPLC method for linearity, precision, and accuracy. Run a standard with each batch of samples. |
| Presence of Impurities in the Extract | 1. Co-extraction of other compounds: The chosen solvent will also extract other phytochemicals. 2. Complex Plant Matrix: Eleutherococcus senticosus has a complex chemical profile. | 1. Employ a post-extraction purification step, such as solid-phase extraction (SPE) or column chromatography, to clean up the extract. 2. Optimize the extraction solvent to be more selective for this compound, although this can be challenging. |
Experimental Protocols
While specific protocols for optimizing this compound are scarce, the following general protocol for eleutheroside extraction can be adapted.
Ultrasonic-Assisted Extraction (UAE) of Eleutherosides
-
Sample Preparation:
-
Dry the roots and rhizomes of Eleutherococcus senticosus at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh 1.0 g of the powdered plant material and place it in an extraction vessel.
-
Add the extraction solvent (e.g., 20 mL of 75% ethanol, for a 1:20 solid-to-liquid ratio).
-
Place the vessel in an ultrasonic bath.
-
Sonication conditions can be optimized, but a starting point could be:
-
Power: 250 W
-
Time: 30-40 minutes
-
Temperature: 50°C[6]
-
-
-
Post-Extraction:
-
After sonication, centrifuge the mixture to pellet the plant material.
-
Filter the supernatant through a 0.45 µm filter.
-
The filtered extract is now ready for HPLC analysis.
-
Data Presentation
The following tables summarize quantitative data for the extraction of Eleutherosides B and E, which can serve as a reference for optimizing this compound extraction, as similar trends may be observed.
Table 1: Effect of Extraction Method and Solvent on Eleutheroside B and E Yield
| Extraction Method | Solvent | Eleutheroside B Yield (mg/g) | Eleutheroside E Yield (mg/g) | Reference |
| Ultrasonic-Assisted | 0.3% Tea Saponin Solution | 1.06 ± 0.04 | 2.65 ± 0.12 | [6] |
| Ultrasonic-Assisted | 40% Ethanol | Similar to 0.3% Tea Saponin | Similar to 0.3% Tea Saponin | [6] |
| Thermal Extraction | Pure Water | Significantly Lower | Significantly Lower | [6] |
Table 2: Influence of Cultivation and Plant Part on Eleutheroside B and E Content
| Plant Species | Plant Part | Eleutheroside B Content (mg/g) | Eleutheroside E Content (mg/g) | Reference |
| A. divaricatus | Stem | 0 | 1.804 | [4] |
| A. divaricatus | Root | 0 | 1.016 | [4] |
| A. koreanum | Stem | 0.621 | 0.885 | [4] |
| A. koreanum | Root | 0.478 | 0.538 | [4] |
Visualizations
Caption: General workflow for the extraction of this compound.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. Frontiers | A review of the extraction and purification methods, biological activities, and applications of active compounds in Acanthopanax senticosus [frontiersin.org]
- 2. Eleutherococcus Species Cultivated in Europe: A New Source of Compounds with Antiacetylcholinesterase, Antihyaluronidase, Anti-DPPH, and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Yield of Eleutherosides B and E in Acanthopanax divaricatus and A. koreanum Grown with Varying Cultivation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Tea saponin additive to extract eleutheroside B and E from Eleutherococcus senticosus by ultrasonic mediation and its application in a semi-pilot scale - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low recovery of Eleutheroside D during purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of Eleutheroside D, with a focus on resolving issues related to low recovery.
Troubleshooting Guide: Low this compound Recovery
This guide is designed to help researchers, scientists, and drug development professionals identify and resolve common issues leading to lower-than-expected yields of this compound during purification, particularly when using macroporous resin chromatography.
Question: My this compound recovery is significantly lower than expected after purification. What are the potential causes and how can I troubleshoot this?
Answer:
Low recovery of this compound can stem from several factors throughout the extraction and purification process. A systematic approach to troubleshooting is recommended. The following sections break down the most common causes and provide actionable solutions.
Suboptimal Macroporous Resin Adsorption
Inadequate binding of this compound to the macroporous resin is a primary cause of yield loss.
Potential Causes:
-
Incorrect Resin Choice: The polarity and surface area of the resin may not be optimal for this compound.
-
Improper Sample pH: The pH of the sample solution can affect the polarity of this compound and its interaction with the resin.
-
Incorrect Flow Rate: A flow rate that is too high can prevent sufficient interaction time between this compound and the resin.
-
Sample Concentration Too High: Overly concentrated samples can lead to inefficient binding and breakthrough.
-
Suboptimal Temperature: Temperature can influence the adsorption kinetics.
Troubleshooting Steps:
-
Verify Resin Selection: For the purification of eleutherosides, including Eleutheroside E (an optical isomer of this compound), HPD100 and HPD100C resins have been shown to have high adsorption and desorption capacities.[1][2] If using a different resin, consider its properties relative to these proven options.
-
Optimize Sample pH: The optimal pH for adsorption of similar eleutherosides has been found to be around 5.[3] Adjust the pH of your crude extract solution to this range before loading it onto the column.
-
Adjust Flow Rate: A slower flow rate during sample loading allows for more effective binding. An optimal flow rate for similar compounds is approximately 2 bed volumes per hour (BV/h).[1][3]
-
Dilute Sample: If the sample concentration is too high, dilute it before loading. Optimal concentrations for similar eleutherosides have been reported in the range of 0.0077 mg/mL for syringin and 0.1090 mg/mL for eleutheroside E.[3]
-
Control Temperature: Adsorption is typically carried out at room temperature (around 25°C).[3] Ensure your laboratory conditions are within a stable range.
Inefficient Elution from the Macroporous Resin
Even if adsorption is successful, this compound may not be efficiently recovered during the elution step.
Potential Causes:
-
Incorrect Elution Solvent: The polarity of the elution solvent may be too low or too high.
-
Insufficient Solvent Volume: Not enough solvent is used to wash the bound this compound from the resin.
-
Elution Flow Rate Too High: A fast flow rate can lead to incomplete elution.
Troubleshooting Steps:
-
Optimize Elution Solvent: A 60:40 (v/v) ethanol-water solution has been identified as optimal for desorbing similar eleutherosides from HPD100C resin.[1][3] If your recovery is low, consider preparing fresh elution solvent and verifying the ratio.
-
Increase Eluent Volume: Ensure a sufficient volume of elution solvent is used. Studies have shown that approximately 4 BV is effective.[1][3]
-
Adjust Elution Flow Rate: A slower flow rate during elution can improve recovery. A rate of 3 BV/h has been used successfully.[3]
Degradation of this compound
This compound, a lignan glycoside, can be susceptible to degradation under certain conditions, leading to a loss of the desired product.
Potential Causes:
-
High Temperatures: Although generally stable, prolonged exposure to high temperatures (above 100°C) can lead to the hydrolysis of the glycosidic bonds in lignan glycosides.[4]
-
Extreme pH: Highly acidic or alkaline conditions can potentially degrade the molecule.
Troubleshooting Steps:
-
Maintain Moderate Temperatures: During extraction and purification, avoid excessive heat. While heating can aid extraction, temperatures should be carefully controlled.
-
Ensure pH Neutrality or Mild Acidity: Maintain the pH of your solutions within a stable and mild range (around pH 5-7) to prevent potential degradation.
Experimental Workflow for Troubleshooting
The following diagram outlines a logical workflow for troubleshooting low this compound recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Purification of eleutherosides by macroporous resin and the active fractions of anti-inflammatory and antioxidant activity from Acanthopanax senticosus extract - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of Eleutheroside D for in vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eleutheroside D. The following information is designed to address common challenges encountered during the solubilization of this compound for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
This compound is a lignan glycoside isolated from Eleutherococcus senticosus.[1] Its key properties are summarized in the table below. Notably, its predicted water solubility is very low, which presents a significant challenge for in vivo studies.[2]
| Property | Value | Source |
| Molecular Formula | C₃₄H₄₆O₁₈ | [3] |
| Molecular Weight | 742.72 g/mol | [1][4] |
| Predicted Water Solubility | 0.00098 g/L | [2] |
| CAS Number | 79484-75-6 | [3] |
Q2: Why is this compound poorly soluble in water?
The poor aqueous solubility of this compound can be attributed to its chemical structure, which contains both hydrophobic (lignan core) and hydrophilic (glycosidic) moieties. While the sugar groups contribute to some water interaction, the large, nonpolar lignan structure dominates, leading to low overall solubility in aqueous media.
Q3: What are the most common strategies to improve the solubility of poorly soluble compounds like this compound?
Several techniques can be employed to enhance the solubility of hydrophobic drugs for in vivo administration.[5][6] These methods can be broadly categorized as physical and chemical modifications.
-
Physical Modifications:
-
Particle Size Reduction: Decreasing the particle size, for instance through micronization or nanosuspension, increases the surface area-to-volume ratio, which can improve the dissolution rate.[7][8]
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can enhance solubility.[6][9] Common carriers include polymers like polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).
-
-
Chemical Modifications:
-
Co-solvency: Using a mixture of solvents can significantly increase the solubility of a nonpolar drug.[7] Common co-solvents for in vivo studies include DMSO, ethanol, and PEGs.
-
Complexation: The formation of inclusion complexes with cyclodextrins can encapsulate the hydrophobic drug molecule, increasing its apparent water solubility.[5][10]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility.[10][11] However, the structure of this compound does not lend itself to significant pH-dependent solubility changes.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound upon addition to aqueous buffer. | The compound has very low aqueous solubility. The solvent used to dissolve the compound initially (e.g., DMSO) is miscible with water, causing the compound to crash out. | - Increase the proportion of co-solvents in the final formulation. - Consider using a surfactant such as Tween-80 to create a micellar solution. - Formulate the compound as a nanosuspension or a cyclodextrin inclusion complex. |
| Inconsistent results in in vivo studies. | Variable bioavailability due to poor and inconsistent absorption from the gastrointestinal tract. The dissolution rate may be the limiting factor. | - Improve the dissolution rate by preparing a solid dispersion or reducing the particle size (nanosuspension). - Use a lipid-based formulation to enhance absorption.[12][13] |
| Difficulty dissolving the compound even in organic solvents. | This compound may have low solubility in certain common organic solvents. | - Test a range of pharmaceutically acceptable solvents. A datasheet for the optical isomer, Eleutheroside E, suggests solubility in DMSO.[8] - Use sonication or gentle heating to aid dissolution. |
| The formulation is too viscous for injection. | High concentrations of polymers (e.g., PEGs) or other excipients are used. | - Optimize the formulation to use the minimum effective concentration of the excipient. - Consider alternative, less viscous excipients. |
Experimental Protocols
Protocol 1: Preparation of an this compound Formulation using Co-solvents
This protocol is adapted from a common formulation for poorly soluble compounds for in vivo oral administration and is based on data for the optical isomer, Eleutheroside E.[8]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Dissolve the required amount of this compound in DMSO to create a stock solution.
-
In a separate tube, prepare the vehicle by mixing the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Add the this compound stock solution to the vehicle to achieve the final desired concentration.
-
Vortex the solution thoroughly to ensure it is clear and homogenous.
Note: The final concentration of DMSO should be kept as low as possible to avoid toxicity.
Protocol 2: Preparation of an this compound-Cyclodextrin Inclusion Complex
This protocol provides a general method for preparing a cyclodextrin inclusion complex using the solvent evaporation method.[14]
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve the cyclodextrin in a water/ethanol solution (e.g., 80/20 v/v).[14]
-
Dissolve this compound in a minimum amount of ethanol.
-
Add the this compound solution dropwise to the cyclodextrin solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Remove the solvent by rotary evaporation or freeze-drying to obtain a solid powder of the inclusion complex.
-
The resulting powder can be reconstituted in water or saline for in vivo studies.
Protocol 3: Preparation of an this compound Solid Dispersion by Solvent Evaporation
This protocol describes a common method for preparing solid dispersions to enhance solubility.[15][16]
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30) or Polyethylene glycol 6000 (PEG 6000)
-
Methanol or another suitable common solvent
Procedure:
-
Dissolve both this compound and the polymer (e.g., PVP K30) in a common solvent like methanol in the desired ratio (e.g., 1:4 drug to polymer).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent under vacuum at a controlled temperature (e.g., 40°C).
-
Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Grind the solid dispersion into a fine powder using a mortar and pestle.
-
The powder can then be suspended in an appropriate vehicle for administration.
Visualizations
Experimental Workflow for Solubility Enhancement
Caption: Workflow for selecting and preparing a suitable formulation to enhance the solubility of this compound for in vivo studies.
Proposed Signaling Pathway for this compound
Based on studies of its isomers, this compound may exert its biological effects through the PI3K/Akt signaling pathway.[6][7][10]
Caption: A proposed mechanism of action for this compound involving the PI3K/Akt signaling pathway, based on data from its isomers.
References
- 1. Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. eleutheroside-e-from-pre-treatment-of-acanthopanax-senticosus-rupr-etmaxim-harms-ameliorates-high-altitude-induced-heart-injury-by-regulating-nlrp3-inflammasome-mediated-pyroptosis-via-nlrp3-caspase-1-pathway - Ask this paper | Bohrium [bohrium.com]
- 4. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [Eleutheroside B induces apoptosis and autophagy of lung cancer cells by regulating PI3K/Akt/mTOR pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciprofiles.com [sciprofiles.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eleutheroside A inhibits PI3K/AKT1/mTOR-mediated glycolysis in MDSCs to alleviate their immunosuppressive function in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Formulation and Evaluation of a Protein-loaded Solid Dispersions by Non-destructive Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iosrphr.org [iosrphr.org]
Technical Support Center: LC-MS Analysis of Eleutheroside D
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects encountered during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Eleutheroside D.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for this compound caused by co-eluting compounds from the sample matrix.[1][2] These interfering components can either suppress or enhance the analyte's signal, leading to inaccurate quantification.[1][2][3] This phenomenon is a significant concern in quantitative LC-MS analysis because it can negatively impact the accuracy, precision, and sensitivity of the method.[4]
Q2: What are the common signs of matrix effects in my this compound analysis?
A2: Common indicators of matrix effects include poor peak shape, inconsistent signal intensity between samples, high variability in quantification results, and a significant difference between the slopes of calibration curves prepared in pure solvent versus a sample matrix extract.[5]
Q3: What types of compounds in my sample matrix are likely to cause matrix effects for this compound?
A3: In complex matrices, such as those derived from biological samples or herbal extracts, compounds like phospholipids, salts, proteins, and other endogenous substances can co-elute with this compound and interfere with its ionization.[3][6] Compounds with high polarity, basicity, and molecular weight are often responsible for these effects.[1][4]
Q4: How can I qualitatively and quantitatively assess matrix effects for this compound?
A4:
-
Qualitative Assessment (Post-Column Infusion): This method helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[5][7] A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any deviation in the constant signal of this compound indicates the presence of matrix effects at that retention time.[5]
-
Quantitative Assessment (Post-Extraction Spike): This involves comparing the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix extract at the same concentration.[7] The matrix effect can be calculated using the formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%. A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.
Troubleshooting Guide
Issue: Inconsistent quantification and poor reproducibility for this compound.
This is a primary indicator of matrix effects. Follow this step-by-step guide to diagnose and mitigate the issue.
Step 1: Confirm the Presence of Matrix Effects
-
Action: Perform a post-extraction spike experiment.
-
Procedure:
-
Prepare a standard solution of this compound in your initial mobile phase.
-
Prepare a blank matrix sample by performing your entire sample preparation procedure on a sample that does not contain this compound.
-
Spike the blank matrix extract with the this compound standard at a known concentration.
-
Analyze both the standard solution and the spiked matrix extract by LC-MS.
-
Compare the peak areas. A significant difference confirms the presence of matrix effects.
-
Step 2: Optimize Sample Preparation
The goal is to remove interfering matrix components before LC-MS analysis.
-
Strategy 1: Solid-Phase Extraction (SPE)
-
Rationale: SPE is a highly effective technique for cleaning up complex samples.[8] For this compound, a reversed-phase (C18) or a mixed-mode cation exchange SPE cartridge can be effective.
-
Protocol: See "Experimental Protocols" section below for a detailed SPE methodology.
-
-
Strategy 2: Liquid-Liquid Extraction (LLE)
-
Rationale: LLE can separate this compound from interfering substances based on its solubility.
-
-
Strategy 3: Sample Dilution
-
Rationale: Diluting the sample extract can reduce the concentration of interfering matrix components.[7] However, this may compromise the sensitivity of the assay if this compound is present at low concentrations.
-
Step 3: Modify Chromatographic Conditions
The aim is to achieve chromatographic separation of this compound from matrix components.
-
Action 1: Adjust the Gradient Profile: A shallower gradient can improve the resolution between this compound and co-eluting interferences.
-
Action 2: Change the Mobile Phase: Experiment with different mobile phase compositions, such as varying the organic solvent (acetonitrile vs. methanol) or the pH.
-
Action 3: Use a Different Column: A column with a different stationary phase chemistry or a smaller particle size (e.g., UPLC) may provide better separation.[8]
Step 4: Employ a Compensation Strategy
If matrix effects cannot be completely eliminated, their impact can be compensated for.
-
Strategy 1: Matrix-Matched Calibration Curve
-
Rationale: This involves preparing calibration standards in a blank matrix extract that is free of the analyte. This approach helps to ensure that the calibration standards and the samples experience similar matrix effects.[9]
-
-
Strategy 2: Use of an Internal Standard (IS)
-
Rationale: An ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound).[4] If a stable isotope-labeled IS is not available, a structural analog that co-elutes and experiences similar matrix effects can be used. The ratio of the analyte peak area to the IS peak area is used for quantification, which can correct for signal variations caused by matrix effects.
-
Quantitative Data Summary
The following table provides hypothetical data illustrating the impact of different sample preparation techniques on the recovery and matrix effect for this compound analysis.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (PPT) | 95 | -45 (Suppression) |
| Liquid-Liquid Extraction (LLE) | 75 | -20 (Suppression) |
| Solid-Phase Extraction (SPE) | 90 | -5 (Suppression) |
This data is for illustrative purposes and actual results may vary.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound
Objective: To remove interfering matrix components from the sample.
Materials:
-
C18 SPE cartridge
-
Methanol
-
Water
-
Sample pre-treated as necessary (e.g., homogenized in an appropriate solvent)
Procedure:
-
Conditioning: Pass 3 mL of methanol through the C18 cartridge, followed by 3 mL of water. Do not allow the sorbent to dry.
-
Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.
-
Elution: Elute this compound with 3 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.
Protocol 2: Post-Column Infusion for Qualitative Assessment of Matrix Effects
Objective: To identify retention time windows where ion suppression or enhancement occurs.[5]
Materials:
-
Syringe pump
-
Tee-union
-
This compound standard solution (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract
-
LC-MS system with your analytical column and mobile phases
Procedure:
-
Set up the LC system with your analytical column and mobile phases.
-
Disconnect the LC outlet from the MS source.
-
Connect the LC outlet to one inlet of a tee-union.
-
Connect a syringe pump containing the this compound standard solution to the second inlet of the tee-union.
-
Connect the outlet of the tee-union to the MS source.
-
Begin infusing the this compound standard solution at a constant flow rate (e.g., 10 µL/min) using the syringe pump.
-
Start the LC gradient without an injection and monitor the signal of the this compound precursor ion. This will establish a stable baseline signal.
-
Inject a blank matrix extract onto the LC column.
-
Monitor the signal of the infused this compound. Any significant deviation (dip or spike) from the stable baseline indicates a region of ion suppression or enhancement, respectively.
Visualizations
Caption: Workflow for troubleshooting matrix effects in this compound analysis.
This guide provides a systematic approach to identifying, understanding, and mitigating matrix effects in the LC-MS analysis of this compound, ultimately leading to more accurate and reliable results.
References
- 1. nebiolab.com [nebiolab.com]
- 2. longdom.org [longdom.org]
- 3. tandfonline.com [tandfonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Degradation products of Eleutheroside D under stress conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation products of Eleutheroside D under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is studying its degradation important?
A1: this compound is a lignan glycoside and one of the major active components found in Eleutherococcus senticosus (Siberian Ginseng). Understanding its degradation profile under stress conditions is crucial for:
-
Stability Indicating Method Development: To develop analytical methods that can accurately quantify this compound in the presence of its degradation products.
-
Formulation Development: To identify suitable excipients and storage conditions that minimize degradation and ensure product stability and shelf-life.
-
Safety and Efficacy: To identify potential degradation products that may have altered efficacy or pose safety risks.
-
Regulatory Compliance: Forced degradation studies are a regulatory requirement to demonstrate the specificity of stability-indicating methods.
Q2: What are the typical stress conditions applied in forced degradation studies of this compound?
A2: Based on general guidelines for forced degradation studies, the following stress conditions are typically employed:
-
Acidic Hydrolysis: Treatment with an acid (e.g., HCl, H₂SO₄) at elevated temperatures.
-
Alkaline Hydrolysis: Treatment with a base (e.g., NaOH, KOH) at elevated temperatures.
-
Oxidative Degradation: Exposure to an oxidizing agent (e.g., hydrogen peroxide).
-
Photolytic Degradation: Exposure to UV and/or visible light.
-
Thermal Degradation: Heating the sample in solid or solution form.
Q3: What are the expected degradation products of this compound under acidic hydrolysis?
A3: While specific studies on this compound are limited, based on studies of a similar lignan diglycoside, secoisolariciresinol diglucoside (SDG), the primary degradation pathway under acidic hydrolysis is the cleavage of the glycosidic bonds.[1] By analogy, the expected degradation products of this compound are:
-
Syringaresinol Monoglucoside: Resulting from the cleavage of one of the two glucose units.
-
Syringaresinol: The aglycone of this compound, resulting from the cleavage of both glucose units.
Q4: What analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and powerful technique.
-
HPLC-DAD: Allows for the separation and quantification of the parent drug and its degradants based on their UV absorbance.
-
LC-MS/MS: Provides structural information about the degradation products by determining their mass-to-charge ratio and fragmentation patterns, which is crucial for their identification.[2]
Troubleshooting Guides
Issue 1: No degradation observed under stress conditions.
| Possible Cause | Troubleshooting Step |
| Stress conditions are too mild. | Increase the concentration of the stressor (acid, base, oxidizing agent), the temperature, or the duration of the stress testing. |
| This compound is highly stable under the applied conditions. | Confirm the stability by using a significantly harsher condition as a positive control. For example, if no degradation is seen in 0.1 M HCl at 60°C for 24 hours, try 1 M HCl at 80°C for 48 hours. |
| Analytical method is not sensitive enough to detect low levels of degradation. | Optimize the analytical method (e.g., increase injection volume, adjust mobile phase composition) to improve the detection of minor degradation products. |
Issue 2: Complete degradation of this compound is observed.
| Possible Cause | Troubleshooting Step |
| Stress conditions are too harsh. | Reduce the concentration of the stressor, the temperature, or the duration of the stress testing. A target degradation of 5-20% is generally considered ideal for method validation. |
| Rapid degradation kinetics. | Perform time-point studies at shorter intervals to capture the formation of initial degradation products before they degrade further. |
Issue 3: Poor resolution between this compound and its degradation peaks in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Inadequate chromatographic separation. | Optimize the HPLC method. This may involve changing the column, adjusting the mobile phase composition (e.g., gradient, pH, organic modifier), or modifying the flow rate and column temperature. |
| Co-elution of multiple degradation products. | Employ a mass spectrometer (MS) detector to determine if the peak represents a single species or multiple co-eluting compounds with different mass-to-charge ratios. |
Issue 4: Difficulty in identifying the structure of unknown degradation products.
| Possible Cause | Troubleshooting Step |
| Insufficient data for structural elucidation. | Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and predict elemental compositions. Perform MS/MS fragmentation studies to gain structural insights. |
| Complex fragmentation patterns. | Compare the fragmentation patterns of the degradation products with that of the parent this compound molecule to identify common structural motifs. |
| Lack of reference standards. | If possible, isolate the degradation products using preparative HPLC and characterize their structure using Nuclear Magnetic Resonance (NMR) spectroscopy. |
Data Presentation
Table 1: Expected Acidic Hydrolysis Degradation Products of this compound
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Formation Pathway |
| This compound | C₃₄H₄₆O₁₈ | 742.72 | - |
| Syringaresinol Monoglucoside | C₂₈H₃₆O₁₃ | 580.58 | Cleavage of one glycosidic bond |
| Syringaresinol | C₂₂H₂₆O₈ | 418.44 | Cleavage of both glycosidic bonds |
Note: The information in this table is based on the known acid hydrolysis pathway of the analogous compound secoisolariciresinol diglucoside.[1] Specific experimental data for this compound is not currently available in the cited literature.
Experimental Protocols
Protocol 1: Forced Acidic Hydrolysis of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Stress Condition:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate the mixture in a water bath at 80°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot of the sample.
-
-
Neutralization: Neutralize the sample by adding an equimolar amount of 1 M NaOH.
-
Sample Preparation for Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the sample using a validated stability-indicating HPLC-DAD or LC-MS method.
Protocol 2: Forced Alkaline Hydrolysis of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration of 1 mg/mL.
-
Stress Condition:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at room temperature for 2, 4, 8, and 24 hours.
-
-
Neutralization: Neutralize the sample by adding an equimolar amount of 0.1 M HCl.
-
Sample Preparation for Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the sample using a validated stability-indicating HPLC-DAD or LC-MS method.
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Proposed acidic hydrolysis pathway of this compound.
References
Technical Support Center: Overcoming Poor Separation of Eleutheroside D and E Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges associated with the chromatographic separation of Eleutheroside D and Eleutheroside E isomers.
Frequently Asked Questions (FAQs)
Q1: Why are this compound and E so difficult to separate?
A1: this compound and E are stereoisomers, specifically diastereomers. This means they have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. This structural similarity results in nearly identical physicochemical properties, such as polarity, solubility, and UV absorbance, making their separation by conventional chromatographic techniques challenging. The separation relies on exploiting subtle differences in their interaction with the stationary phase.
Q2: What is the fundamental structural difference between this compound and E?
A2: Both this compound and E are dimers of sinapyl alcohol glucoside. The core of their structure is a furofuran lignan. The key difference lies in the stereochemistry at the chiral centers of this furofuran ring, leading to a different spatial arrangement of the substituents. While detailed stereochemical configurations are complex, it is this difference in their three-dimensional shape that chromatographic methods must exploit for separation.
Q3: What are the recommended starting columns for HPLC/UPLC separation of this compound and E?
A3: A reversed-phase C18 column is the most common starting point for the separation of Eleutherosides. For higher efficiency and better resolution, especially with UPLC systems, columns with smaller particle sizes (e.g., sub-2 µm) are recommended. Specifically, a Waters ACQUITY UPLC HSS T3 column (1.8 µm) has been shown to provide good separation.
Q4: Which mobile phase composition is most effective?
A4: A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol is typically used. The addition of an acid modifier, such as formic acid or phosphoric acid (typically at concentrations of 0.1% to 0.5%), is often necessary to improve peak shape and resolution. A gradient elution, where the proportion of the organic solvent is increased over time, is generally more effective than an isocratic elution for separating these isomers from a complex mixture.
Q5: Can chiral chromatography be used to separate this compound and E?
A5: While there is limited specific literature on the application of chiral chromatography for this compound and E, it is a highly relevant technique for separating stereoisomers. Chiral stationary phases (CSPs) are designed to interact differently with enantiomers and diastereomers. Given the challenges with conventional reversed-phase chromatography, exploring chiral columns is a logical next step for method development.
Troubleshooting Guides
Problem 1: Poor Resolution or Co-elution of this compound and E Peaks
Symptoms:
-
A single broad peak where two peaks are expected.
-
Two overlapping peaks with a valley between them that does not return to the baseline.
-
Resolution (Rs) value is less than 1.5.
Possible Causes and Solutions:
| Possible Cause | Solutions |
| Inadequate Stationary Phase Selectivity | 1. Switch Column Chemistry: If a standard C18 column is not providing separation, consider a column with a different stationary phase that offers alternative selectivity. Phenyl-hexyl or biphenyl phases can provide different interactions (e.g., pi-pi interactions) that may enhance separation. 2. Consider Chiral Columns: As this compound and E are stereoisomers, a chiral stationary phase is a highly recommended approach to explore. |
| Mobile Phase Composition Not Optimized | 1. Adjust Organic Solvent Ratio: In reversed-phase chromatography, decrease the percentage of the organic solvent (acetonitrile or methanol) to increase retention times and potentially improve resolution. 2. Change Organic Solvent: If using methanol, try switching to acetonitrile, or vice versa. The different solvent properties can alter selectivity. 3. Optimize Mobile Phase Modifier: Vary the concentration of the acid modifier (e.g., formic acid from 0.05% to 0.2%). The pH of the mobile phase can influence the ionization state of the analytes and their interaction with the stationary phase. |
| Inappropriate Flow Rate | Reduce Flow Rate: A lower flow rate increases the time the analytes spend interacting with the stationary phase, which can lead to better separation. |
| Elevated Column Temperature | Optimize Column Temperature: Temperature affects both solvent viscosity and the thermodynamics of the analyte-stationary phase interaction. Systematically evaluate a range of temperatures (e.g., 25°C to 45°C). While higher temperatures can improve efficiency, a lower temperature might enhance the subtle interaction differences needed for isomer separation. |
| Gradient Slope is Too Steep | Flatten the Gradient: A shallower gradient (a slower increase in the organic solvent percentage over time) provides more time for the isomers to separate. |
Problem 2: Peak Tailing for this compound and/or E
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
Possible Causes and Solutions:
| Possible Cause | Solutions |
| Secondary Interactions with Residual Silanols | 1. Use an End-capped Column: Ensure your C18 column is fully end-capped to minimize the number of free silanol groups. 2. Lower Mobile Phase pH: The addition of an acid modifier (e.g., 0.1% formic acid) will suppress the ionization of residual silanol groups, reducing their interaction with the analytes. |
| Column Overload | Reduce Sample Concentration: Dilute your sample and reinject. If peak shape improves, you were likely overloading the column. |
| Column Contamination or Degradation | Flush or Replace the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, the column may be contaminated or damaged and need to be replaced. |
Experimental Protocols
Protocol 1: UPLC-MS/MS Method for the Analysis of Eleutherosides
This protocol is adapted from a method used for the comprehensive analysis of compounds in Eleutherococcus senticosus.
-
Instrumentation:
-
Waters ACQUITY UPLC system
-
Tandem mass spectrometer (e.g., QTRAP or Q-TOF)
-
-
Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program:
-
0–1 min, 2% B
-
1–3 min, 2%–10% B
-
3–5 min, 10%–20% B
-
5–9 min, 20%–55% B
-
9–13 min, 55%–70% B
-
13–19 min, 70%–80% B
-
19–22 min, 80%–98% B
-
22–22.5 min, 98%–2% B
-
22.5–23 min, 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 2 µL.
-
-
MS/MS Detection (Example Parameters):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification or full scan for qualitative analysis.
-
Ion Source Temperature: 550°C.
-
IonSpray Voltage: -4500 V (for negative mode).
-
Protocol 2: General HPLC Method for the Analysis of Eleutheroside E
This protocol provides a starting point for HPLC analysis and can be optimized for the separation of D and E isomers.
-
Instrumentation:
-
Standard HPLC system with a UV or DAD detector.
-
-
Chromatographic Conditions:
-
Column: Zorbax SB C18 (5 µm, 4.6 x 150 mm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0–2 min, 6% B
-
2–20 min, 6%–17% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Quantitative Data Summary
The following tables summarize typical chromatographic parameters from published methods. Note that direct resolution data for this compound and E is scarce in the literature, highlighting the need for robust method development.
Table 1: UPLC Method Parameters
| Parameter | Value |
| Column | Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) |
| Mobile Phase | A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Temperature | 35°C |
Table 2: HPLC Method Parameters
| Parameter | Value |
| Column | Zorbax SB C18 (5 µm, 4.6 x 150 mm) |
| Mobile Phase | A: Water, B: Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | 220 nm |
Visualizations
Experimental Workflow for Method Development
Caption: A logical workflow for developing a chromatographic method to separate this compound and E.
Signaling Pathways
Eleutheroside E has been reported to exhibit biological activity through the modulation of signaling pathways such as MAPK and NF-κB.
MAPK/ERK Signaling Pathway
Caption: Simplified diagram of the MAPK/ERK signaling cascade.
NF-κB Signaling Pathway
Caption: Overview of the canonical NF-κB signaling pathway.
Technical Support Center: Enhancing the Bioactivity of Eleutheroside D
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the bioactivity of Eleutheroside D through derivatization. All protocols and data are presented in a clear, question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for derivatizing this compound?
This compound, a lignan glycoside from Eleutherococcus senticosus, possesses inherent anti-inflammatory and hypoglycemic properties.[1] However, its therapeutic potential may be limited by factors such as bioavailability and metabolic stability. Derivatization, the chemical modification of a compound, is a common strategy to:
-
Enhance Bioactivity: Modify the structure to improve interaction with biological targets.
-
Improve Pharmacokinetics: Alter properties like solubility, absorption, and metabolic resistance.
-
Reduce Potential Toxicity: Modify the structure to minimize off-target effects.
Q2: What are the primary functional groups on this compound available for derivatization?
The primary sites for chemical modification on the this compound molecule are the hydroxyl (-OH) groups on the two glucose moieties and the aromatic rings of the lignan core. These groups are susceptible to reactions such as esterification and etherification.
Q3: What signaling pathways are relevant to the bioactivity of this compound and its derivatives?
While research on this compound is ongoing, studies on its optical isomer, Eleutheroside E, and other lignans suggest that their anti-inflammatory effects are often mediated through the modulation of key inflammatory signaling pathways, including:
-
NF-κB Pathway: A central regulator of inflammatory gene expression. Lignans have been shown to inhibit the activation of NF-κB.[2][3][4]
-
MAPK Pathway: Involved in cellular responses to a variety of stimuli, including stress and inflammation.
-
PI3K/AKT Pathway: Plays a crucial role in cell survival and proliferation and has been linked to the effects of Eleutheroside E.
Eleutherosides may exert their anti-inflammatory effects by modulating the production of cytokines like TNF-α and IL-6.[5][6]
Troubleshooting Guides for this compound Derivatization
Guide 1: Esterification of this compound
Esterification of the hydroxyl groups on the glucose moieties can increase the lipophilicity of this compound, potentially enhancing cell membrane permeability.
Q: I am attempting to synthesize an acetyl ester of this compound, but my reaction yield is low. What are some potential causes and solutions?
A: Low yields in acetylation reactions of glycosides can stem from several factors:
-
Steric Hindrance: The hydroxyl groups on the sugar rings may be sterically hindered.
-
Solution: Consider using a more reactive acylating agent, such as an acid anhydride (e.g., acetic anhydride) with a catalyst like pyridine or DMAP, which can overcome steric barriers more effectively than using a carboxylic acid and a coupling agent.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Sub-optimal Solvent: The solvent may not be appropriate for the reaction.
-
Solution: Ensure the use of a dry, aprotic solvent (e.g., dichloromethane, THF) to prevent quenching of the acylating agent.
-
-
Purification Losses: Significant amounts of the product may be lost during the purification step.
-
Solution: Optimize your purification strategy. If using column chromatography, select a solvent system that provides good separation between your product and any unreacted starting material or byproducts.
-
Guide 2: Etherification of this compound
Etherification can be used to introduce different functional groups that may alter the bioactivity and pharmacokinetic profile of this compound.
Q: I am trying to perform a Williamson ether synthesis on the phenolic hydroxyl groups of the aglycone part of this compound (after deglycosylation), but the reaction is not proceeding. What could be the issue?
A: The Williamson ether synthesis requires the formation of a phenoxide ion, which then acts as a nucleophile. Issues can arise at this stage:
-
Incomplete Deprotonation: The base used may not be strong enough to fully deprotonate the phenolic hydroxyl group.
-
Solution: Use a stronger base, such as sodium hydride (NaH), in an appropriate aprotic solvent like THF or DMF. Ensure anhydrous conditions, as any water will react with the strong base.
-
-
Poor Nucleophilicity: The resulting phenoxide may not be sufficiently nucleophilic.
-
Solution: While less common for phenoxides, ensure the solvent is polar and aprotic to maximize the nucleophilicity of the anion.
-
-
Leaving Group Issues: The alkyl halide used may have a poor leaving group.
-
Solution: Use alkyl halides with good leaving groups, such as iodides or bromides (e.g., methyl iodide, ethyl bromide).
-
Quantitative Data on Bioactivity Enhancement
While specific quantitative data for derivatized this compound is not yet widely available in the literature, the following table summarizes the bioactivity of related lignans and their derivatives to illustrate the potential for enhancement.
| Compound | Derivative | Bioassay | Result | Fold Improvement (approx.) |
| LCA (a dibenzylbutane lignan) | Compound 10h (novel derivative) | Inhibition of NO release in LPS-induced RAW 264.7 cells | IC50 decreased significantly | > 2-fold |
| Syringaresinol | - | Suppression of high glucose-induced cell apoptosis in cardiomyocytes | Potent decrease | N/A |
| Eleutheroside E | - | Amelioration of insulin resistance in db/db mice | Significant improvement | N/A |
Data presented is illustrative and sourced from studies on similar lignan compounds to demonstrate the principle of bioactivity enhancement through derivatization.[2][7][8]
Experimental Protocols
Protocol 1: General Procedure for Acetylation of a Lignan Glycoside (Hypothetical for this compound)
-
Dissolution: Dissolve this compound in a suitable volume of anhydrous pyridine.
-
Acylation: Add acetic anhydride to the solution in excess (e.g., 5-10 equivalents per hydroxyl group).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, cool the reaction mixture in an ice bath and slowly add methanol to quench the excess acetic anhydride.
-
Extraction: Dilute the mixture with ethyl acetate and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Protocol 2: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Inhibition in Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound or its derivatives for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
NO Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells.
Visualizations
Caption: Experimental workflow for the derivatization of this compound and subsequent bioactivity assessment.
Caption: Postulated inhibitory effect of this compound derivatives on the NF-κB and MAPK signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of dibenzylbutane lignan LCA derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lignan derivatives from Krameria lappacea roots inhibit acute inflammation in vivo and pro-inflammatory mediators in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caringsunshine.com [caringsunshine.com]
- 6. vitabase.com [vitabase.com]
- 7. Advances in the Synthesis of Lignan Natural Products [mdpi.com]
- 8. Syringaresinol Protects against Type 1 Diabetic Cardiomyopathy by Alleviating Inflammation Responses, Cardiac Fibrosis, and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivities of Eleutheroside D and Eleutheroside E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eleutheroside D and Eleutheroside E are prominent bioactive lignan glycosides isolated from the roots and stems of Eleutherococcus senticosus, commonly known as Siberian ginseng. While structurally similar as optical isomers, the depth of scientific investigation into their respective pharmacological activities varies significantly.[1][2] This guide provides a comparative overview of the current understanding of the bioactivities of this compound and Eleutheroside E, supported by available experimental data, to aid researchers in pharmacology and drug development. Eleutheroside B and E are considered to have the most significant biological activity among the eleutherosides.[3][4][5]
Structural Relationship
This compound and Eleutheroside E are stereoisomers, meaning they share the same chemical formula and connectivity of atoms but differ in the spatial arrangement of their atoms.[1] Specifically, they are diastereomers with different configurations at the C-7 and C-8 positions of the furofuran ring.[6] This subtle structural difference can lead to variations in their biological activities and interactions with molecular targets. While NMR spectra may not distinguish between them, circular dichroism has been utilized to differentiate the two compounds, with Acanthoside D (an isomer of this compound) showing a positive Cotton effect at 200 nm and Eleutheroside E exhibiting a negative Cotton effect at the same wavelength.[6]
Comparative Bioactivity Profile
While both compounds are reported to possess anti-inflammatory and hypoglycemic properties, the extent of research and documented evidence for these and other activities is substantially greater for Eleutheroside E.[1][7]
| Bioactivity | This compound | Eleutheroside E |
| Anti-inflammatory | Reported to have anti-inflammatory activity, but specific mechanisms and quantitative data are limited in the available literature.[1] | Extensively studied with demonstrated effects on suppressing inflammatory cytokine release and inhibiting key inflammatory pathways.[7][8] |
| Hypoglycemic | Stated to possess hypoglycemic activity, though detailed studies on its efficacy and mechanism are not widely available.[1] | Shown to ameliorate insulin resistance, increase glucose uptake in muscle and fat cells, and improve overall glucose metabolism in animal models of type 2 diabetes.[9][10] |
| Neuroprotective | Limited specific data available. | Demonstrated to enhance long-term memory, protect against radiation-induced cognitive impairment, and exhibit protective effects in models of Parkinson's disease.[11][12] |
| Antioxidant | General antioxidant properties are implied due to its phenolic structure, but specific studies are scarce. | Shown to boost antioxidant capacity in cells under stress.[7] |
| Anti-apoptotic | Limited specific data available. | Found to have a protective effect against apoptosis in cardiac cells.[7] |
Quantitative Data: Eleutheroside E
The following tables summarize key quantitative findings from in vitro and in vivo studies on Eleutheroside E.
Table 1: In Vitro Bioactivity of Eleutheroside E
| Assay | Cell Line | Concentration | Effect | Citation |
| Insulin-stimulated glucose uptake | C2C12 myotubes | 10 µM | Significantly amplified insulin-stimulated glucose uptake. | [7][13] |
| TNF-α-induced suppression of glucose uptake | 3T3-L1 adipocytes | 10 µM | Improved the inhibition of glucose uptake by TNF-α. | [7][13] |
| Cell viability under H/R injury | H9c2 cells | 0-100 µM | Enhanced cell viability in a dose-dependent manner. | [7][13] |
| Apoptosis under H/R injury | H9c2 cells | 0-100 µM | Exerted a protective effect against apoptosis. | [7][13] |
| Antioxidant capacity | H9c2 cells | 100 µM | Boosted antioxidant capacity. | [7][13] |
| Inhibition of CYP2E1 | Rat liver microsomes | IC₅₀: 188.36 µM | Exhibited weak inhibition. | [12] |
| Inhibition of CYP2C9 | Rat liver microsomes | IC₅₀: 261.82 µM | Exhibited weak inhibition. | [12] |
Table 2: In Vivo Bioactivity of Eleutheroside E
| Animal Model | Dosage | Duration | Key Findings | Citation |
| Type 2 diabetic db/db mice | 0.003% of diet | 5 weeks | Improved serum lipid profiles, significantly decreased blood glucose and serum insulin levels, and increased insulin sensitivity. | [7][9] |
| Collagen-induced arthritis mice | 15-60 mg/kg (oral, daily) | 3 weeks | Alleviated arthritis severity. | [7] |
| Radiation-induced cognitive deficit mice | 50 mg/kg (oral, daily) | 4 weeks | Prevented cognitive deficits. | [7] |
| Ovariectomized (OVX) mice (osteoporosis model) | Not specified | Not specified | Reduced serum levels of TRAP, CTX, TNF-α, LPS, and IL-6; increased bone volume and serum P1NP levels. | [8] |
Signaling Pathways Modulated by Eleutheroside E
Eleutheroside E has been shown to exert its effects through the modulation of multiple signaling pathways.
Anti-inflammatory and Anti-apoptotic Pathways
Eleutheroside E can inhibit inflammatory responses and apoptosis by blocking the MAPK pathway and the subsequent activation of NF-κB.[7] It also regulates the NLRP3 inflammasome-mediated pyroptosis via the NLRP3/caspase-1 signaling pathway.[7]
Caption: Eleutheroside E's anti-inflammatory and anti-apoptotic mechanisms.
Neuroprotective and Cognitive Enhancement Pathways
In the context of neuroprotection, Eleutheroside E has been found to modulate G-protein-coupled receptor and neuropeptide signaling pathways, ultimately affecting the activity of CREB through cAMP-PKA and Gqα-PLC pathways to improve long-term memory.[11]
Caption: Neuroprotective signaling pathways modulated by Eleutheroside E.
Anti-osteoporosis and Cellular Health Pathways
Network pharmacology studies suggest Eleutheroside E's role in treating osteoporosis involves the modulation of several pathways, including the Wnt, HIF-1, and PI3K/AKT signaling pathways.[8][14] The PI3K/AKT pathway is also implicated in its protective effects against cellular senescence.
Caption: Key signaling pathways in Eleutheroside E's anti-osteoporosis effects.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
In Vitro Glucose Uptake Assay (C2C12 myotubes)
-
Cell Culture: C2C12 myoblasts are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics. Differentiation into myotubes is induced by switching to DMEM with 2% horse serum.
-
Treatment: Differentiated myotubes are serum-starved for 2 hours, then pre-treated with Eleutheroside E (10 µM) for 24 hours.
-
Glucose Uptake Measurement: Cells are washed and incubated with Krebs-Ringer-HEPES buffer. Insulin (100 nM) is added for 30 minutes, followed by the addition of 2-deoxy-D-[³H]glucose. After incubation, cells are washed with ice-cold PBS and lysed. The radioactivity of the cell lysates is measured by liquid scintillation counting to determine glucose uptake.[9]
Collagen-Induced Arthritis (CIA) in Mice
-
Induction of Arthritis: Male DBA/1J mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is given 21 days later.
-
Treatment: From day 21, mice are orally administered with Eleutheroside E (15-60 mg/kg) daily for 3 weeks.
-
Assessment: The severity of arthritis is evaluated by scoring the paw swelling. At the end of the study, joint tissues are collected for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion. Serum levels of inflammatory cytokines like TNF-α and IL-6 can also be measured by ELISA.[7]
Open Field Test for Cognitive Function in Mice
-
Apparatus: An open-field box (e.g., 50x50x30 cm) with the floor divided into grids.
-
Procedure: Mice are individually placed in a corner of the box. Their activity, including the number of vertical movements and the time spent in the central area, is recorded for a specified duration (e.g., 5 minutes). This test assesses anxiety and locomotor activity, which can be indicative of cognitive changes.[15]
-
Application: This test was used to evaluate the effects of Eleutheroside E on the cognitive function of irradiated mice.[15]
Conclusion and Future Directions
The available scientific literature extensively documents the diverse and potent bioactivities of Eleutheroside E, highlighting its potential as a therapeutic agent for a range of conditions including inflammation, type 2 diabetes, neurodegenerative disorders, and osteoporosis. Its mechanisms of action are increasingly well-understood, involving the modulation of key signaling pathways.
In contrast, while this compound is recognized as an active constituent of Eleutherococcus senticosus with purported anti-inflammatory and hypoglycemic effects, there is a conspicuous lack of detailed experimental data and mechanistic studies in the public domain. Given that this compound and E are optical isomers, it is plausible that they may exhibit distinct pharmacological profiles. Therefore, direct, comparative studies are warranted to elucidate the specific bioactivities of this compound and to determine if it offers any therapeutic advantages over its more thoroughly investigated counterpart. Future research should focus on head-to-head comparisons of these two eleutherosides across various bioassays to build a comprehensive and comparative understanding of their therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotechnological production of eleutherosides: current state and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Decoding the mechanism of Eleutheroside E in treating osteoporosis via network pharmacological analysis and molecular docking of osteoclast-related genes and gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eleutheroside E, An Active Component of Eleutherococcus senticosus, Ameliorates Insulin Resistance in Type 2 Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eleutheroside E, An Active Component of Eleutherococcus senticosus, Ameliorates Insulin Resistance in Type 2 Diabetic db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPTLC-profiling of eleutherosides, mechanism of antioxidative action of eleutheroside E1, the PAMPA test with LC/MS detection and the structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Eleutheroside B and Eleutheroside E on activity of cytochrome P450 in rat liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Eleutheroside E supplementation prevents radiation-induced cognitive impairment and activates PKA signaling via gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Contributions of Eleutheroside D in Combination with Other Eleutherosides: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of Eleutherococcus senticosus, commonly known as Siberian ginseng, is widely attributed to its complex mixture of active compounds, primarily the eleutherosides. While individual eleutherosides, such as B and E, have been extensively studied for their pharmacological activities, emerging evidence suggests that the synergistic interplay between these compounds, including Eleutheroside D, may be crucial for the full spectrum of the plant's bioactivity. This guide provides a comparative analysis of the effects of a whole extract of Eleutherococcus senticosus, containing a natural combination of eleutherosides including D, versus the effects of isolated eleutherosides, supported by experimental data.
Immunomodulatory Effects: Whole Extract vs. Isolated Eleutherosides
A key area where synergistic effects are observed is in the modulation of the immune system. An in vitro study investigating the production of interleukins, critical signaling molecules in the immune response, revealed a significant difference in the activity of a whole ethanolic extract of Eleutherococcus senticosus compared to isolated Eleutherosides B and E.
Quantitative Data Summary
The following table summarizes the differential effects on interleukin-1α (IL-1α) and interleukin-6 (IL-6) production in vitro.
| Treatment | Concentration Range for Enhanced IL-1α Production | Concentration Range for Enhanced IL-6 Production | Effect on IL-2 Production |
| Whole Ethanolic Fluid Extract | 1.0 - 0.1 mg/ml | 1.0 - 0.03 mg/ml | No induction or enhancement |
| Isolated Eleutheroside B and E (Individually or Remixed) | No induction or enhancement | No induction or enhancement | No induction or enhancement |
Data sourced from Steinmann et al. (2001) as cited in a broader review.[1]
This data clearly indicates that the whole extract, containing a broader range of eleutherosides including this compound, was capable of inducing and enhancing the production of IL-1 and IL-6, an effect not observed with isolated or remixed Eleutherosides B and E.[1][2] This strongly suggests a synergistic action among the constituents of the whole extract.
Experimental Protocols
In Vitro Assessment of Interleukin Production
The following is a generalized methodology based on the available information for the in vitro testing of human lymphocyte functions to assess interleukin production.
-
Preparation of Test Substances:
-
An ethanolic dry extract of Eleutherococcus senticosus is used as the whole extract.
-
Eleutherosides B and E are isolated from the ethanolic dry extract.
-
A remixed solution of the isolated Eleutherosides B and E is prepared.
-
All substances are prepared in appropriate concentrations for cell culture application.
-
-
Cell Culture:
-
Human lymphocytes are isolated and cultured under standard conditions.
-
-
Stimulation and Treatment:
-
The cultured lymphocytes are stimulated to induce a baseline level of cytokine production.
-
The cells are then treated with varying concentrations of the whole ethanolic extract, isolated Eleutheroside B, isolated Eleutheroside E, and the remixed Eleutherosides B and E.
-
-
Quantification of Interleukins:
-
After a specified incubation period, the cell culture supernatants are collected.
-
The concentrations of IL-1α, IL-6, and IL-2 in the supernatants are quantified using a suitable immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
The results from the treated groups are compared to the control group (un-treated or vehicle-treated cells) to determine the effect of each substance on interleukin production.
-
Signaling Pathways and Experimental Workflow
Hypothesized Synergistic Action in Immunomodulation
The precise signaling pathways activated by the synergistic action of multiple eleutherosides are not yet fully elucidated. However, it is hypothesized that the combination of compounds in the whole extract can modulate multiple targets within immune cells, leading to the activation of transcription factors responsible for IL-1 and IL-6 gene expression.
Hypothesized synergistic action of whole extract components.
Experimental Workflow for Comparing Immunomodulatory Effects
The following diagram outlines the experimental workflow for comparing the effects of the whole extract versus isolated eleutherosides on cytokine production.
Experimental workflow for cytokine production assay.
Conclusion
The available evidence strongly suggests that the pharmacological activity of Eleutherococcus senticosus is not solely attributable to its major, well-studied components like Eleutheroside B and E. The differential effects of the whole extract on immunomodulatory pathways highlight the likelihood of synergistic interactions among the various eleutherosides, including this compound, and other constituents. For researchers and drug development professionals, these findings underscore the importance of evaluating the therapeutic potential of complete herbal extracts or rationally designed combinations of purified compounds, rather than focusing exclusively on individual active principles. Further research is warranted to elucidate the specific molecular mechanisms underlying the synergistic effects of this compound in combination with other eleutherosides to fully harness their therapeutic potential.
References
Validating the Anti-inflammatory Effects of Eleutheroside D in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory effects of Eleutheroside D, a key bioactive compound isolated from Eleutherococcus senticosus (Siberian Ginseng), in established animal models of inflammation. We present a review of experimental data, detailed methodologies for key assays, and a comparison with commonly used anti-inflammatory agents, dexamethasone and indomethacin.
Executive Summary
Preclinical studies in animal models are crucial for validating the therapeutic potential of novel anti-inflammatory compounds. This guide focuses on the validation of this compound's anti-inflammatory properties using two standard and widely accepted animal models: Lipopolysaccharide (LPS)-induced systemic inflammation and Carrageenan-induced paw edema. While direct comparative data for purified this compound is limited in publicly available research, this guide leverages data from studies on Acanthopanax senticosus total flavonoids (ASTFs), of which this compound is a significant component. The data presented herein demonstrates the potential of eleutheroside-containing extracts to mitigate inflammatory responses, offering a foundation for further investigation into the specific efficacy of this compound.
Comparative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data from a study investigating the effects of Acanthopanax senticosus total flavonoids (ASTFs) in a lipopolysaccharide (LPS)-induced intestinal inflammation model in mice. Dexamethasone was used as a positive control.
Table 1: Effect of Acanthopanax senticosus Total Flavonoids (ASTFs) on Serum Pro-inflammatory Cytokine Levels in LPS-Induced Inflammatory Model [1]
| Treatment Group | Dose | IL-1β (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) | PGE2 (pg/mL) |
| Control | - | 18.5 ± 2.1 | 25.4 ± 3.2 | 30.1 ± 3.5 | 45.2 ± 4.8 |
| LPS Model | 10 mg/kg | 85.3 ± 7.9 | 150.2 ± 12.5 | 180.5 ± 15.1 | 250.7 ± 20.3 |
| Dexamethasone | 1 mg/kg | 25.1 ± 2.8 | 30.7 ± 3.9 | 35.8 ± 4.1 | 50.3 ± 5.6 |
| Low-dose ASTFs | 200 mg/kg | 50.2 ± 5.1 | 90.8 ± 8.7 | 110.3 ± 10.2 | 150.4 ± 13.9 |
| Medium-dose ASTFs | 400 mg/kg | 40.7 ± 4.5 | 75.3 ± 7.1 | 90.1 ± 8.8 | 120.6 ± 11.5 |
| High-dose ASTFs | 800 mg/kg | 30.9 ± 3.3 | 50.6 ± 5.4 | 60.7 ± 6.2 | 80.9 ± 7.8 |
***p < 0.001 compared to LPS model group. Data are presented as mean ± SD.
Table 2: Effect of Acanthopanax senticosus Total Flavonoids (ASTFs) on the mRNA Expression of Pro-inflammatory Mediators in Intestinal Tissue [1]
| Treatment Group | Dose | IL-1β mRNA | IL-6 mRNA | COX-2 mRNA | TNF-α mRNA |
| Control | - | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.11 | 1.00 ± 0.13 |
| LPS Model | 10 mg/kg | 7.85 ± 0.89 | 9.21 ± 1.03 | 6.54 ± 0.78 | 8.53 ± 0.95 |
| Dexamethasone | 1 mg/kg | 1.52 ± 0.21 | 1.83 ± 0.25 | 1.31 ± 0.19 | 1.67 ± 0.22 |
| Low-dose ASTFs | 200 mg/kg | 4.98 ± 0.55 | 6.12 ± 0.71 | 4.32 ± 0.51* | 5.43 ± 0.62 |
| Medium-dose ASTFs | 400 mg/kg | 3.87 ± 0.43 | 4.78 ± 0.55 | 3.21 ± 0.39 | 4.12 ± 0.48 |
| High-dose ASTFs | 800 mg/kg | 2.11 ± 0.28 | 2.54 ± 0.31 | 1.98 ± 0.25 | 2.33 ± 0.29*** |
*p < 0.05, ***p < 0.001 compared to LPS model group. Data are presented as mean ± SD (relative expression normalized to the control group).
Experimental Protocols
Detailed methodologies for the two primary animal models used to assess anti-inflammatory activity are provided below.
Carrageenan-Induced Paw Edema in Rodents
This is a widely used and well-characterized model of acute inflammation.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling). The extent of edema is quantified by measuring the paw volume or thickness over time. The efficacy of an anti-inflammatory agent is determined by its ability to reduce this swelling compared to a control group.
Experimental Workflow:
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Detailed Protocol:
-
Animals: Male Wistar rats or Swiss albino mice are commonly used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly assigned to different groups:
-
Vehicle Control: Receives the vehicle (e.g., saline or 0.5% carboxymethyl cellulose).
-
Test Groups: Receive different doses of this compound.
-
Positive Control: Receives a standard anti-inflammatory drug like Indomethacin (e.g., 10 mg/kg).
-
-
Dosing: The test compounds and vehicle are typically administered orally 30-60 minutes before carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan suspension in sterile saline is injected into the subplantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer or paw thickness with a digital caliper at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model mimics the systemic inflammatory response seen in bacterial infections.
Principle: Intraperitoneal (i.p.) injection of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggers a robust systemic inflammatory response. This is characterized by the release of pro-inflammatory cytokines into the bloodstream and infiltration of inflammatory cells into various organs. The anti-inflammatory effect of a compound is assessed by its ability to reduce the levels of these inflammatory markers.
Experimental Workflow:
Caption: Workflow for LPS-Induced Systemic Inflammation Assay.
Detailed Protocol:
-
Animals: C57BL/6 or BALB/c mice are frequently used.
-
Acclimatization and Grouping: Similar to the carrageenan model, animals are acclimatized and randomly grouped. A common positive control is Dexamethasone (e.g., 1 mg/kg).
-
Treatment: Animals may be pre-treated with the test compounds for a certain period (e.g., daily for 7 days) before LPS challenge.
-
Induction of Inflammation: A single intraperitoneal (i.p.) injection of LPS (e.g., 10 mg/kg) is administered.
-
Sample Collection: At a predetermined time point after LPS injection (typically between 2 and 6 hours, when cytokine levels peak), animals are euthanized, and blood and tissues (e.g., intestine, liver, lungs) are collected.
-
Analysis of Inflammatory Markers:
-
Serum Cytokines: Levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the serum are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
mRNA Expression: The expression levels of genes encoding for inflammatory mediators (e.g., iNOS, COX-2, TNF-α, IL-6) in tissues are measured by reverse transcription-polymerase chain reaction (RT-PCR).
-
Protein Expression: The protein levels of key signaling molecules in inflammatory pathways (e.g., NF-κB) are determined by Western blotting.
-
Mechanism of Action: Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of eleutherosides are believed to be mediated through the modulation of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. One of the most critical pathways is the Nuclear Factor-kappa B (NF-κB) pathway.
NF-κB Signaling Pathway:
Under normal conditions, NF-κB is sequestered in the cytoplasm in an inactive state by its inhibitor, IκB. Inflammatory stimuli, such as LPS binding to Toll-like receptor 4 (TLR4), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, inducing the transcription of various pro-inflammatory cytokines and enzymes.
The study on ASTFs demonstrated that the extract could significantly reduce the phosphorylation of the p65 subunit of NF-κB, indicating an inhibitory effect on this pathway.[1]
Caption: Proposed Mechanism of Action of this compound on the NF-κB Signaling Pathway.
Conclusion
The available evidence from animal models suggests that eleutheroside-containing extracts, such as Acanthopanax senticosus total flavonoids, possess significant anti-inflammatory properties. These effects are comparable to, and in some cases, approach the efficacy of the standard anti-inflammatory drug dexamethasone in the LPS-induced inflammation model. The mechanism of action appears to involve the downregulation of pro-inflammatory cytokines and mediators through the inhibition of the NF-κB signaling pathway.
While these findings are promising, it is important to note that the presented data is for a total flavonoid extract. Further research using purified this compound is necessary to definitively quantify its specific contribution to these anti-inflammatory effects and to fully elucidate its therapeutic potential in comparison to established anti-inflammatory drugs. The experimental protocols and comparative data provided in this guide offer a solid framework for designing and interpreting future studies aimed at validating the anti-inflammatory efficacy of this compound.
References
A Head-to-Head Comparison of Natural Anti-Inflammatory Compounds: Eleutheroside D vs. Quercetin, Curcumin, and Resveratrol
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Leading Natural Anti-Inflammatory Agents
In the quest for novel therapeutic agents to combat inflammation, natural compounds have emerged as a promising frontier. Among these, Eleutheroside D, a bioactive lignan from Eleutherococcus senticosus, has garnered attention for its anti-inflammatory potential.[1] This guide provides a head-to-head comparison of this compound with three other well-researched natural anti-inflammatory compounds: quercetin, curcumin, and resveratrol. This analysis is based on available experimental data, focusing on their mechanisms of action and efficacy in preclinical models.
Comparative Efficacy and Mechanistic Insights
This compound, along with other eleutherosides, has demonstrated anti-inflammatory effects in preclinical studies.[2][3] These effects are largely attributed to the modulation of key inflammatory pathways and the reduction of pro-inflammatory mediators. To provide a clear comparison, the following table summarizes the known inhibitory activities and mechanistic targets of this compound and its counterparts.
| Compound | Target/Assay | Reported Effect | Mechanism of Action |
| This compound & E | Nitric Oxide (NO) Production | Inhibition in LPS-stimulated macrophages | Downregulation of iNOS |
| Prostaglandin E2 (PGE2) | Inhibition in LPS-stimulated macrophages | Inhibition of COX-2 activity | |
| Pro-inflammatory Cytokines (TNF-α, IL-6) | Inhibition of expression | Modulation of NF-κB and MAPK signaling pathways[2][4] | |
| Quercetin | Pro-inflammatory Cytokines (TNF-α, IL-6) | Dose-dependent inhibition in vitro[5][6] | Inhibition of JAK2 and STAT3/4 phosphorylation, modulation of NF-κB |
| Cyclooxygenase (COX) & Lipoxygenase (LOX) | Inhibition of enzyme activity | Direct enzyme inhibition | |
| Mast Cell Degranulation | Inhibition | Stabilization of mast cell membranes | |
| Curcumin | Pro-inflammatory Cytokines (TNF-α, IL-12) | Inhibition of production[7] | Inhibition of NF-κB, AP-1, and protein kinase C[8][9] |
| COX-2, LOX, iNOS | Inhibition of enzyme activity and expression[10][11] | Downregulation of gene expression via NF-κB pathway | |
| Reactive Oxygen Species (ROS) | Scavenging of free radicals | Potent antioxidant activity | |
| Resveratrol | Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Significant modulation and reduction[12] | Attenuation of NF-κB signaling[12][13] |
| COX-1, COX-2 | Inhibition of enzyme activity | Direct enzyme inhibition | |
| NADPH Oxidases | Inhibition of expression | Reduction of oxidative stress[14] |
Signaling Pathways in Inflammation
The anti-inflammatory effects of these natural compounds are primarily mediated through the modulation of key signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key in vitro anti-inflammatory assays are provided below.
Cell Culture and Treatment
Murine macrophage cell lines (e.g., RAW 264.7) or human monocytic cell lines (e.g., THP-1) are commonly used.[15][16]
-
Cell Seeding: Cells are seeded in appropriate culture plates (e.g., 96-well or 24-well plates) and allowed to adhere overnight.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound, quercetin, curcumin, resveratrol) or vehicle control for 1-2 hours.[15]
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells.[15]
-
Incubation: Cells are incubated for a specified duration depending on the assay (e.g., 4-24 hours).[16]
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[17]
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant.
-
Griess Reagent: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes.[15]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.[16]
-
Supernatant Collection: Collect the cell culture supernatant after stimulation.
-
ELISA Protocol: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the resulting color change.
-
Data Analysis: Calculate the cytokine concentration based on a standard curve and determine the percentage of inhibition compared to the LPS-stimulated control.
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify the expression and phosphorylation of proteins involved in inflammatory signaling pathways (e.g., NF-κB, MAPKs).
-
Cell Lysis: After treatment and stimulation, lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.
-
Immunoblotting: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-p65, p38) and then with a secondary antibody conjugated to an enzyme.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensity.
Conclusion
This compound, quercetin, curcumin, and resveratrol all demonstrate significant anti-inflammatory properties through the modulation of common inflammatory pathways, including the NF-κB and MAPK signaling cascades. While all four compounds inhibit the production of key inflammatory mediators such as NO, PGE2, and pro-inflammatory cytokines, the specific potency and spectrum of activity can vary. The choice of compound for further drug development would depend on the specific inflammatory condition being targeted, as well as pharmacokinetic and safety profiles. The experimental protocols outlined in this guide provide a standardized framework for the continued investigation and comparison of these and other novel natural anti-inflammatory agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. vitabase.com [vitabase.com]
- 4. Eleutheroside E, An Active Component of Eleutherococcus senticosus, Ameliorates Insulin Resistance in Type 2 Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and ex vivo anti-inflammatory activity of quercetin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quercetin: Benefits, Foods, and How to Increase Your Intake [healthline.com]
- 7. Safety and anti-inflammatory activity of curcumin: a component of tumeric (Curcuma longa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Curcumin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 10. Antioxidant and anti-inflammatory properties of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Detailed Insight of the Anti-inflammatory Effects of Curcumin with the Assessment of Parameters, Sources of ROS and Associated Mechanisms [openmedicinejournal.com]
- 12. mdpi.com [mdpi.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Anti-inflammatory effects of resveratrol: possible role in prevention of age-related cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Eleutheroside D Quantification
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Analysis
The following table summarizes the performance characteristics of HPLC, HPTLC, and LC-MS/MS for the analysis of eleutherosides, providing a basis for method selection based on the specific requirements of a study.
| Parameter | HPLC-UV/PDA | HPTLC-Densitometry | LC-MS/MS |
| Linearity Range | 0.35 - 69.20 µg/mL | 1 - 10 µ g/band | 1 - 2000 ng/mL[1] |
| Limit of Detection (LOD) | 3 µg/L | Not explicitly found for Eleutheroside D | 0.006 - 0.020 µg/mL[2] |
| Limit of Quantification (LOQ) | 10 µg/L | Not explicitly found for this compound | 0.018 - 0.050 µg/mL[2] |
| Precision (RSD%) | Intra-day: < 4%, Inter-day: < 6%[3] | < 2.0% | Intra-day: < 12%, Inter-day: < 12%[1] |
| Accuracy (Recovery %) | 91.5 - 103.6%[3] | Good | 97.79 - 104.40%[2] |
| Specificity | Good | Good | Excellent |
| Throughput | Moderate | High | High |
| Cost | Moderate | Low | High |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are outlined below. These protocols are based on methods described in the scientific literature for the analysis of eleutherosides.
High-Performance Liquid Chromatography (HPLC) with UV/PDA Detection
This method is widely used for the quantification of eleutherosides due to its robustness and reliability.
-
Sample Preparation:
-
Accurately weigh the powdered plant material or extract.
-
Extract with a suitable solvent (e.g., 70% methanol) using ultrasonication or reflux extraction.
-
Filter the extract through a 0.45 µm membrane filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[4]
-
Mobile Phase: A gradient elution is typically used, for example, with a mixture of acetonitrile and water containing a small percentage of acid (e.g., 0.1% phosphoric acid or 0.025% trifluoroacetic acid) to improve peak shape.[5][6]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 25°C.[4]
-
-
Validation Parameters:
-
Linearity: Determined by injecting a series of standard solutions of known concentrations and plotting the peak area against concentration.
-
Precision: Assessed by repeatedly injecting the same sample (repeatability) and on different days (intermediate precision), expressed as the relative standard deviation (RSD%).
-
Accuracy: Typically evaluated through recovery studies by spiking a blank matrix with a known amount of the standard.
-
LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput and cost-effective alternative for the quantification of eleutherosides.
-
Sample Preparation:
-
Extract the powdered plant material with a suitable solvent (e.g., ethanol).
-
Apply the filtered extracts as bands onto the HPTLC plate using an automated applicator.
-
-
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 or RP-18 WF254S.[7]
-
Mobile Phase: A mixture of solvents, for example, methanol-water-acetic acid (3:6:1, v/v/v) for reversed-phase separation.
-
Development: Develop the plate in a chromatographic chamber to a specific distance.
-
Densitometric Analysis: Scan the dried plate with a densitometer at a suitable wavelength (e.g., 250 nm).
-
-
Validation Parameters:
-
The validation parameters (linearity, precision, accuracy, LOD, LOQ) are determined using similar principles as in HPLC, with the peak area or peak height from the densitometric scan being the measured response.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for the analysis of trace amounts of this compound and for complex matrices.
-
Sample Preparation:
-
Sample extraction is similar to that for HPLC.
-
A simple protein precipitation step with methanol is often sufficient for plasma samples.[1]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: A UPLC or HPLC system with a C18 column is used for separation. A gradient elution with a mobile phase consisting of acetonitrile and water, sometimes with a modifier like ammonium hydroxide, is employed.[1]
-
Mass Spectrometry: A triple quadrupole mass spectrometer is typically used.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. This provides high selectivity and sensitivity.[1]
-
-
Validation Parameters:
-
Validation is performed according to standard guidelines for bioanalytical method validation, including the assessment of linearity, precision, accuracy, matrix effect, and stability.
-
Mandatory Visualization
Experimental Workflow: Cross-Validation of Analytical Methods
Caption: General workflow for the cross-validation of analytical methods.
References
- 1. Simultaneous determination of Eleutheroside B and Eleutheroside E in rat plasma by high performance liquid chromatography-electrospray ionization mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quality control of roots of Eleutherococcus senticosus by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. HPTLC-profiling of eleutherosides, mechanism of antioxidative action of eleutheroside E1, the PAMPA test with LC/MS detection and the structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Eleutheroside D: An In Vitro and In Vivo Correlation Guide
For Researchers, Scientists, and Drug Development Professionals
Eleutheroside D, a key bioactive lignan from Eleutherococcus senticosus (Siberian Ginseng), has garnered interest for its potential therapeutic applications, primarily attributed to its anti-inflammatory and neuroprotective properties.[1][2] This guide provides a comprehensive comparison of the in vitro and in vivo activities of this compound, offering insights into its mechanisms of action and translational potential. Due to the limited specific research on this compound, this guide incorporates data from its stereoisomer, Eleutheroside E, and other related eleutherosides to provide a broader context and suggest potential avenues for future investigation.
Comparative Analysis of Bioactivity
While direct comparative studies on this compound are scarce, research on related eleutherosides, such as Eleutheroside E and B, provides valuable insights into its potential efficacy.
| In Vitro Assay | Test System | Key Findings | In Vivo Model | Key Findings |
| Anti-inflammatory Activity | ||||
| LPS-stimulated THP-1 Monocytes/Macrophages | Human monocytic cell line | Eleutheroside E significantly decreases the production of pro-inflammatory cytokines TNF-α and IL-6.[3] | Carrageenan-induced Paw Edema in Rats | Eleutherococcus senticosus extract, containing eleutherosides, has been shown to reduce paw edema, indicating anti-inflammatory effects.[4] |
| Eleutheroside B inhibits nitric oxide (NO) and prostaglandin E2 (PGE2) production in LPS-stimulated macrophages. | Collagen-induced Arthritis in Mice | Eleutheroside E attenuated the severity of arthritis, reducing inflammatory cell infiltration and cartilage damage.[3] | ||
| Neuroprotective Activity | ||||
| Quinolinic acid-induced neuronal damage | Rat primary cortical neurons | Eleutheroside B and E improved cell viability and protected against excitotoxicity.[5] | Rat model of aging (quinolinic acid-induced) | Intraperitoneal injection of Eleutheroside B or E improved learning and memory.[5] |
| Oxidative stress-induced neuronal apoptosis | PC12 cells | Eleutheroside B inhibited apoptosis by increasing anti-oxidative stress capacity and maintaining mitochondrial membrane potential. | High Altitude Cerebral Edema in Rats | Eleutheroside B pre-treatment reduced brain water content, oxidative stress markers (ROS, MDA), and inflammatory cytokines (IL-1β, IL-6, TNF-α).[6] |
| Amyloid β (Aβ)-induced neuritic atrophy | Cultured rat cortical neurons | Eleutherococcus senticosus extracts inhibited Aβ-induced synaptic loss. | Transient Global Cerebral Ischemia in Rats | Oral administration of Eleutherococcus senticosus extract reduced neuronal cell death in the hippocampus and improved spatial memory.[7] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of eleutherosides are underpinned by their modulation of key signaling pathways involved in inflammation and neuronal survival. While the specific pathways for this compound are yet to be fully elucidated, studies on its isomers suggest the following mechanisms:
-
Inhibition of NF-κB Pathway: Eleutheroside E has been shown to suppress the activation of NF-κB, a critical regulator of inflammatory gene expression. This leads to a downstream reduction in the production of inflammatory mediators like TNF-α and IL-6.[3][8]
-
Modulation of MAPK Pathways: The anti-inflammatory action of Eleutheroside E involves the inhibition of ERK, JNK, and p38 phosphorylation, key components of the MAPK signaling cascade that are activated in response to inflammatory stimuli.
-
Activation of PI3K/Akt Pathway: The neuroprotective effects of Eleutherococcus senticosus are linked to the activation of the PI3K/Akt signaling pathway, which is crucial for promoting neuronal survival and growth.[2]
-
Inhibition of JAK2/STAT3 Pathway: Eleutheroside B has been demonstrated to alleviate oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway.[6]
Caption: Inferred anti-inflammatory signaling pathway of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro Anti-inflammatory Assay: LPS-stimulated Cytokine Release in THP-1 Cells
-
Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Differentiation: THP-1 monocytes are differentiated into macrophages by incubation with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Treatment: Differentiated THP-1 macrophages are pre-treated with various concentrations of this compound for 2 hours.
-
Stimulation: Cells are then stimulated with 1 µg/mL lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
Caption: In vitro anti-inflammatory experimental workflow.
In Vivo Neuroprotection Assay: Rat Model of Transient Global Cerebral Ischemia
-
Animal Model: Adult male Sprague-Dawley rats are subjected to transient global cerebral ischemia using the four-vessel occlusion (4-VO) model. This involves occluding both common carotid arteries and both vertebral arteries for a specific duration (e.g., 10 minutes).
-
Treatment: this compound is administered orally or via intraperitoneal injection at various doses immediately after reperfusion and at subsequent time points.
-
Behavioral Testing: Neurological deficits and cognitive function are assessed using behavioral tests such as the Morris water maze or Y-maze at different time points post-ischemia.
-
Histopathological Analysis: At the end of the experiment, animals are euthanized, and their brains are collected for histopathological analysis. Neuronal damage in the hippocampus, particularly the CA1 region, is assessed using staining methods like cresyl violet.
-
Immunohistochemistry: The expression of markers for inflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and apoptosis (e.g., cleaved caspase-3) in the brain tissue is evaluated by immunohistochemistry.
Alternatives and Comparative Landscape
Several natural and synthetic compounds are being investigated for their anti-inflammatory and neuroprotective effects, providing a basis for comparison with this compound.
| Compound/Class | Mechanism of Action | Therapeutic Area |
| Curcumin | Inhibits NF-κB, reduces oxidative stress | Anti-inflammatory, Neuroprotection[9] |
| Resveratrol | Activates Sirtuin-1, antioxidant, anti-inflammatory | Neuroprotection, Cardioprotection |
| Ginsenosides | Modulate neurotransmitter systems, anti-apoptotic, anti-inflammatory | Neuroprotection, Cognitive enhancement |
| NSAIDs (e.g., Ibuprofen) | Inhibit cyclooxygenase (COX) enzymes | Anti-inflammatory, Analgesic |
| Corticosteroids (e.g., Dexamethasone) | Suppress the immune system and inflammation | Potent anti-inflammatory |
Conclusion and Future Directions
This compound presents a promising natural compound with potential therapeutic benefits in inflammatory and neurodegenerative disorders. However, the current body of research is limited, with a significant reliance on data from its stereoisomer, Eleutheroside E, and the broader Eleutherococcus senticosus extract. To fully establish a robust in vitro and in vivo correlation for this compound, further dedicated studies are imperative.
Future research should focus on:
-
Isolation and purification of high-purity this compound to enable precise in vitro and in vivo testing.
-
Comprehensive in vitro screening to elucidate its specific molecular targets and signaling pathways.
-
Pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Evaluation in validated animal models of inflammation and neurodegeneration to confirm its therapeutic efficacy and safety.
By systematically addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its development as a novel therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eleutheroside E ameliorates arthritis severity in collagen-induced arthritis mice model by suppressing inflammatory cytokine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening models for inflammatory drugs | PPTX [slideshare.net]
- 5. Eleutheroside B or E enhances learning and memory in experimentally aged rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of Eleutherococcus senticosus bark on transient global cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eleutheroside E, An Active Component of Eleutherococcus senticosus, Ameliorates Insulin Resistance in Type 2 Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Strategies for Neurological Disorders by Natural Products: An update - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Hypoglycemic Potency of Eleutheroside D and Metformin
A comprehensive review of the available experimental data on the hypoglycemic effects of the natural compound Eleutheroside D and the first-line antidiabetic drug, metformin.
For Researchers, Scientists, and Drug Development Professionals.
Executive Summary
Metformin is the cornerstone of oral therapy for type 2 diabetes, with a well-established safety and efficacy profile. Its mechanisms of action are multifaceted, primarily centered on the activation of AMP-activated protein kinase (AMPK), leading to reduced hepatic glucose production and increased insulin sensitivity in peripheral tissues. This compound, a natural compound isolated from Eleutherococcus senticosus (Siberian ginseng), has been identified as a potential hypoglycemic agent. However, direct comparative studies on the hypoglycemic potency of this compound and metformin are currently unavailable in the scientific literature.
This guide provides a detailed comparison based on existing data. Due to the limited specific research on this compound, this comparison leverages data from its optical isomer, Eleutheroside E, which has been more extensively studied for its antidiabetic properties. This approach is taken with the explicit understanding that while these molecules share a close structural relationship, their biological activities may not be identical. The information presented herein aims to provide a foundational understanding for researchers and professionals in the field of diabetes drug discovery and development.
Overview of Hypoglycemic Mechanisms
Metformin: A Multi-Targeted Approach
Metformin's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis.[1][2][3] This activation leads to a cascade of downstream effects that collectively lower blood glucose levels.
-
Inhibition of Hepatic Gluconeogenesis: Activated AMPK suppresses the expression of key gluconeogenic enzymes, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), thereby reducing the production of glucose by the liver.[1][2]
-
Increased Insulin Sensitivity: In peripheral tissues like muscle and adipose tissue, metformin enhances insulin sensitivity.[1][4] AMPK activation promotes the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, facilitating glucose uptake from the bloodstream.[5][6]
-
Other Mechanisms: Metformin also exhibits effects on the gastrointestinal tract, including a decrease in glucose absorption.[1][4]
This compound and its Isomer Eleutheroside E
Direct experimental data on the hypoglycemic mechanism of this compound is scarce. However, its optical isomer, Eleutheroside E, has been shown to exert hypoglycemic effects through several mechanisms.[2] It is plausible that this compound may share some of these mechanisms due to their structural similarity.
-
Enhanced Insulin Signaling: Studies on Eleutheroside E in diabetic mice have shown that it can improve insulin sensitivity.[2] This is associated with the regulation of the insulin signaling pathway in skeletal muscle.[2]
-
Regulation of Hepatic Glucose Metabolism: Eleutheroside E has been observed to upregulate glycolysis and downregulate gluconeogenesis in the liver of diabetic mice, contributing to lower blood glucose levels.[2]
-
Increased Glucose Uptake: In vitro studies have demonstrated that Eleutheroside E can increase insulin-stimulated glucose uptake in C2C12 myotubes and improve impaired glucose uptake in insulin-resistant 3T3-L1 adipocytes.[2]
Comparative Data on Hypoglycemic Potency
Direct comparative studies evaluating the hypoglycemic potency of this compound and metformin are not available. The following tables summarize key quantitative data from separate studies on metformin and Eleutheroside E (as a proxy for this compound).
Table 1: In Vivo Hypoglycemic Effects in Animal Models
| Parameter | Metformin | Eleutheroside E |
| Animal Model | db/db mice (Type 2 Diabetes Model) | db/db mice (Type 2 Diabetes Model) |
| Dosage | Not explicitly stated in the provided abstracts | 0.003% of diet for 5 weeks |
| Fasting Blood Glucose Reduction | Significant reduction | Significantly decreased from 486 ± 21.53 mg/dL to 315.0 ± 24.67 mg/dL* |
| HbA1c Reduction | Dose-related reduction (0.6% to 2.0% at 500 to 2000 mg daily in humans)[7] | Not reported |
| HOMA-IR Improvement | Not explicitly stated in the provided abstracts | Significantly attenuated |
| Reference | [General knowledge from multiple sources] | [2] |
*Note: The Eleutheroside E study also tested Eleutherococcus senticosus extracts at 0.05% and 0.1% of the diet, which also resulted in significant blood glucose reduction.
Table 2: In Vitro Effects on Glucose Uptake
| Parameter | Metformin | Eleutheroside E |
| Cell Line | C2C12 skeletal muscle cells, 3T3-L1 preadipocytes | C2C12 myotubes, 3T3-L1 adipocytes |
| Effect | Stimulates glucose uptake, coincident with AMPK activation[2] | Noticeably amplified insulin-stimulated glucose uptake in C2C12 myotubes; Improved TNF-α-mediated suppression of glucose uptake in 3T3-L1 adipocytes |
| Mechanism | Promotes GLUT4 translocation via AMPK-dependent pathways[6][8] | Increases insulin-evoked glucose uptake |
| Reference | [2][6][8] | [2] |
Experimental Protocols
In Vivo Hypoglycemic Assessment of Eleutheroside E in db/db Mice
-
Animal Model: Five-week-old male db/db mice were used as a model for type 2 diabetes.
-
Dietary Intervention: The mice were fed a diet supplemented with either 0.05% or 0.1% Eleutherococcus senticosus (ES) extract, or 0.1% Eleutheroside E (EE) for a duration of 5 weeks. A control group of diabetic mice received a standard diet.
-
Blood Glucose and Insulin Measurement: Fasting blood glucose and serum insulin levels were measured at the end of the 5-week treatment period.
-
Insulin Resistance Assessment: Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) was calculated to evaluate insulin sensitivity.
-
Glucose and Insulin Tolerance Tests: Intraperitoneal glucose tolerance tests (IPGTT) and insulin tolerance tests (IPITT) were performed to assess glucose metabolism and insulin sensitivity.
-
Histology: Pancreatic tissues were subjected to immunohistochemical staining to examine the morphology of pancreatic islets.
-
Gene Expression Analysis: The mRNA expression of genes involved in hepatic glycolysis and gluconeogenesis was analyzed to understand the molecular mechanism.
Reference for Protocol:[2]
General Protocol for Assessing Metformin's Effect on AMPK Activation and Glucose Uptake in Vitro
-
Cell Culture: Rat hepatocytes or C2C12 myoblasts are commonly used. Cells are cultured in appropriate media until they reach the desired confluency or differentiation state.
-
Metformin Treatment: Cells are incubated with varying concentrations of metformin for different durations (e.g., 10 µM to 2 mM for 1 to 39 hours).
-
AMPK Activity Assay: Cell lysates are prepared, and AMPK activity is measured using methods such as immunoprecipitation followed by a kinase assay using a specific substrate (e.g., SAMS peptide), or by Western blotting to detect the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC).
-
Glucose Uptake Assay: Cells are incubated with a radiolabeled glucose analog, such as 2-deoxy-[³H]glucose, in the presence or absence of metformin and/or insulin. The amount of radioactivity incorporated into the cells is then measured to quantify glucose uptake.
Reference for general methodology:[2]
Signaling Pathways and Experimental Workflows
Metformin Signaling Pathway
Caption: Metformin's primary mechanism of action.
Postulated Signaling Pathway for Eleutheroside E
Caption: Postulated mechanism of Eleutheroside E.
Experimental Workflow for In Vivo Hypoglycemic Study
Caption: Workflow for in vivo hypoglycemic assessment.
Discussion and Future Directions
The available evidence suggests that both metformin and Eleutheroside E (as an optical isomer of this compound) possess significant hypoglycemic properties. Metformin's mechanisms are well-characterized and clinically validated. The data for Eleutheroside E is promising, indicating its potential to improve insulin sensitivity and regulate hepatic glucose metabolism.
However, several critical gaps in knowledge remain:
-
Direct Comparative Studies: There is a clear need for head-to-head studies comparing the hypoglycemic potency of this compound and metformin under identical experimental conditions.
-
This compound-Specific Research: Dedicated studies are required to elucidate the specific mechanisms of action of this compound and to determine if its potency and pharmacological profile differ significantly from its isomer, Eleutheroside E.
-
Clinical Trials: While metformin has undergone extensive clinical evaluation, the clinical efficacy and safety of this compound in humans have not been investigated.
Future research should focus on isolating pure this compound and conducting rigorous preclinical studies to determine its dose-response relationship, pharmacokinetic and pharmacodynamic profiles, and long-term safety. Should these studies yield positive results, well-designed clinical trials would be the next logical step to evaluate its potential as a novel therapeutic agent for type 2 diabetes. The structural similarity to the bioactive Eleutheroside E makes this compound a compound of interest for further investigation in the field of diabetes research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pjps.pk [pjps.pk]
- 4. researchgate.net [researchgate.net]
- 5. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Siberian Ginseng: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
Structural-Activity Relationship of Eleutheroside D and its Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural-activity relationship (SAR) of Eleutheroside D and its analogues, focusing on their anti-inflammatory and antiviral properties. Due to the limited availability of comprehensive SAR studies on a wide range of this compound analogues, this guide also includes data on its stereoisomer, Eleutheroside E, and other closely related furofuran lignans to infer potential structure-activity relationships.
Comparative Biological Activity
This compound, a lignan isolated from Eleutherococcus senticosus, has demonstrated notable anti-inflammatory and hypoglycemic activities.[1] Its biological effects are intrinsically linked to its stereochemistry and the nature of its substituents. To understand the SAR, it is crucial to compare its activity with its analogues.
Table 1: Comparative Anti-inflammatory and Antiviral Activities of this compound, E, and Related Lignans
| Compound | Structure | Biological Activity | Assay | Endpoint | Result |
| This compound | Dimer of sinapyl alcohol glucoside | Anti-inflammatory, Hypoglycemic | - | - | Activity confirmed, but specific IC50/EC50 values are not readily available in the reviewed literature. |
| Eleutheroside E | Optical isomer of this compound | Anti-inflammatory, Antioxidant, Neuroprotective, Antidiabetic | Inhibition of NF-κB activation | - | Suppresses pro-inflammatory mediators.[2][3] |
| Inhibition of MAPK pathway | - | Blocks MAPK signaling.[2] | |||
| Glucose uptake in C2C12 myotubes | - | Increases insulin-induced glucose uptake.[2] | |||
| Related Furofuran Lignans | General Furofuran Skeleton | Anti-inflammatory, Cytotoxic, Antimicrobial, Antioxidant | Various | IC50/EC50 | A wide range of activities have been reported for over 137 natural furofuran lignans.[4] |
Inference on Structure-Activity Relationship:
While direct quantitative SAR data for a series of this compound analogues is scarce, studies on other furofuran lignans suggest that the following structural features are important for their biological activity:[4][5]
-
Stereochemistry of the Furofuran Ring: The relative stereochemistry of the substituents on the bicyclo[3.3.0]octane skeleton significantly influences activity.
-
Substitution Pattern on the Aryl Groups: The presence, number, and position of hydroxyl and methoxy groups on the phenyl rings are critical for antioxidant and anti-inflammatory effects.
-
Glycosylation: The presence of sugar moieties, as in this compound and E, affects the solubility, bioavailability, and potentially the mechanism of action of these compounds.
Signaling Pathways
Eleutherosides and related lignans exert their biological effects by modulating key signaling pathways involved in inflammation and cellular stress responses.
Caption: Inhibition of the NF-κB Signaling Pathway.
Eleutherosides have been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.[2][6][7][8][9] This inhibition is thought to occur through the modulation of upstream kinases such as IKK.
Caption: Inhibition of the JAK-STAT Signaling Pathway.
The JAK-STAT pathway is another critical signaling cascade in inflammation, mediating the effects of numerous cytokines. Some lignans have been shown to inhibit this pathway, potentially by interfering with the phosphorylation of JAKs or STATs, thereby reducing the expression of inflammatory genes.[10][11][12]
Caption: Modulation of the PI3K/AKT Signaling Pathway.
The PI3K/AKT pathway is a central regulator of cell survival, growth, and proliferation. Eleutheroside E has been shown to modulate this pathway, which may contribute to its protective effects against cellular stress and its anti-inflammatory properties.[13][14][15][16]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the anti-inflammatory and antiviral activities of this compound and its analogues.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Macrophages
This assay is widely used to screen for the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.
Caption: Workflow for Nitric Oxide Production Assay.
Detailed Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound or its analogues for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce inflammation.
-
Incubation: Incubate the plates for an additional 24 hours.
-
Nitrite Measurement: Collect 100 µL of the cell culture supernatant and mix it with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is then determined.
Antiviral Activity: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaques in a cell culture.
Detailed Protocol:
-
Cell Culture: Grow a monolayer of a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) in 6- or 12-well plates.
-
Virus Dilution: Prepare serial dilutions of the virus stock.
-
Infection: Infect the cell monolayers with a known titer of the virus in the presence or absence of various concentrations of this compound or its analogues.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: After the adsorption period, remove the virus-compound mixture and overlay the cell monolayer with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict the spread of the virus to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: Fix the cells with a solution such as 10% formalin and stain with a dye like crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated by comparing the number of plaques in the treated wells to the untreated virus control. The EC50 value (the concentration of the compound that reduces the number of plaques by 50%) is then determined.
Conclusion
This compound and its analogues represent a promising class of natural products with significant anti-inflammatory and potential antiviral activities. While comprehensive SAR studies on a broad series of this compound derivatives are still needed, the available data on related furofuran lignans suggest that the stereochemistry of the core structure and the substitution pattern on the aromatic rings are key determinants of their biological activity. The modulation of critical inflammatory signaling pathways such as NF-κB, JAK-STAT, and PI3K/AKT underscores their therapeutic potential. Further research involving the synthesis and biological evaluation of a wider range of this compound analogues is warranted to fully elucidate their structure-activity relationships and to guide the development of novel therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Eleutheroside E, An Active Component of Eleutherococcus senticosus, Ameliorates Insulin Resistance in Type 2 Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naturally occurring furofuran lignans: structural diversity and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of the Jak/STAT signaling pathway prevents the high glucose-induced increase in tgf-beta and fibronectin synthesis in mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Canonical and Non-Canonical Aspects of JAK–STAT Signaling: Lessons from Interferons for Cytokine Responses [frontiersin.org]
- 13. sciprofiles.com [sciprofiles.com]
- 14. Eleutheroside A inhibits PI3K/AKT1/mTOR-mediated glycolysis in MDSCs to alleviate their immunosuppressive function in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Independent Verification of the Neuroprotective Effects of Eleutheroside D: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of eleutherosides, with a primary focus on the available data for Eleutheroside B and Eleutheroside E, due to a notable lack of independent verification studies specifically on Eleutheroside D. While this compound is identified as an active lignan from Eleutherococcus senticosus with purported anti-inflammatory and hypoglycemic activities, its direct neuroprotective actions remain largely unexplored in peer-reviewed literature.[1] This guide will synthesize the existing experimental data for its closely related isomers, Eleutheroside B and E, and compare their efficacy with established alternative neuroprotective agents.
Comparative Analysis of Neuroprotective Effects
The neuroprotective potential of Eleutherosides B and E has been investigated in various in vitro and in vivo models, demonstrating their ability to mitigate neuronal damage through multiple mechanisms, including anti-inflammatory, antioxidant, and anti-apoptotic pathways.[2][3][4] To provide a clear comparison, the following tables summarize the quantitative data from key studies on Eleutherosides B and E, alongside data for the well-established neuroprotective agents Curcumin, Resveratrol, and Edaravone in similar experimental paradigms.
Table 1: In Vivo Neuroprotective Effects of Eleutherosides and Alternatives
| Compound | Model | Dosage | Key Findings | Reference |
| Eleutheroside B | High-Altitude Cerebral Edema (Rat) | 50 & 100 mg/kg | - Reduced brain water content- Decreased levels of ROS and MDA- Increased levels of GSH- Significantly decreased IL-1β, IL-6, and TNF-α | [2] |
| Eleutheroside E | Radiation-Induced Cognitive Impairment (Mouse) | Not specified | - Improved cognition and spatial memory- Protected hippocampal neurons- Modulated gut microbiota and neurotransmitter levels (GABA, NE, ACH, 5-HT) | [5] |
| Curcumin | Ischemic Stroke (Rat) | 100 mg/kg | - Significantly reduced infarct volume- Improved neurological scores- Suppressed TNF-α, IL-1β, and IL-6 expression | |
| Resveratrol | Parkinson's Disease (Mouse) | Not specified | - Reduced glial activation- Decreased levels of IL-1β, IL-6, and TNF-α- Limited the decline of tyrosine hydroxylase-immunoreactivity | |
| Edaravone | Traumatic Brain Injury (Rat) | 0.75, 1.5, or 3 mg/kg | - Decreased hippocampal CA3 neuron loss- Reduced oxidative stress (decreased MDA and NO, increased SOD)- Decreased inflammatory cytokines |
Table 2: In Vitro Neuroprotective Effects of Eleutherosides and Alternatives
| Compound | Model | Concentration | Key Findings | Reference |
| Eleutheroside B | MPP+-induced apoptosis in PC12 cells | 10 µg/mL | - Inhibited apoptosis- Increased anti-oxidative stress capacity- Maintained mitochondrial membrane potential- Reduced intracellular calcium concentration- Inhibited caspase-3 activity | [6] |
| Eleutheroside E | MPTP-induced Parkinson's Disease cell model (PC-12) | 100, 300, 500 µmol/L | - Increased cell survival rate- Increased mitochondrial membrane potential- Decreased ROS levels- Decreased apoptosis rate- Upregulated CytC, Nrf2, and NQO1 protein expression | |
| Curcumin | Oxygen-Glucose Deprivation (OGD) in SH-SY5Y cells | 10 µM | - Increased cell viability- Reduced ROS generation- Suppressed TNF-α, IL-1β, and IL-6 expression | |
| Edaravone | H2O2-induced neurotoxicity in motor neurons | Not specified | - Protected against neurite damage (26% reduction vs. 93% in control)- Alleviated glutamate-induced neurite damage (15% reduction vs. 57% in control) | [7] |
Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of scientific findings. The following are summaries of the experimental protocols used in the cited studies for Eleutherosides B and E.
Eleutheroside B in a Rat Model of High-Altitude Cerebral Edema[2]
-
Animal Model: Male Sprague-Dawley rats were used. High-altitude cerebral edema (HACE) was induced by simulating a hypobaric hypoxia environment equivalent to an altitude of 6,000 meters in a hypobaric chamber.
-
Treatment: Rats were pre-treated with Eleutheroside B (50 mg/kg or 100 mg/kg) or dexamethasone (positive control) intraperitoneally for 3 days prior to HACE induction.
-
Assessment of Neuroprotection:
-
Brain Water Content: Measured using the wet/dry weight ratio.
-
Histopathology: Brain tissue was stained with Hematoxylin-Eosin (H&E) and Nissl staining to observe neuronal morphology.
-
Oxidative Stress Markers: Levels of Reactive Oxygen Species (ROS), Malondialdehyde (MDA), and Glutathione (GSH) in brain homogenates were measured using immunofluorescence and ELISA kits.
-
Inflammatory Cytokines: Levels of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) in brain homogenates were quantified by ELISA.
-
Western Blot: Expression of proteins in the JAK2/STAT3 signaling pathway was analyzed.
-
Eleutheroside E in an MPTP-Induced Parkinson's Disease Cell Model
-
Cell Model: Rat pheochromocytoma (PC-12) cells were treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce a cellular model of Parkinson's disease.
-
Treatment: Cells were pre-treated with Eleutheroside E at concentrations of 100, 300, and 500 µmol/L before the addition of MPTP. Selegiline was used as a positive control.
-
Assessment of Neuroprotection:
-
Cell Viability: Measured using the CCK-8 assay.
-
Mitochondrial Membrane Potential: Assessed using a specific fluorescent probe.
-
Reactive Oxygen Species (ROS): Intracellular ROS levels were detected using a ROS assay kit.
-
Apoptosis Rate: Determined by flow cytometry.
-
Western Blot Analysis: Expression levels of Cytochrome C (CytC), Nuclear factor erythroid 2-related factor 2 (Nrf2), and NAD(P)H quinone dehydrogenase 1 (NQO1) were measured.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in neuroprotection is essential for understanding the mechanisms of action. The following diagrams, created using the DOT language, illustrate a key signaling pathway implicated in the neuroprotective effects of Eleutheroside B and a general experimental workflow for assessing neuroprotection.
Caption: Eleutheroside B inhibits the JAK2/STAT3 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on the protective effects and mechanisms of eleutherococcus senticosus on korsakoff syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caringsunshine.com [caringsunshine.com]
- 5. Eleutheroside E supplementation prevents radiation-induced cognitive impairment and activates PKA signaling via gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of the Therapeutic Potential of Various Eleutherosides
For Researchers, Scientists, and Drug Development Professionals
Eleutherosides, the primary active compounds isolated from the roots of Eleutherococcus senticosus (Siberian ginseng), have garnered significant attention for their diverse pharmacological activities. This guide provides a comparative analysis of the therapeutic potential of various eleutherosides, with a focus on Eleutheroside B and Eleutheroside E, supported by available experimental data. While research is ongoing, this review summarizes the current understanding of their mechanisms of action and therapeutic applications.
Summary of Therapeutic Potential and Quantitative Data
The therapeutic landscape of eleutherosides is broad, encompassing neuroprotective, anti-inflammatory, anti-diabetic, and cardioprotective effects. The following table summarizes the key therapeutic areas and available quantitative data for prominent eleutherosides.
| Eleutheroside | Therapeutic Area | Key Findings & Quantitative Data |
| Eleutheroside B | Neuroprotection | Alleviates oxidative stress and neuroinflammation in high-altitude cerebral edema by inhibiting the JAK2/STAT3 signaling pathway.[1][2] In a rat model of aging, intraperitoneal injections of 50, 100, and 200 mg/kg dose-dependently improved learning and memory.[3][4] A study on MPP+-induced apoptosis in PC12 cells showed neuroprotective effects at a concentration of 10 μg/mL.[5] |
| Anti-inflammatory | In silico studies suggest anti-inflammatory potential through COX-2 inhibition with a docking score of -6.97 kcal/mol.[6] | |
| Anti-diabetic | In a streptozotocin-induced diabetic rat model, oral administration of 5 mg/kg body weight for 10 days significantly decreased blood glucose levels.[7][8] | |
| Cardioprotection | Exhibits cardioprotective effects. | |
| Drug Metabolism | Weakly inhibits CYP2C9 (IC50: 595.66 μM) and CYP2E1 (IC50: 193.20 μM) in rat liver microsomes.[9] | |
| Eleutheroside E | Anti-osteoporosis | Alleviates bone loss in ovariectomized mice by modulating the gut microbiota and inflammatory responses. It has been shown to interact with key targets in osteoporosis such as TP53, AKT1, JUN, and STAT3.[10] |
| Anti-arthritic | Attenuates the severity of collagen-induced arthritis in mice by reducing the production of inflammatory cytokines TNF-α and IL-6.[11] | |
| Anti-diabetic | Ameliorates insulin resistance in type 2 diabetic db/db mice.[12] At a concentration of 10 μM, it increases insulin-induced glucose uptake in C2C12 myotubes.[13] | |
| Neuroprotection | Shows potential in treating Parkinson's disease by inhibiting monoamine oxidase B (MAO-B).[14] | |
| Drug Metabolism | Weakly inhibits CYP2C9 (IC50: 261.82 μM) and CYP2E1 (IC50: 188.36 μM) in rat liver microsomes.[9] | |
| Eleutheroside D | Anti-inflammatory & Hypoglycemic | Identified as having anti-inflammatory and hypoglycemic activities.[15] |
| Eleutheroside K | Pharmacokinetics | Exhibits low oral bioavailability (0.30%) in rats.[16] |
| Hederacolchiside A1 | Pharmacokinetics | Exhibits very low oral bioavailability (0.141%) in rats.[16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of experimental protocols for key studies cited in this review.
Eleutheroside B: Neuroprotection in a High-Altitude Cerebral Edema (HACE) Rat Model[1][2]
-
Animal Model: Male Sprague-Dawley rats were used. HACE was induced by simulating a high-altitude environment in a hypobaric hypoxia chamber.
-
Treatment: Rats were pre-treated with Eleutheroside B (50 and 100 mg/kg) orally for a specified period before exposure to the hypoxic environment.
-
Assessment:
-
Brain Water Content: Measured to assess the severity of cerebral edema.
-
Histopathology: Brain tissues were examined for pathological changes.
-
Biochemical Analysis: Levels of oxidative stress markers (e.g., MDA, SOD) and inflammatory cytokines (e.g., TNF-α, IL-6) in brain tissue were quantified using ELISA kits.
-
Western Blot: Protein expression levels of key components of the JAK2/STAT3 signaling pathway were determined.
-
Molecular Docking: Computational studies were performed to investigate the binding affinity of Eleutheroside B to JAK2 and STAT3 proteins.
-
Eleutheroside E: Anti-Osteoporosis Effect in an Ovariectomized (OVX) Mouse Model[10][11]
-
Animal Model: Female C57BL/6J mice underwent ovariectomy to induce an osteoporosis model.
-
Treatment: Mice were orally administered with Eleutheroside E at different dosages for a period of 12 weeks.
-
Assessment:
-
Micro-computed Tomography (μCT): Femurs were scanned to analyze bone microarchitecture, including bone mineral density (BMD), bone volume/total volume (BV/TV), and trabecular number (Tb.N).
-
Serum Biomarker Analysis: Blood samples were collected to measure the levels of bone turnover markers (e.g., P1NP, CTX-1) and inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Gut Microbiota Analysis: Fecal samples were collected for 16S rRNA gene sequencing to analyze the composition of the gut microbiota.
-
Network Pharmacology and Molecular Docking: Bioinformatics tools were used to predict the potential targets and signaling pathways of Eleutheroside E in osteoporosis.
-
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways modulated by eleutherosides is fundamental to their therapeutic application. The following diagrams illustrate the known signaling pathways for Eleutheroside B and a proposed pathway for Eleutheroside E.
Eleutheroside B: Inhibition of Neuroinflammation via the JAK2/STAT3 Pathway
Eleutheroside B has been shown to exert its neuroprotective effects by inhibiting the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway. This pathway is a critical regulator of inflammatory responses in the central nervous system. By inhibiting the phosphorylation of JAK2 and STAT3, Eleutheroside B reduces the production of pro-inflammatory cytokines, thereby mitigating neuroinflammation and protecting neuronal cells from damage.
Caption: Eleutheroside B inhibits the JAK2/STAT3 signaling pathway.
Eleutheroside E: Putative Anti-Osteoporotic Signaling Pathway
Network pharmacology studies suggest that Eleutheroside E's anti-osteoporotic effects are mediated through multiple targets and pathways. Key among these are the regulation of inflammatory responses and modulation of signaling pathways crucial for bone metabolism, such as those involving AKT, JUN, and STAT3. The diagram below represents a simplified, putative pathway based on current research.
Caption: Putative signaling pathways for Eleutheroside E in osteoporosis.
Conclusion and Future Directions
The available evidence strongly suggests that eleutherosides possess significant therapeutic potential across a range of diseases. Eleutheroside B and Eleutheroside E are the most studied, with demonstrated efficacy in preclinical models of neurodegenerative diseases, inflammatory disorders, and metabolic conditions. However, the field is still in its nascent stages. Future research should focus on:
-
Expanding the Scope: Investigating the therapeutic potential of other less-studied eleutherosides to uncover novel pharmacological activities.
-
Quantitative Analysis: Conducting more studies to determine the potency (e.g., IC50, EC50) of various eleutherosides in different therapeutic models to allow for more direct comparisons.
-
Mechanism of Action: Elucidating the detailed molecular mechanisms and signaling pathways for each eleutheroside's therapeutic effect.
-
Clinical Translation: Moving promising preclinical findings into well-designed clinical trials to evaluate the safety and efficacy of eleutherosides in humans.
This comparative guide serves as a foundation for researchers and drug development professionals to navigate the promising landscape of eleutherosides and to identify key areas for future investigation. The continued exploration of these natural compounds holds the potential for the development of novel and effective therapies for a multitude of diseases.
References
- 1. Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model | Semantic Scholar [semanticscholar.org]
- 3. Eleutheroside B or E enhances learning and memory in experimentally aged rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eleutheroside B or E enhances learning and memory in experimentally aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive in silico exploration of pharmacological properties, bioactivities and COX-2 inhibitory potential of eleutheroside B from Eleutherococcus senticosus (Rupr. & Maxim.) Maxim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pjps.pk [pjps.pk]
- 8. researchgate.net [researchgate.net]
- 9. Effects of eleutheroside B and eleutheroside E on activity of cytochrome P450 in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Decoding the mechanism of Eleutheroside E in treating osteoporosis via network pharmacological analysis and molecular docking of osteoclast-related genes and gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eleutheroside E ameliorates arthritis severity in collagen-induced arthritis mice model by suppressing inflammatory cytokine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Eleutheroside E, An Active Component of Eleutherococcus senticosus, Ameliorates Insulin Resistance in Type 2 Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Effect of Eleutheroside E on an MPTP-Induced Parkinson’s Disease Cell Model and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
Safety Operating Guide
Navigating the Disposal of Eleutheroside D: A Guide for Laboratory Professionals
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is imperative to handle Eleutheroside D with appropriate personal protective equipment (PPE). This includes safety glasses with side shields or chemical goggles, gloves, and a laboratory coat. In case of spills, clean up immediately, avoiding dust formation and contact with skin and eyes. For detailed first-aid measures, consult the substance's Safety Data Sheet (SDS). Although a specific SDS for this compound is not widely available, information for the related compound Eleutheroside E suggests it should be handled as a potentially hazardous substance.
Step-by-Step Disposal Protocol
The disposal of this compound should be approached with the understanding that it is a naturally occurring organic compound. In the absence of specific regulatory guidance, a conservative approach aligned with guidelines for non-hazardous chemical waste is recommended.
-
Waste Characterization and Segregation : The first crucial step is to determine if the this compound waste is contaminated with any hazardous materials. If it has been mixed with solvents, heavy metals, or other regulated chemicals, it must be treated as hazardous waste. Non-contaminated this compound can likely be managed as non-hazardous waste. It is essential to segregate non-hazardous from hazardous waste to prevent unnecessary and costly disposal of the entire waste stream as hazardous.[1]
-
Disposal of Non-Contaminated this compound :
-
Solid Waste : Uncontaminated solid this compound, if deemed non-hazardous, may be suitable for disposal in the regular trash.[2] However, it is critical to ensure that custodial staff are not required to handle chemical containers. Laboratory personnel should securely package the waste and transfer it directly to the appropriate waste receptacle.
-
Liquid Waste : Aqueous solutions of this compound, if confirmed to be non-hazardous and soluble in water, may be eligible for drain disposal with ample water flushing.[3] However, this is subject to local regulations and the specific sewer use bylaws of your institution. It is crucial to verify that the substance is not harmful to aquatic life.
-
-
Disposal of Contaminated this compound : Any this compound waste that is mixed with hazardous chemicals must be disposed of as hazardous waste. This involves:
-
Placing the waste in a clearly labeled, sealed, and appropriate container.
-
Following your institution's specific procedures for hazardous chemical waste pickup and disposal.
-
-
Empty Container Disposal : Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once cleaned, the container labels should be defaced or removed, and the container can then be disposed of as regular laboratory glass or plastic waste.[4]
Key Disposal Considerations
To ensure compliance and safety, the following factors should be considered when disposing of this compound:
| Consideration | Guideline |
| Regulatory Compliance | All waste disposal must adhere to local, state, and federal regulations.[5] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance. |
| Waste Minimization | Plan experiments to minimize the generation of chemical waste. Purchase only the necessary amounts of this compound.[6] |
| Labeling | All waste containers must be accurately labeled with their contents.[4] |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE when handling this compound and its waste. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment. Always prioritize safety and consult with your institution's safety office when in doubt.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. cms.ccsd.net [cms.ccsd.net]
Safeguarding Your Research: Personal Protective Equipment for Handling Eleutheroside D
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When handling chemical compounds like Eleutheroside D (Ele-D), a bioactive lignan isolated from Eleutherococcus senticosus, understanding and utilizing the correct personal protective equipment (PPE) is the first line of defense against potential hazards. This guide provides essential safety and logistical information for the handling and disposal of this compound.
Recommended Personal Protective Equipment (PPE)
To ensure handler safety, a multi-layered approach to PPE is recommended. The following table summarizes the necessary equipment for various laboratory procedures involving this compound.
| Body Part | PPE Item | Specification | Purpose |
| Eyes/Face | Safety Goggles or Safety Glasses with Side-Shields | Conforming to EN 166 (EU) or NIOSH (US) approved standards.[1][5] | To protect against dust particles and potential splashes. |
| Face Shield | Worn in addition to goggles when a higher risk of splashing exists. | Provides a broader barrier of protection for the entire face. | |
| Hands | Chemical-Impermeable Gloves | Nitrile or other suitable material resistant to chemical permeation. Gloves must be inspected for integrity before use.[1][5] | To prevent skin contact with the compound. |
| Body | Laboratory Coat or Impervious Clothing | Long-sleeved and fully buttoned. Fire/flame resistant options are available.[1][5] | Protects skin and personal clothing from contamination. |
| Respiratory | Particle Respirator (e.g., N95/P95) or Full-Face Respirator | NIOSH (US) or CEN (EU) approved. Use is recommended when handling the powder outside of a fume hood or when dust generation is likely.[5] | To prevent inhalation of fine particles. |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize exposure risk. The following workflow outlines the key steps from preparation to disposal.
Procedural Guidance
Preparation:
-
Review Safety Information: Before beginning any work, consult the SDS for chemically similar compounds like Saponin or Eleutheroside E to understand the potential hazards.[1][3][5]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above. Ensure gloves are inspected for tears or holes before use.[1][5]
-
Work Area Preparation: All handling of powdered this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risks.[1][6] Ensure the work surface is clean and uncluttered.
Handling:
-
Weighing: When weighing the powder, do so carefully to avoid creating dust. Use a spatula and handle the container gently. If possible, use a weighing enclosure or perform the task within the fume hood.
-
Solubilization: When dissolving the compound, add the solvent to the powder slowly to prevent splashing.
Spill Management:
-
Minor Spills: For small powder spills, carefully sweep or vacuum the material. Avoid dry sweeping which can create dust; instead, use a wet mop or a vacuum equipped with a HEPA filter.[7] The area should then be decontaminated.
-
Major Spills: In the event of a larger spill, evacuate the immediate area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Collection: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, should be considered chemical waste.
-
Containerization: Place all contaminated waste into a clearly labeled, sealed, and suitable container.[5] Do not mix with other waste streams unless compatible.
-
Disposal Protocol: Dispose of the chemical waste in accordance with all applicable local, state, and federal regulations. Follow your institution's specific guidelines for chemical waste disposal.[5]
-
Decontamination: Thoroughly clean and decontaminate all non-disposable equipment and work surfaces after use. Wash hands thoroughly with soap and water after removing gloves.[1][5]
By adhering to these safety protocols and logistical plans, researchers can confidently handle this compound while maintaining a high standard of laboratory safety.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 7. une.edu [une.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
